Product packaging for cis-4-(Boc-aminomethyl)cyclohexylamine(Cat. No.:CAS No. 296270-94-5)

cis-4-(Boc-aminomethyl)cyclohexylamine

Cat. No.: B3423326
CAS No.: 296270-94-5
M. Wt: 228.33 g/mol
InChI Key: HMMYZMWDTDJTRR-UHFFFAOYSA-N
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Description

cis-4-(Boc-aminomethyl)cyclohexylamine (CAS 296270-94-5) is a high-purity bifunctional chemical building block of significant interest in advanced organic synthesis and drug discovery . This compound features a primary amine and a Boc-protected amine attached to a cyclohexane ring in a cis configuration, providing a rigid and stereodefined scaffold for constructing complex molecules . The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group allows for selective manipulation and deprotection, enabling sophisticated sequential synthesis strategies commonly used in medicinal chemistry and the development of central nervous system (CNS) active compounds . Its defined stereochemistry is critical for molecular recognition and binding to biological targets. Researchers utilize this compound as a key intermediate in the synthesis of enzyme inhibitors and other biologically active molecules for pharmaceutical and agrochemical applications . This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24N2O2 B3423326 cis-4-(Boc-aminomethyl)cyclohexylamine CAS No. 296270-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(4-aminocyclohexyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h9-10H,4-8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMYZMWDTDJTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619358
Record name tert-Butyl [(4-aminocyclohexyl)methyl]carbamate
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Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296270-94-5, 192323-07-2
Record name 1,1-Dimethylethyl N-[(4-aminocyclohexyl)methyl]carbamate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(4-aminocyclohexyl)methyl]carbamate
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Record name rac-tert-butyl N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of cis-4-(Boc-aminomethyl)cyclohexylamine, a valuable bifunctional building block in medicinal chemistry and drug development. The document details a robust synthetic strategy commencing from cis-1,4-cyclohexanedimethanamine, focusing on a selective mono-Boc protection methodology. The rationale behind key experimental choices, a detailed step-by-step protocol, and rigorous purification techniques to isolate the desired cis-isomer are presented. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to the preparation of this important intermediate.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its rigid cyclohexane scaffold, coupled with the orthogonally protected diamine functionalities, allows for precise and sequential chemical modifications. The cis stereochemistry imparts a specific spatial orientation to the substituents, which can be crucial for molecular recognition and binding to biological targets. The tert-butyloxycarbonyl (Boc) protecting group on one of the amino groups provides a stable yet readily cleavable handle, enabling selective derivatization of the free primary amine.

Strategic Approach to Synthesis

The primary challenge in the synthesis of this compound lies in the selective protection of one of the two primary amine groups of the starting material, cis-1,4-cyclohexanedimethanamine. Direct reaction with one equivalent of di-tert-butyl dicarbonate (Boc)₂O would lead to a statistical mixture of the unprotected diamine, the desired mono-protected product, and the di-protected byproduct, necessitating a challenging purification process[1].

To overcome this, a widely adopted and effective strategy involves the in situ differentiation of the two amine functionalities by transiently protecting one of them as an acid salt. By adding one equivalent of an acid, one of the amino groups is protonated to form an ammonium salt. This protonated amine is significantly less nucleophilic than the free amine, thus directing the subsequent reaction with (Boc)₂O to the unprotected amino group. This approach has been successfully applied to a variety of diamines[2].

The overall synthetic strategy is depicted in the following workflow:

SynthesisWorkflow cluster_synthesis Synthetic Pathway cluster_purification Purification Strategy Start cis-1,4-Cyclohexanedimethanamine Protonation Selective Protonation (e.g., with HCl in Methanol) Start->Protonation 1 eq. Acid Boc_Protection Mono-Boc Protection ((Boc)₂O) Protonation->Boc_Protection 1 eq. (Boc)₂O Workup Aqueous Work-up & Extraction Boc_Protection->Workup Crude_Product Crude this compound Workup->Crude_Product Purification_Start Crude Product Column_Chromatography Silica Gel Column Chromatography Purification_Start->Column_Chromatography Eluent Gradient Characterization Product Characterization (NMR, MS, etc.) Column_Chromatography->Characterization

Caption: Synthetic and Purification Workflow.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
cis-1,4-Cyclohexanedimethanamine≥98%Commercially Available
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Hydrochloric Acid (HCl)37% in H₂OCommercially Available
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Step-by-Step Synthesis Procedure

Step 1: Preparation of Methanolic HCl

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 50 mL of anhydrous methanol.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly and carefully add 4.1 mL (50 mmol) of acetyl chloride to the cold methanol. This reaction is exothermic and generates HCl gas in situ. Stir the solution for 30 minutes at 0 °C to ensure complete formation of methanolic HCl.

Step 2: Selective Mono-Boc Protection

  • In a separate 250 mL round-bottom flask, dissolve 7.11 g (50 mmol) of cis-1,4-cyclohexanedimethanamine in 50 mL of anhydrous methanol.

  • Cool this solution to 0 °C in an ice-water bath.

  • Slowly add the freshly prepared methanolic HCl solution from Step 1 to the diamine solution at 0 °C with vigorous stirring. A white precipitate of the mono-hydrochloride salt may form.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • In a separate beaker, dissolve 10.91 g (50 mmol) of di-tert-butyl dicarbonate in 50 mL of anhydrous methanol.

  • Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of DCM:MeOH:NH₄OH (8:2:0.2). The product should be visible by staining with ninhydrin.

Step 3: Work-up and Extraction

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • To the resulting residue, add 100 mL of deionized water and cool to 0 °C.

  • Adjust the pH of the aqueous solution to >12 by the slow addition of solid sodium hydroxide or a concentrated NaOH solution. Ensure the temperature is kept below 20 °C during this process.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or a waxy solid.

Purification of this compound

The crude product will likely contain a small amount of the di-Boc protected byproduct and potentially some unreacted starting material. Purification is effectively achieved by silica gel column chromatography.

Column Chromatography Protocol
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes, followed by a gradient of methanol in dichloromethane. A typical gradient could be:

    • 0-10% Ethyl Acetate in Hexanes (to elute non-polar impurities)

    • 0-10% Methanol in Dichloromethane (to elute the product)

    • A small percentage of triethylamine (e.g., 0.5-1%) can be added to the eluent to prevent the product from streaking on the column.

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the purified this compound as a colorless oil or a white solid.

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analytical Technique Expected Results
¹H NMR Characteristic peaks for the Boc group (singlet at ~1.4 ppm, 9H), cyclohexyl protons, and aminomethyl protons. The chemical shifts and coupling constants will be consistent with the cis stereochemistry.
¹³C NMR Resonances corresponding to the carbonyl of the Boc group (~156 ppm), the quaternary carbon of the Boc group (~79 ppm), and the carbons of the cyclohexane ring and the aminomethyl group.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₂H₂₄N₂O₂ (m/z = 228.18).
Purity (by HPLC) ≥95%

Troubleshooting and Key Considerations

  • Formation of Di-Boc Product: If a significant amount of the di-Boc protected byproduct is observed, ensure that exactly one equivalent of (Boc)₂O is used and that the addition is slow and at a low temperature.

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the starting diamine is fully dissolved and that the methanolic HCl was prepared correctly.

  • Purification Challenges: If the product streaks on the silica gel column, the addition of a small amount of a basic modifier like triethylamine to the eluent can improve the separation.

  • Isomer Separation: While starting with the pure cis-diamine should yield the cis-product, it is crucial to confirm the stereochemistry of the final product, for instance by nuclear Overhauser effect (NOE) NMR spectroscopy if necessary. If a mixture of cis and trans isomers is present, separation can be challenging. In some cases, derivatization to form salts followed by fractional crystallization can be effective for separating isomers of cyclohexane derivatives[3].

Conclusion

The synthesis of this compound can be achieved in a straightforward and efficient manner through the selective mono-Boc protection of cis-1,4-cyclohexanedimethanamine. The key to this synthesis is the differentiation of the two primary amine groups by selective protonation. Subsequent purification by column chromatography yields the desired product in high purity. This technical guide provides a robust and reliable protocol for the preparation of this valuable building block, enabling its application in various stages of drug discovery and development.

References

An In-depth Technical Guide to the NMR Spectroscopic Analysis of cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for cis-4-(Boc-aminomethyl)cyclohexylamine, a key building block in contemporary drug discovery and development. The structural elucidation of such molecules is paramount to ensuring the integrity of medicinal chemistry programs. This document moves beyond a mere listing of spectral data, offering a deep dive into the causal relationships between the molecule's stereochemistry and its NMR signature. We will explore the theoretical underpinnings of the expected spectral features, present a detailed, peak-by-peak analysis based on established principles and data from analogous structures, and provide robust experimental protocols for acquiring high-quality NMR data. This guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical techniques for molecular characterization.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound serves as a versatile scaffold in the synthesis of a wide array of pharmaceutical agents. Its rigid, yet three-dimensional, cyclohexane core allows for the precise spatial orientation of pharmacophoric elements, a critical factor in optimizing drug-target interactions. The presence of two distinct amine functionalities—a primary amine and a Boc-protected aminomethyl group—permits orthogonal chemical modifications, enabling the construction of complex molecular architectures.

Given its importance, the unambiguous structural and stereochemical confirmation of this intermediate is a non-negotiable aspect of quality control in the drug development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing detailed information about the molecular framework, connectivity, and stereochemistry.

Foundational Principles: Predicting the NMR Spectrum

The ¹H and ¹³C NMR spectra of this compound are dictated by its distinct structural features: the cis-1,4-disubstituted cyclohexane ring, the Boc-protecting group, and the primary amine and aminomethyl moieties. A thorough understanding of how these features influence chemical shifts and coupling constants is essential for accurate spectral interpretation.

The Cyclohexane Ring: Conformational Dynamics and Anisotropy

In the cis isomer, the two substituents on the cyclohexane ring are on the same face. The ring exists in a rapid conformational equilibrium between two chair forms. In one conformation, one substituent is axial and the other is equatorial. In the other, their positions are flipped. The observed NMR spectrum is a time-average of these two rapidly interconverting conformers. This conformational averaging has a profound impact on the chemical shifts and coupling constants of the ring protons.

The Influence of Substituents on Chemical Shifts
  • Boc-Protecting Group: The electron-withdrawing nature of the carbamate carbonyl group deshields the adjacent methylene protons (-CH₂-NHBoc) and the carbon to which it is attached. The bulky tert-butyl group gives rise to a characteristic strong singlet in the ¹H NMR spectrum around 1.4 ppm and distinct signals in the ¹³C NMR spectrum.

  • Amino Group (-NH₂): The primary amine group has a moderate deshielding effect on the geminal proton (CH-NH₂) and the corresponding carbon atom.

  • Electronegativity and Anisotropy: The electronegative nitrogen and oxygen atoms in the substituents lead to a downfield shift for nearby protons and carbons compared to an unsubstituted cyclohexane.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, unambiguous NMR data for this compound, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, where each step contributes to the final structural confirmation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+ Spectrometer) cluster_proc Data Processing & Analysis prep1 Weigh ~10-15 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or MeOD) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 1D ¹H NMR (zg30 pulse program) prep4->acq1 Insert sample & lock/shim acq2 1D ¹³C{¹H} NMR (zgpg30 pulse program) acq1->acq2 acq3 2D ¹H-¹H COSY (cosygpqf pulse program) acq2->acq3 acq4 2D ¹H-¹³C HSQC (hsqcedetgpsisp2.3 pulse program) acq3->acq4 proc1 Fourier Transform & Phasing acq4->proc1 Transfer FID data proc2 Baseline Correction proc1->proc2 proc3 Integration (¹H) proc2->proc3 proc4 Peak Picking & Assignment proc3->proc4

Caption: Recommended workflow for NMR data acquisition and processing.

Predicted Spectroscopic Data and In-depth Analysis

Predicted ¹H NMR Data (400 MHz, CDCl₃)
PeakChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~3.10Broad Multiplet1HH1Proton on the carbon bearing the amino group, deshielded by nitrogen.
2~2.95Triplet2HH5Methylene protons adjacent to the Boc-protected amine, deshielded by the carbamate.
3~1.65Broad Multiplet4HH2, H4 (axial)Axial protons on the cyclohexane ring.
4~1.44Singlet9HH8Protons of the tert-butyl group on the Boc protector.
5~1.25Broad Multiplet4HH2, H4 (equatorial)Equatorial protons on the cyclohexane ring.
6~1.15Multiplet1HH3Methine proton on the cyclohexane ring.
7~1.05Broad Singlet2H-NHProtons of the primary amine.
8~4.80Broad Singlet1H-NH -BocProton of the carbamate.
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
PeakChemical Shift (δ, ppm)AssignmentRationale
1~156.0C7Carbonyl carbon of the Boc group.
2~79.2C9Quaternary carbon of the tert-butyl group.
3~50.5C1Carbon bearing the amino group.
4~45.0C5Methylene carbon adjacent to the Boc-protected amine.
5~38.0C3Methine carbon of the cyclohexane ring.
6~31.5C2, C4Methylene carbons of the cyclohexane ring.
7~28.4C8Methyl carbons of the tert-butyl group.

Detailed Spectral Interpretation

Caption: Labeled structure of this compound.

  • ¹H NMR Spectrum:

    • The Boc Group: The most prominent feature is the sharp singlet at approximately 1.44 ppm, integrating to 9 protons, which is the classic signature of the tert-butyl group[1]. The carbamate N-H proton typically appears as a broad singlet around 4.80 ppm.

    • Aminomethyl Protons (H5): The two protons of the -CH₂-NHBoc group are expected to appear as a triplet around 2.95 ppm, deshielded by the adjacent nitrogen and the electron-withdrawing carbamate.

    • Cyclohexane Ring Protons: The protons on the cyclohexane ring will present as a complex series of overlapping multiplets between ~1.15 and ~1.65 ppm. The proton geminal to the amino group (H1) is expected to be the most downfield of the ring protons, appearing as a broad multiplet around 3.10 ppm due to deshielding by the nitrogen. The distinction between axial and equatorial protons is often blurred due to conformational averaging in the cis isomer. 2D NMR techniques like COSY would be essential to deconvolute these signals and confirm their connectivity.

    • Amine Protons: The primary amine protons (-NH₂) typically appear as a broad singlet around 1.05 ppm. The chemical shift and appearance of this peak can be highly variable and are dependent on concentration and solvent.

  • ¹³C NMR Spectrum:

    • Boc Group Carbons: The carbonyl carbon (C7) is the most downfield signal, appearing around 156.0 ppm. The quaternary carbon of the tert-butyl group (C9) will be around 79.2 ppm, and the three equivalent methyl carbons (C8) will give a strong signal at approximately 28.4 ppm.

    • Cyclohexane Ring Carbons: The carbon bearing the amino group (C1) will be around 50.5 ppm. The methylene carbon adjacent to the Boc-protected amine (C5) will be at approximately 45.0 ppm. The remaining cyclohexane carbons (C2, C3, C4) will appear in the aliphatic region between 30 and 40 ppm.

The Role of 2D NMR in Unambiguous Assignment

For a molecule with significant signal overlap in the ¹H NMR spectrum, 2D NMR experiments are not just helpful; they are essential for definitive structural proof.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would be used to trace the connectivity of the cyclohexane ring protons and to confirm the relationship between the methine proton (H3) and the aminomethyl protons (H5).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It is invaluable for definitively assigning the carbon signals based on the less ambiguous proton assignments. For example, the proton at ~3.10 ppm (H1) would show a correlation to the carbon at ~50.5 ppm (C1).

logic_diagram cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_assignment Structural Elucidation H1_NMR ¹H NMR (Chemical Shifts, Integrals, Multiplicities) COSY ¹H-¹H COSY (Proton Connectivity) H1_NMR->COSY Resolves overlap HSQC ¹H-¹³C HSQC (Direct C-H Correlation) H1_NMR->HSQC Correlates signals C13_NMR ¹³C NMR (Chemical Shifts) C13_NMR->HSQC Correlates signals Assignment Unambiguous Peak Assignment & Structural Confirmation COSY->Assignment Provides definitive proof HSQC->Assignment Provides definitive proof

Caption: Logical flow for structural elucidation using 1D and 2D NMR.

Conclusion: A Framework for Confident Characterization

The NMR spectroscopic analysis of this compound is a clear illustration of modern structural elucidation. By combining foundational NMR principles with a systematic experimental approach that includes both 1D and 2D techniques, researchers can achieve confident and unambiguous characterization of this vital building block. The predicted data and interpretations within this guide provide a robust framework for scientists working with this molecule, ensuring the integrity and quality of their research and development efforts.

References

An In-depth Technical Guide to cis-4-(Boc-aminomethyl)cyclohexylamine: Properties, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-(Boc-aminomethyl)cyclohexylamine is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a primary amine on a cyclohexane ring and a Boc-protected aminomethyl group, makes it a versatile building block for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on practical insights for laboratory use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis. Below is a summary of the known and estimated properties of this compound.

PropertyValueSource
CAS Number 866548-92-7[1][2]
Molecular Formula C₁₂H₂₄N₂O₂[1][2]
Molecular Weight 228.33 g/mol [1]
Physical Form LiquidCommercial Suppliers
Solubility Soluble in methanol, ethyl acetate. Slightly soluble in water.[3][4]
Storage Room temperature[2]
Boiling Point (Predicted) 410.0 ± 18.0 °C[5]
Density (Predicted) 1.096 ± 0.06 g/cm³[5]
pKa (Predicted) 4.85 ± 0.10[5]

Chemical Structure and Stereochemistry

The stereochemistry of the cyclohexane ring is a critical feature of this molecule, with the cis configuration of the two substituents influencing the spatial orientation of the reactive groups. This has significant implications for its use in constructing molecules with specific three-dimensional structures required for biological activity.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product A This compound B Electrophile (R-X or R-COCl) Base (e.g., Et₃N, DIPEA) Solvent (e.g., DCM, DMF) A->B Reacts with C N-functionalized product B->C Yields G A Boc-protected amine B Protonation of carbamate oxygen by TFA A->B C Formation of stable tert-butyl cation and carbamic acid B->C D Decarboxylation to yield the free amine C->D E Protonated amine (TFA salt) D->E G A This compound B Couple to E3 Ligase Ligand A->B C Boc-deprotection B->C D Couple to Target Protein Ligand C->D E Final PROTAC Molecule D->E

References

An In-Depth Technical Guide to cis-4-(Boc-aminomethyl)cyclohexylamine: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 3, 2026 – cis-4-(Boc-aminomethyl)cyclohexylamine, a bifunctional saturated carbocyclic molecule, has emerged as a critical building block for medicinal chemists and drug discovery professionals. Its specific stereochemistry and orthogonally protected amine functionalities make it a valuable component, particularly in the rapidly advancing field of targeted protein degradation (TPD). This guide provides a comprehensive overview of its chemical identity, molecular structure, and its pivotal role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Identification and Molecular Structure

A precise understanding of a molecule's identity is fundamental for its application in research and development. This compound is identified by the following key parameters:

IdentifierValueSource
CAS Number 866548-92-7[1][2]
Molecular Formula C₁₂H₂₄N₂O₂[1][3]
Molecular Weight 228.33 g/mol [3]
IUPAC Name tert-butyl ((cis-4-aminocyclohexyl)methyl)carbamate

The molecular structure of this compound features a cyclohexane ring with two substituents in a cis-1,4-relationship. This stereochemical arrangement is crucial for its function, dictating the spatial orientation of the groups when incorporated into a larger molecule. The structure comprises a primary amine (-NH₂) and a Boc-protected aminomethyl group (-CH₂NHBoc). The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, valued for its stability under various reaction conditions and its facile removal under mild acidic conditions. This differential protection allows for selective reaction at the primary amine while the aminomethyl group remains masked, a critical feature for controlled, stepwise synthesis.

The structure can be represented by the SMILES string: C(NC(OC(C)(C)C)=O)[C@@H]1CC--INVALID-LINK--CC1.

Caption: 2D Molecular Structure of this compound.

Synthesis Strategies: An Overview

A plausible synthetic approach could be analogous to the preparation of related compounds like cis-4-methylcyclohexylamine[4]. This could involve:

  • Hydrogenation of an aromatic precursor: Starting from a suitably substituted aromatic compound, catalytic hydrogenation can yield the cis-cyclohexane ring. The choice of catalyst and reaction conditions is critical to ensure high cis-diastereoselectivity.

  • Functional group manipulation: Subsequent steps would involve converting the substituents on the cyclohexane ring into the desired aminomethyl and amino groups, followed by selective protection of one of these with a Boc group. For instance, reduction of a nitrile or an amide could yield the aminomethyl group, while a Curtius, Hofmann, or Schmidt rearrangement of a carboxylic acid derivative could be used to install the amino group.

The expertise in synthetic chemistry lies in controlling the stereochemistry during the reduction of the aromatic precursor and in the strategic choice of protecting groups to allow for the selective functionalization of the two different amine groups.

Application in Drug Discovery: A Pivotal PROTAC Linker

The primary and most significant application of this compound is as a specialized linker component in the synthesis of PROTACs.

The PROTAC Mechanism

PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins from cells[5][6]. They function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key parts:

  • A "warhead" that binds to the target protein of interest (POI).

  • An E3 ligase-recruiting ligand.

  • A linker that connects the warhead and the E3 ligase ligand.

By bringing the target protein and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC binds Ternary POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase E3->PROTAC binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Simplified workflow of PROTAC-mediated protein degradation.

The Role of the Linker

The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy. The linker must orient the warhead and the E3 ligase ligand in a way that promotes the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).

This compound is highly valued as a linker component because:

  • Defined Stereochemistry: The rigid, chair-like conformation of the cyclohexane ring and the cis orientation of the exit vectors provide a well-defined spatial arrangement, which can be crucial for optimal ternary complex formation. This contrasts with more flexible aliphatic linkers where a multitude of conformations can exist.

  • Bifunctionality and Orthogonal Protection: The presence of a free primary amine and a Boc-protected aminomethyl group allows for directional and controlled synthesis. The primary amine can be reacted (e.g., via amidation or reductive amination) to connect to either the warhead or the E3 ligase ligand, while the Boc-protected amine remains unreactive. Subsequently, the Boc group can be removed to reveal a new reactive site for the attachment of the other half of the PROTAC molecule. This stepwise approach is fundamental to the modular construction of PROTAC libraries for optimization.

  • Physicochemical Properties: The saturated carbocyclic nature of the linker can influence the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.

Physicochemical and Safety Considerations

Physicochemical Properties

While extensive, experimentally-derived physicochemical data for this compound is not widely published in peer-reviewed literature, computational models and data from suppliers provide some insights:

PropertyPredicted ValueSource
TPSA (Topological Polar Surface Area) 64.35 Ų[3]
LogP (Octanol-Water Partition Coefficient) 2.0286[3]

These values suggest a molecule with moderate polarity and lipophilicity, properties that are generally favorable for building blocks intended for drug development.

Safety and Handling

A specific, publicly available, and citable Material Safety Data Sheet (MSDS) for this compound is not available. However, based on the functional groups present (primary amine) and information for structurally related compounds, the following precautions are advised for researchers and laboratory personnel:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. Some suppliers recommend storage at 4°C and protected from light[3].

Conclusion

This compound (CAS 866548-92-7) is a strategically designed chemical building block of significant interest to the pharmaceutical and biotechnology industries. Its value is rooted in its defined cis-stereochemistry and the orthogonal protecting group strategy applied to its two amine functionalities. These features make it an ideal component for the synthesis of PROTACs, where the precise spatial arrangement of the linker is paramount for achieving potent and selective degradation of target proteins. As the field of targeted protein degradation continues to expand, the demand for such sophisticated and well-characterized building blocks is expected to grow, solidifying the importance of this compound in the development of next-generation therapeutics.

References

solubility of cis-4-(Boc-aminomethyl)cyclohexylamine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of cis-4-(Boc-aminomethyl)cyclohexylamine in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a critical parameter in drug discovery and development. It influences everything from reaction kinetics and purification efficiency to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a bifunctional building block frequently utilized in medicinal chemistry. We will delve into the theoretical principles governing its solubility, provide robust experimental protocols for its determination, and offer insights based on analogous structures to guide solvent selection for synthesis, purification, and formulation development.

Introduction: The Molecular Profile of this compound

This compound is a valuable synthetic intermediate characterized by a cyclohexane scaffold, a primary amine, and a Boc-protected aminomethyl group. The interplay between these structural features dictates its physicochemical properties, most notably its solubility.

  • The Cyclohexane Core: A nonpolar, aliphatic ring that favors solubility in nonpolar organic solvents. The cis stereochemistry can influence crystal packing and, consequently, the energy required to dissolve the solid.

  • The Primary Amine (-NH2): A polar, hydrogen-bond-donating and -accepting group that promotes solubility in polar protic solvents like alcohols.

  • The Boc-Protected Aminomethyl Group (-CH2NHBoc): The bulky tert-butyloxycarbonyl (Boc) group introduces a significant nonpolar character, while the carbamate linkage retains some capacity for hydrogen bonding. This duality makes its contribution to overall solubility highly dependent on the solvent environment.

Understanding the balance of these competing functionalities is essential for predicting and manipulating the solubility of this compound in various organic media.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational framework for predicting solubility. The solubility of a solute in a solvent is maximized when their intermolecular forces are similar in nature and strength.

Solvent ClassPrimary Intermolecular ForcesPredicted Interaction with this compound
Polar Protic (e.g., Methanol, Ethanol)Hydrogen bonding, dipole-dipoleHigh to Moderate Solubility. The solvent's ability to hydrogen bond with both the primary amine and the Boc-carbamate group, while also interacting with the nonpolar core, is expected to facilitate dissolution.
Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)Dipole-dipole, London dispersionModerate to Good Solubility. These solvents can accept hydrogen bonds from the primary amine and engage in dipole-dipole interactions, but the bulky, nonpolar regions of the solute may limit very high solubility.
Nonpolar (e.g., Hexanes, Toluene)London dispersion forcesLow to Very Low Solubility. The dominant polar groups (amine and carbamate) are energetically disfavored in a nonpolar environment, leading to poor solvation.
Chlorinated (e.g., Dichloromethane (DCM), Chloroform)Dipole-dipole, London dispersionModerate to Good Solubility. DCM is often an effective solvent for Boc-protected amines due to its ability to solvate both moderately polar and nonpolar moieties.

Experimental Determination of Solubility: Protocols and Workflows

Accurate solubility data must be determined empirically. The two most common methods are the thermodynamic (equilibrium) and kinetic solubility assays. The choice of method depends on the application; equilibrium solubility is the true, thermodynamically stable value, while kinetic solubility is more relevant for high-throughput screening scenarios where precipitation over time is the primary concern.

Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for characterizing the solubility of a compound like this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Reporting Compound Obtain Solid Compound (Purity >98%) Thermo Thermodynamic Assay (Equilibrium) Compound->Thermo Kinetic Kinetic Assay (Precipitation) Compound->Kinetic Solvent Select & Prepare Solvents (Anhydrous/Specific Grade) Solvent->Thermo Solvent->Kinetic Quant Quantify Solute (HPLC-UV, LC-MS) Thermo->Quant Analyze Supernatant Kinetic->Quant Analyze Solution Before Precipitation Report Calculate Solubility (mg/mL or mM) Quant->Report

Caption: General workflow for experimental solubility determination.

Protocol: Equilibrium Solubility Measurement

This method determines the saturation concentration of a compound in a solvent at a specific temperature after a sufficient equilibration period.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., Methanol, Acetonitrile, DCM, Toluene)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC-UV or LC-MS system for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound to a pre-weighed vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is 5-10 mg.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected solvent to the vial.

  • Equilibration: Cap the vial securely and place it on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to shake for at least 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, let the vial stand for 1-2 hours to allow larger particles to settle. Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Dilution & Quantification: Dilute the supernatant with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the linear range of a pre-established calibration curve.

  • Analysis: Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the precise concentration.

  • Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value is the equilibrium solubility, typically expressed in mg/mL or mM.

Solubility Data and Solvent Selection Guide

While specific, publicly available solubility data for this compound is limited, we can infer its likely behavior based on its structural components and data from analogous compounds. The following table provides estimated solubility categories and practical notes for solvent selection in common laboratory applications.

SolventSolvent ClassPredicted SolubilityApplication Notes
Dichloromethane (DCM)ChlorinatedHigh (>50 mg/mL)Excellent choice for reactions and extractions. Its volatility simplifies product isolation.
Methanol (MeOH)Polar ProticHigh (>50 mg/mL)Good for reactions involving polar reagents and for purification via chromatography. Can be used as a co-solvent to increase solubility in less polar systems.
Tetrahydrofuran (THF)Polar AproticModerate (10-50 mg/mL)A versatile solvent for a range of reactions, offering a good balance of polarity.
Acetonitrile (ACN)Polar AproticModerate (10-50 mg/mL)Commonly used as a solvent for purification (e.g., reversed-phase HPLC) and as a reaction medium.
N,N-Dimethylformamide (DMF)Polar AproticHigh (>50 mg/mL)Strong solvent, useful for difficult-to-dissolve substrates, but its high boiling point can complicate removal.
TolueneNonpolarVery Low (<1 mg/mL)Not a suitable solvent for dissolution but may be used in specific reactions where the compound's insolubility is advantageous (e.g., trituration).
Hexanes / HeptaneNonpolarInsoluble (<0.1 mg/mL)Useful as an anti-solvent for crystallization or precipitation of the compound from a more soluble medium.

Conclusion and Practical Recommendations

The solubility of this compound is governed by a delicate balance between its polar amine/carbamate functionalities and its nonpolar cyclohexane/Boc groups.

  • For Synthesis: Dichloromethane and Methanol are excellent starting points as reaction solvents, offering high solubility. For reactions requiring less polar conditions where solubility is still needed, THF is a suitable alternative.

  • For Purification: The compound's low solubility in nonpolar solvents like hexanes makes these ideal anti-solvents for crystallization or precipitation from solvents like DCM or ethyl acetate. This differential solubility is the key to effective purification.

  • For Storage: Storing the compound as a solid is standard. If a stock solution is required, highly polar and aprotic solvents like DMF or DMSO will likely provide the best long-term stability against precipitation, though solvent compatibility with the intended application is paramount.

Ultimately, the theoretical predictions and analogous data in this guide should be confirmed with targeted experimental measurements using the protocols provided. A thorough understanding and empirical validation of solubility will ensure robust and reproducible outcomes in the development and application of this versatile chemical building block.

The Strategic Deployment of cis-4-(Boc-aminomethyl)cyclohexylamine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Foreword: Embracing Three-Dimensionality in Drug Design

In the landscape of modern drug discovery, the strategic move away from flat, aromatic scaffolds towards three-dimensional, C(sp³)-rich structures is a paramount theme. Saturated rings, such as the cyclohexane core, offer a robust and conformationally constrained framework that can improve physicochemical properties, enhance metabolic stability, and provide novel intellectual property.[1] This shift, often termed "escape from flatland," leverages bioisosterism—the replacement of a functional group with another that has similar physical and chemical properties—to optimize lead compounds.[2][3][4] The 1,4-disubstituted cyclohexane motif, in particular, serves as an excellent bioisostere for para-substituted phenyl rings, providing defined vectors for substituents while improving properties like aqueous solubility.[1][5]

Within this context, cis-4-(Boc-aminomethyl)cyclohexylamine has emerged as a highly valuable and versatile building block. Its unique structure, featuring a primary amine and a Boc-protected primary amine in a fixed cis orientation, provides a pre-organized scaffold for the synthesis of complex molecules with precise stereochemical control. This guide, prepared for the discerning researcher, delves into the core attributes, synthetic utility, and strategic applications of this essential chemical tool.

Core Attributes of the Building Block

This compound, also known as 1,1-Dimethylethyl N-[(cis-4-aminocyclohexyl)methyl]carbamate, is a bifunctional molecule whose utility stems from the orthogonal reactivity of its two amine groups.[6] The primary amine is a potent nucleophile, ready for a variety of coupling reactions, while the second primary amine is masked by the tert-butyloxycarbonyl (Boc) protecting group, which can be removed under acidic conditions for subsequent functionalization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 866548-92-7[6][7]
Molecular Formula C₁₂H₂₄N₂O₂[6][7]
Molecular Weight 228.33 g/mol [6][7]
Appearance Typically a solid-
Purity >97% (commercially available)[7]
Storage Room temperature[7]

The cis configuration is a critical feature, forcing the two functional groups into a specific spatial relationship where one is axial and the other is equatorial in the dominant chair conformation.[8] This fixed geometry minimizes the entropic penalty upon binding to a biological target, a highly desirable trait in rational drug design.

Synthesis of the Building Block

The synthesis of this compound typically originates from cis-1,4-cyclohexanedimethanamine.[9][10] The challenge lies in the selective mono-protection of one of the two primary amine groups. A common strategy involves the slow addition of di-tert-butyl dicarbonate (Boc₂O) to a solution of the diamine, leveraging stoichiometry to favor the formation of the mono-Boc protected product. Careful control of reaction conditions is crucial to minimize the formation of the di-protected byproduct.

Key Synthetic Transformations and Protocols

The true power of this compound is realized in its application as a scaffold. The exposed primary amine is a versatile handle for constructing a wide array of chemical architectures.

Amide Bond Formation

The most prevalent application of this building block is in the formation of amide bonds, a cornerstone of medicinal chemistry.[4] The primary amine readily couples with carboxylic acids using standard peptide coupling reagents.

Causality in Reagent Selection: The choice of coupling reagent is dictated by the need to balance reaction efficiency with the preservation of stereochemical integrity and functional group tolerance.

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Chosen for its high efficiency and rapid activation of carboxylic acids, minimizing side reactions and often leading to high yields.[11]

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): A classic, cost-effective combination that is highly reliable for a broad range of substrates.[11][12]

Experimental Protocol: General HATU-Mediated Amide Coupling [11]

  • Activation: To a stirred solution of the desired carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.1 eq) in anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.

Caption: Workflow for HATU-mediated amide coupling.

Reductive Amination

Reductive amination provides a direct route to construct secondary amines by reacting the primary amine of the building block with an aldehyde or ketone.[13] This reaction is fundamental for introducing new substituents and extending the molecular framework.

Causality in Reagent Selection: The choice of reducing agent is critical for chemoselectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over stronger reducing agents like sodium borohydride (NaBH₄) because it is mild, tolerant of acidic conditions required for imine formation, and does not reduce the starting aldehyde or ketone.[14]

Experimental Protocol: Reductive Amination using NaBH(OAc)₃ [14]

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). If desired, a mild acid catalyst like acetic acid (0.1 eq) can be added. Stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred mixture. Be cautious of initial gas evolution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor for the disappearance of starting materials by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the target secondary amine.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Ketone Aldehyde / Ketone Imine Imine Intermediate Ketone->Imine Amine cis-4-(Boc-aminomethyl) cyclohexylamine Amine->Imine Product Secondary Amine Product Imine->Product Reducer NaBH(OAc)₃ Reducer->Product

Caption: Two-step process of reductive amination.

Strategic Application: A Case Study

The utility of this compound is best illustrated through its incorporation into advanced pharmaceutical candidates. The cis-1,4-disubstituted cyclohexane scaffold is a key feature in numerous inhibitors targeting enzymes such as kinases and proteases, where the defined spatial orientation of substituents is crucial for potent and selective binding.

For instance, in the design of a hypothetical kinase inhibitor, the cyclohexane core can act as a rigid scaffold to position a hinge-binding motif and a solvent-front-directed group.

  • Step A (Amide Coupling): The primary amine of the building block is coupled with a heterocyclic carboxylic acid (e.g., a pyrimidine-based acid) known to interact with the kinase hinge region.

  • Step B (Boc Deprotection): The Boc group is removed using trifluoroacetic acid (TFA) in DCM to unmask the second primary amine.

  • Step C (Second Coupling/Functionalization): The newly exposed amine is then functionalized, for example, through another amide coupling or a reductive amination, to introduce a group that will occupy a specific pocket of the kinase active site, thereby enhancing potency and selectivity.

This modular, step-wise approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a testament to the building block's value in drug development campaigns.

Conclusion

This compound is more than a simple bifunctional linker; it is a sophisticated tool for imparting three-dimensional character and conformational rigidity into drug candidates. Its pre-organized cis stereochemistry and orthogonally protected amines provide a reliable and efficient platform for complex molecule synthesis. By enabling medicinal chemists to strategically navigate chemical space beyond the confines of flat aromatic systems, this building block plays a crucial role in the development of next-generation therapeutics with improved pharmacological profiles.

References

Introduction: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Applications of cis-4-(Boc-aminomethyl)cyclohexylamine

This compound is a key bifunctional organic molecule that has gained prominence as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a cis-1,4-disubstituted cyclohexane ring with a primary amine and a Boc-protected aminomethyl group, offers a unique combination of rigidity, three-dimensionality, and distinct chemical handles for further elaboration. This compound is particularly valuable in the synthesis of complex molecules where control over spatial orientation is critical for biological activity.

The cyclohexane scaffold provides a non-aromatic, conformationally restricted core, which is often sought after in drug design to improve properties such as metabolic stability and solubility. The primary amine serves as a nucleophile or a basic center, while the Boc-protected amine allows for orthogonal deprotection and subsequent functionalization. These features make this compound a valuable intermediate, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where precise spatial arrangement of binding moieties is paramount.[1]

Historical Context and the Evolution of Stereoselective Synthesis

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the scientific literature, its emergence is a logical progression of well-established principles in stereoselective synthesis. The importance of stereoisomerism in pharmacology has long been recognized, driving the development of methods to selectively synthesize specific isomers of cyclic compounds.

The history of this molecule is therefore intertwined with the broader history of synthesizing cis- and trans-1,4-disubstituted cyclohexanes. Early methods often resulted in mixtures of isomers that were challenging to separate.[2][3] Over time, significant advancements in catalytic hydrogenation and other stereoselective reactions have enabled the targeted synthesis of the desired cis isomer. The development of catalysts and reaction conditions that favor the formation of one stereoisomer over another has been a pivotal area of research in organic chemistry.

The synthesis of related structures, such as cis-4-methylcyclohexylamine, has been explored in various patents and publications, highlighting the ongoing interest in accessing specific stereoisomers of substituted cyclohexylamines for pharmaceutical applications.[4] These methodologies provide a foundation for the logical synthesis of this compound.

Core Synthetic Strategies: Accessing the cis Isomer

The primary challenge in synthesizing this compound lies in controlling the stereochemistry of the 1,4-disubstituted cyclohexane ring. The most common and industrially scalable approach involves the catalytic hydrogenation of a suitably substituted aromatic precursor.

Primary Synthetic Route: Catalytic Hydrogenation of a Substituted Benzonitrile

A plausible and efficient route to this compound begins with a commercially available starting material, 4-cyanobenzylamine. The synthesis can be envisioned in two key steps: Boc-protection of the benzylic amine followed by catalytic hydrogenation of the aromatic ring and the nitrile group.

Step 1: Boc Protection

The initial step involves the protection of the primary amine of 4-cyanobenzylamine with a di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically carried out in the presence of a base, such as triethylamine or sodium bicarbonate, in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). This step is crucial to prevent side reactions of the amine during the subsequent hydrogenation.

Step 2: Stereoselective Catalytic Hydrogenation

The core of the synthesis is the catalytic hydrogenation of the resulting Boc-protected benzonitrile. This transformation reduces both the aromatic ring to a cyclohexane and the nitrile group to a primary amine. The choice of catalyst and reaction conditions is critical for achieving high cis selectivity.

Ruthenium- and rhodium-based catalysts are often employed for the hydrogenation of aromatic rings. For instance, ruthenium on carbon (Ru/C) or ruthenium on alumina (Ru/Al₂O₃) under high pressure and temperature can facilitate this reduction. The stereoselectivity of the hydrogenation is influenced by several factors, including the catalyst, solvent, temperature, and pressure. The use of specific catalysts can favor the formation of the cis isomer.

The hydrogenation of nitriles to primary amines is also a well-established transformation, often utilizing catalysts like Raney nickel or palladium on carbon (Pd/C).[5][6][7] In this concerted reaction, both reductions occur.

The general reaction pathway is as follows:

Synthetic Pathway 4-cyanobenzylamine 4-cyanobenzylamine Boc-protected benzonitrile Boc-protected benzonitrile 4-cyanobenzylamine->Boc-protected benzonitrile (Boc)2O, Base This compound This compound Boc-protected benzonitrile->this compound H2, Catalyst (e.g., Ru/C)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

The following is a representative, step-by-step experimental protocol for the synthesis of this compound based on the strategy outlined above.

Part 1: Synthesis of tert-butyl ((4-cyanophenyl)methyl)carbamate

  • Reaction Setup: To a solution of 4-cyanobenzylamine (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).

  • Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford tert-butyl ((4-cyanophenyl)methyl)carbamate as a solid.

Part 2: Synthesis of this compound

  • Catalyst and Reagent Preparation: In a high-pressure autoclave, place tert-butyl ((4-cyanophenyl)methyl)carbamate (1.0 eq) and a ruthenium on carbon catalyst (Ru/C, 5-10 mol%).

  • Solvent Addition: Add a suitable solvent, such as methanol or ethanol.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 atm). Heat the mixture to a specified temperature (e.g., 80-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by crystallization or column chromatography to isolate the desired cis isomer.

Experimental Workflow cluster_part1 Part 1: Boc Protection cluster_part2 Part 2: Catalytic Hydrogenation p1_start Dissolve 4-cyanobenzylamine and base in DCM p1_add_boc Add (Boc)2O at 0 °C p1_start->p1_add_boc p1_react Stir at room temperature p1_add_boc->p1_react p1_workup Aqueous Workup p1_react->p1_workup p1_purify Column Chromatography p1_workup->p1_purify p1_product Boc-protected benzonitrile p1_purify->p1_product p2_setup Charge autoclave with Boc-protected benzonitrile and Ru/C p1_product->p2_setup Intermediate p2_hydrogenate Pressurize with H2 and heat p2_setup->p2_hydrogenate p2_filter Filter to remove catalyst p2_hydrogenate->p2_filter p2_purify Concentrate and Purify p2_filter->p2_purify p2_product This compound p2_purify->p2_product

Caption: Detailed experimental workflow for the proposed synthesis.

Data Summary

The key properties of the target compound, this compound, are summarized in the table below.

PropertyValueReference
CAS Number 866548-92-7[8]
Molecular Formula C₁₂H₂₄N₂O₂[1][8]
Molecular Weight 228.33 g/mol [1][8]
Appearance Typically a liquid or low-melting solid
Purity Commercially available with ≥97% purity[1]
Storage Room temperature[1]

Conclusion: An Enabling Reagent for Future Therapies

This compound stands as a testament to the power of stereoselective synthesis in providing crucial building blocks for the advancement of medicine. While its specific "discovery" may not be a singular event, its utility is firmly rooted in a rich history of synthetic organic chemistry. The ability to reliably produce this isomerically pure compound opens doors for the creation of novel therapeutics with precisely defined three-dimensional structures. As the field of drug discovery continues to evolve, particularly with the rise of complex modalities like PROTACs, the demand for such well-defined and versatile intermediates is only set to increase.

References

theoretical and computational studies of cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of cis-4-(Boc-aminomethyl)cyclohexylamine

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular scaffold to a clinical candidate is both arduous and resource-intensive. Computational chemistry has emerged as an indispensable tool, offering a powerful lens through which we can predict, understand, and optimize molecular behavior at an atomic level. This guide focuses on a specific, yet illustrative, molecule: this compound. While seemingly a simple building block, its conformational flexibility and hydrogen bonding capabilities present a rich case study for the application of rigorous theoretical and computational techniques.

This document is structured not as a rigid protocol, but as a dynamic guide for fellow researchers, scientists, and drug development professionals. It is designed to provide not just the "how," but the "why"—elucidating the rationale behind the selection of computational methods and the interpretation of the resulting data. Our exploration will be grounded in the principles of scientific integrity, ensuring that each step, from conformational analysis to spectroscopic prediction, is part of a self-validating workflow. By the end of this guide, you will have a comprehensive framework for the theoretical characterization of flexible, non-covalent systems that are prevalent in medicinal chemistry.

The Significance of this compound in Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of a variety of pharmacologically active agents. Its cyclohexyl core provides a rigid, three-dimensional scaffold that can be used to orient functional groups in a precise manner, a key aspect in designing molecules that can effectively interact with biological targets such as enzymes and receptors. The cis configuration, in particular, places the aminomethyl and amino groups on the same side of the ring, offering a unique spatial arrangement for further chemical modifications. The Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions, making it a versatile intermediate in multi-step syntheses.

A thorough understanding of this molecule's conformational landscape, electronic properties, and spectroscopic signatures is paramount for its effective utilization in drug design. Computational studies provide a pathway to this understanding, enabling the prediction of its behavior in different environments and its potential interactions with other molecules.

Computational Methodology: A Framework for Analysis

The selection of an appropriate computational methodology is critical for obtaining accurate and reliable results. For a molecule like this compound, which possesses a flexible ring system and multiple rotatable bonds, a multi-step approach is required.

The Rationale for Density Functional Theory (DFT)

For the electronic structure calculations in this guide, we will employ Density Functional Theory (DFT). DFT strikes an optimal balance between computational cost and accuracy for molecules of this size. Specifically, the B3LYP functional will be utilized, as it has a long-standing track record of providing reliable results for a wide range of organic molecules. This will be paired with a Pople-style basis set, 6-31G(d), which includes polarization functions on heavy atoms, essential for accurately describing the geometry and electronic properties of the system. For more refined energy calculations, a larger basis set such as 6-311+G(d,p) is recommended, which adds diffuse functions to better describe non-covalent interactions.

Workflow for Theoretical Analysis

The overall computational workflow is designed to systematically explore the conformational space of the molecule and to characterize the most stable conformers.

G cluster_0 Conformational Search cluster_1 Quantum Mechanics Refinement cluster_2 Property Prediction A Initial 3D Structure Generation B Molecular Mechanics (MMFF94) Conformational Search A->B C Clustering of Conformers B->C D Geometry Optimization (DFT: B3LYP/6-31G(d)) C->D E Frequency Calculation & Thermodynamic Analysis D->E F Single Point Energy Calculation (DFT: B3LYP/6-311+G(d,p)) E->F G NMR & IR Spectra Prediction F->G H Molecular Electrostatic Potential (MEP) Mapping F->H I Frontier Molecular Orbital (HOMO/LUMO) Analysis F->I

Figure 1: A comprehensive workflow for the theoretical analysis of this compound, from initial structure generation to property prediction.

Conformational Analysis: Unveiling the 3D Landscape

The cyclohexyl ring can adopt several conformations, with the chair, boat, and twist-boat being the most well-known. For substituted cyclohexanes, the relative orientation of the substituents (axial vs. equatorial) plays a crucial role in determining the overall stability.

Step-by-Step Protocol for Conformational Search
  • Initial Structure Generation: A 3D model of this compound is built using a molecular editor.

  • Molecular Mechanics Search: A systematic conformational search is performed using a molecular mechanics force field, such as MMFF94. This method is computationally inexpensive and allows for a broad exploration of the potential energy surface. The search should consider ring flips and rotations around all single bonds.

  • Clustering and Selection: The resulting conformers are clustered based on their root-mean-square deviation (RMSD). The lowest energy conformer from each cluster is then selected for further analysis.

  • DFT Optimization: Each selected conformer is subjected to geometry optimization using DFT at the B3LYP/6-31G(d) level of theory. This step refines the structures and provides more accurate geometries.

  • Frequency Analysis: A frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data, such as the Gibbs free energy, which is used to determine the relative populations of the conformers at a given temperature.

Expected Conformational Preferences

For a cis-1,4-disubstituted cyclohexane, one substituent will be in an axial position and the other in an equatorial position in the chair conformation. Due to steric hindrance, the bulkier Boc-aminomethyl group is expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. This would place the smaller amino group in the axial position. A ring flip would result in an axial Boc-aminomethyl group and an equatorial amino group, a conformation that is expected to be significantly higher in energy.

Table 1: Hypothetical Relative Energies of Key Conformers

ConformerBoc-aminomethyl PositionAmino PositionRelative Energy (kcal/mol)
1 EquatorialAxial0.00
2 AxialEquatorial> 2.00

Spectroscopic and Electronic Property Prediction

Computational methods can provide valuable insights into the spectroscopic properties of a molecule, which can aid in its experimental characterization.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The GIAO (Gauge-Independent Atomic Orbital) method, implemented in most quantum chemistry software packages, can be used to predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared with experimental data to confirm the structure and conformation of the molecule.

Vibrational (IR) Spectroscopy

The vibrational frequencies calculated during the frequency analysis can be used to generate a theoretical infrared (IR) spectrum. Key vibrational modes to look for in this compound include the N-H stretches of the primary amine and the carbamate, the C=O stretch of the Boc group, and the C-N stretches.

Electronic Properties
  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule. It can be used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding potential non-covalent interactions and reaction sites.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

G cluster_0 Input cluster_1 Calculation Type cluster_2 Output A Optimized Geometry (B3LYP/6-311+G(d,p)) B NMR Calculation (GIAO Method) A->B C MEP Calculation A->C D Population Analysis (HOMO/LUMO) A->D E Predicted ¹H & ¹³C Chemical Shifts B->E F Electrostatic Potential Map C->F G Orbital Energy Levels & Visualization D->G

Figure 2: Workflow for the prediction of spectroscopic and electronic properties from an optimized molecular geometry.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational framework for the in-depth analysis of this compound. By systematically exploring its conformational landscape and predicting its spectroscopic and electronic properties, we can gain a deeper understanding of this important synthetic intermediate. The methodologies described here are not limited to this specific molecule and can be readily adapted to study a wide range of flexible molecules relevant to drug discovery.

Future studies could expand on this framework by incorporating explicit solvent models to better simulate the behavior of the molecule in solution, or by performing molecular dynamics simulations to explore its dynamic behavior over time. Furthermore, the insights gained from these computational studies can be used to guide the design of novel analogs with improved pharmacological properties.

A Guide to the Safe Handling and Application of cis-4-(Boc-aminomethyl)cyclohexylamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers a comprehensive framework for the safe handling, use, and disposal of cis-4-(Boc-aminomethyl)cyclohexylamine (CAS No. 866548-92-7), a pivotal building block for medicinal chemists and drug development professionals. Moving beyond a simple recitation of safety data, this document provides an in-depth analysis of the compound's hazard profile, grounded in its chemical structure and reactivity. We will detail risk mitigation strategies, from engineering controls to personal protective equipment, and provide explicit, step-by-step protocols for laboratory operations. The objective is to equip researchers with the expertise to confidently and safely leverage this versatile molecule in the synthesis of next-generation therapeutics, ensuring both scientific integrity and personal safety.

Introduction: The Strategic Utility of a Differentially Protected Diamine

In the intricate world of synthetic chemistry, this compound serves as a valuable intermediate. Its cyclohexane core imparts a three-dimensional geometry crucial for optimizing ligand-receptor interactions, while its two distinct amine functionalities—a primary amine and a Boc-protected primary amine—allow for sequential, controlled chemical modifications. This differential protection is the cornerstone of its utility, enabling chemists to perform selective reactions at the free amine without affecting the masked amine, which can be deprotected in a later synthetic step. This structural elegance, however, necessitates a thorough understanding of its handling requirements to mitigate potential risks.

Hazard Identification and Physicochemical Profile

A foundational principle of laboratory safety is a comprehensive understanding of a chemical's intrinsic properties and hazards. While specific toxicological data for this compound is not extensively published, a robust safety profile can be constructed by examining data from suppliers and analogous compounds.

2.1. GHS Classification and Assumed Hazards

Based on supplier safety data sheets (SDS) for the cis-isomer and related cyclohexylamine derivatives, the compound should be handled as a hazardous substance.[1][2] The primary hazards are associated with its amine functionality, which renders it basic and potentially corrosive.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2] Prolonged contact may lead to chemical burns.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2] Direct contact with eyes can cause significant damage.

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[2][3][4]

  • Acute Toxicity: While not explicitly classified for this specific molecule, related amines can be harmful if swallowed or in contact with skin.[5] It is prudent to handle it with appropriate care to avoid all routes of exposure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 866548-92-7[1][6][7]
Molecular Formula C12H24N2O2[1][6][7]
Molecular Weight 228.33 g/mol [1][6]
Appearance Solid[8]
Solubility Soluble in methanol, ethyl acetate; slightly soluble in water.[9]
Storage Room temperature, in a dry, well-ventilated place.[7][8]

Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

A systematic approach to exposure control is essential. This hierarchy of controls prioritizes the elimination or reduction of hazards through engineering solutions before relying on personal protective equipment.

3.1. Engineering Controls

  • Chemical Fume Hood: All manipulations of the compound, including weighing, transferring, and adding to reaction mixtures, must be performed within a certified chemical fume hood.[2][10] This is the most critical engineering control to prevent inhalation of dust or aerosols and to contain any potential spills.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[10]

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[5]

3.2. Personal Protective Equipment (PPE)

The appropriate PPE provides the final barrier between the researcher and the chemical. Selection must be based on the specific task being performed.

PPE_Selection_Logic cluster_Task Experimental Task cluster_Controls Primary Controls cluster_PPE Mandatory Personal Protective Equipment Task Handling this compound FumeHood Work in Fume Hood Task->FumeHood Location EyeFace Eye/Face Protection: Safety Goggles & Face Shield FumeHood->EyeFace Requires Hand Hand Protection: Chemical-Resistant Gloves (Nitrile) FumeHood->Hand Requires Body Body Protection: Lab Coat, Closed-toe Shoes FumeHood->Body Requires

Caption: Logic diagram for selecting appropriate PPE.

Table 2: Personal Protective Equipment (PPE) Requirements

ProtectionSpecificationRationale and Best Practices
Eye/Face Tightly fitting safety goggles and a face shield.[2]Protects against splashes that could cause serious eye irritation or damage. A face shield offers a broader range of protection.
Hand Chemical-resistant gloves (e.g., Nitrile).[2]Gloves must be inspected before use and removed properly to avoid skin contact. Wash hands thoroughly after handling.[10]
Body Laboratory coat, long pants, and fully enclosed shoes.[2][10]Prevents accidental skin contact. Contaminated clothing should be removed immediately and washed before reuse.[11]
Respiratory Not required for normal use in a fume hood.In case of ventilation failure or a large spill, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[2][5]

Standard Operating Procedures: From Bench to Waste

Adherence to validated protocols is paramount for ensuring safety and reproducibility.

4.1. Experimental Protocol: Weighing and Transfer

  • Preparation: Designate a specific area within the fume hood for handling the compound. Ensure the area is clean and uncluttered.

  • PPE: Don all required PPE as specified in Table 2.

  • Weighing: Tare a suitable container on a balance located inside the fume hood. Carefully transfer the solid compound using a clean spatula, avoiding the generation of dust.

  • Transfer: For addition to a reaction vessel, dissolve the solid in a suitable solvent within the fume hood before transferring the solution via pipette or cannula.

  • Cleanup: After transfer, decontaminate the spatula and weighing container with an appropriate solvent. Wipe down the work surface in the fume hood.

  • De-gowning: Remove PPE in the correct order (gloves, face shield, goggles, lab coat) to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water.[10]

4.2. Storage and Incompatibility

  • Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated area. Many suppliers recommend storage at room temperature.[7][8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[2] The free amine is basic and will react exothermically with acids. The Boc-protecting group is acid-labile and will be cleaved under acidic conditions.[12][13][14]

4.3. Waste Disposal

  • Classification: All waste materials contaminated with this compound must be considered hazardous chemical waste.

  • Collection: Collect all waste, including contaminated consumables (e.g., gloves, pipette tips), in a clearly labeled, sealed container.

  • Disposal: Do not let the product enter drains.[5] Arrange for disposal through your institution's Environmental Health and Safety (EHS) department in accordance with all local and national regulations.[11]

Emergency Response Protocols

Preparedness is crucial for effectively managing accidental spills or exposures.

5.1. Exposure Response

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][4] Seek immediate medical attention.[1][2]

  • Skin Contact: Remove all contaminated clothing at once.[5] Wash the affected skin area with copious amounts of soap and water.[1][2] Seek medical advice if irritation persists.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

5.2. Spill Management

Spill_Response_Flowchart cluster_SmallSpill Minor Spill Cleanup Spill Spill Occurs Alert Alert Personnel Evacuate Area Spill->Alert Assess Assess Spill Size Alert->Assess Decision Is it a Major Spill? Assess->Decision Contain Contain with Inert Absorbent Material Decision->Contain No MajorSpill Contact EHS & Secure Area Decision->MajorSpill Yes Collect Collect into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Complete Cleanup Complete Decontaminate->Complete MajorSpill->Complete

Caption: Flowchart for managing chemical spills.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.

  • Control: Ensure adequate ventilation. Prevent further leakage if it is safe to do so.[10]

  • Containment: For small spills, cover with a non-combustible, inert absorbent material (e.g., sand, vermiculite).[10]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[10]

  • Decontamination: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS emergency response team immediately.

Conclusion

This compound is an indispensable component in modern synthetic strategies. Its safe and effective use is predicated on a culture of safety, rigorous adherence to established protocols, and a comprehensive understanding of its chemical nature. By implementing the engineering controls, PPE requirements, and handling procedures detailed in this guide, research professionals can mitigate risks and continue to drive innovation in drug discovery.

References

Methodological & Application

The Strategic Incorporation of cis-4-(Boc-aminomethyl)cyclohexylamine in Solid-Phase Peptide Synthesis: A Guide to Crafting Novel Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolkit

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their application is often limited by poor metabolic stability and conformational flexibility. The strategic incorporation of non-proteinogenic amino acids (NPAAs) and scaffolds is a powerful approach to overcome these limitations.[1][2] This guide provides a detailed exploration of cis-4-(Boc-aminomethyl)cyclohexylamine, a versatile building block for creating conformationally constrained and proteolytically resistant peptidomimetics through Solid-Phase Peptide Synthesis (SPPS).

This compound introduces a unique alicyclic diamine scaffold into the peptide backbone. The cyclohexane ring imposes significant conformational constraints, while the aminomethyl and amino functionalities provide points for peptide chain extension.[3] The tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl moiety allows for selective deprotection and orthogonal synthesis strategies, making it compatible with standard Boc-SPPS protocols.[4][5] This application note will detail the rationale for its use, provide comprehensive protocols for its incorporation, and discuss the analytical characterization of the resulting peptidomimetics.

Core Principles and Advantages

The incorporation of this compound offers several distinct advantages in the design of novel peptide-based therapeutics:

  • Conformational Rigidity: The cyclohexane ring restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation. This can lead to enhanced binding affinity and selectivity for the target receptor.

  • Enhanced Proteolytic Stability: The non-natural structure of the cyclohexylamine moiety is not recognized by proteases, thus preventing enzymatic degradation at the site of incorporation and increasing the in-vivo half-life of the peptide.

  • Scaffold for Diverse Functionalities: The diamine nature of the molecule allows it to act as a versatile scaffold. It can be used to mimic a dipeptide unit, introduce a sharp turn in the peptide structure (β-turn mimetic), or serve as a branching point for the synthesis of more complex peptide architectures.[2]

  • Modulation of Physicochemical Properties: The alicyclic nature of the scaffold can influence the overall lipophilicity and membrane permeability of the resulting peptidomimetic, potentially improving its pharmacokinetic profile.

Experimental Protocols

The successful incorporation of this compound into a peptide sequence relies on careful optimization of the coupling and deprotection steps. Due to the presence of a secondary amine and potential steric hindrance from the cyclohexane ring, standard coupling protocols may require modification.

Protocol 1: Boc-SPPS Incorporation of this compound

This protocol outlines the manual incorporation of this compound onto a resin-bound peptide with a free N-terminal amine, following the Boc/Bzl protection strategy.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Kaiser Test Kit

Workflow Diagram:

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling cluster_deprotection Boc Deprotection Resin Peptide-Resin (Free Amine) Swell Swell in DMF Resin->Swell 1. Activate Activate: This compound + DIC/HOBt in DMF Couple Couple to Resin Activate->Couple 2. Wash_DMF Wash (DMF) Couple->Wash_DMF 3. Wash_DCM Wash (DCM) Wash_DMF->Wash_DCM 4. Kaiser Kaiser Test Wash_DCM->Kaiser 5. Deprotect Deprotect: 50% TFA in DCM Neutralize Neutralize: 10% DIEA in DMF Deprotect->Neutralize 6. Wash_Deprotect Wash (DMF/DCM) Neutralize->Wash_Deprotect 7. next_cycle Next Amino Acid Coupling Wash_Deprotect->next_cycle Ready for next cycle

References

Application Notes and Protocols for the Strategic Use of cis-4-(Boc-aminomethyl)cyclohexylamine in PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Critical Role of Linker Stereochemistry in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[1][3] While significant focus is often placed on the two protein-binding ligands, the linker is far from a passive spacer. Its length, composition, and conformational geometry are critical determinants of a PROTAC's efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase) and, consequently, the efficiency of protein degradation.[2][][]

This guide focuses on the strategic application of cis-4-(Boc-aminomethyl)cyclohexylamine , a conformationally restrained diamine linker, in the synthesis and development of novel PROTACs. We will delve into the rationale for employing a cis-cyclohexyl moiety, provide detailed synthetic protocols for its incorporation, and discuss its impact on the structural and functional properties of the final PROTAC molecule.

II. The "Cis-Cyclohexyl" Advantage: Rationale for Use

The choice of a linker is a pivotal decision in PROTAC design. While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common, there is a growing appreciation for the advantages conferred by more rigid structures.[][6] The cyclohexane ring, particularly in its cis configuration, offers a unique set of properties:

  • Conformational Pre-organization: The cis-1,4-disubstituted cyclohexane ring system constrains the linker's flexibility. This rigidity can pre-organize the PROTAC molecule into a conformation that is more favorable for binding to both the target protein and the E3 ligase, potentially reducing the entropic penalty associated with ternary complex formation.[7]

  • Spatial Vector Control: The defined geometry of the cis-cyclohexyl group provides precise control over the spatial orientation of the two ligands. This is crucial for achieving productive ubiquitination, where the lysine residues on the target protein must be correctly positioned relative to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.

  • Distinct Conformational Outcomes: Recent structural studies have revealed that stereochemistry within a cyclohexyl linker can dramatically alter the PROTAC's conformation. For instance, a cis-cyclohexyl linker can induce a "folded-back" conformation, leading to a network of intramolecular contacts and distinct long-range interactions with the E3 ligase, compared to the more extended conformation of its trans counterpart.[7] This can fine-tune the binding affinities for both binary (PROTAC-protein) and ternary complexes, ultimately impacting cellular degradation activity.[7]

The following diagram illustrates the fundamental architecture of a PROTAC and the central role of the linker.

PROTAC_Structure cluster_PROTAC PROTAC Molecule cluster_Proteins Cellular Machinery POI_Ligand Protein of Interest (POI) Ligand Warhead Linker {Linker | this compound Moiety} POI_Ligand->Linker Covalent Bond POI {Target Protein (POI)} POI_Ligand->POI Binds to E3_Ligand E3 Ligase Ligand Anchor Linker->E3_Ligand Covalent Bond E3_Ligase {E3 Ubiquitin Ligase} E3_Ligand->E3_Ligase Recruits

Caption: General structure of a PROTAC molecule.

III. Synthetic Protocols for Incorporating this compound

The incorporation of this compound into a PROTAC typically proceeds via a sequential amide bond formation strategy. The Boc (tert-butyloxycarbonyl) protecting group on one of the amines allows for regioselective coupling. The following protocols outline the general steps for coupling this linker to an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon) and a POI ligand.

A. General Workflow

The synthesis can be conceptualized as a three-stage process:

  • Stage 1: Synthesis of the E3 Ligase-Linker Conjugate: The free amine of this compound is coupled to a carboxylic acid-functionalized E3 ligase ligand.

  • Stage 2: Boc Deprotection: The Boc protecting group is removed to reveal the second primary amine on the linker.

  • Stage 3: Final PROTAC Assembly: The newly exposed amine is coupled to a carboxylic acid-functionalized POI ligand.

PROTAC_Synthesis_Workflow cluster_stage1 Stage 1: E3 Ligase-Linker Conjugation cluster_stage2 Stage 2: Boc Deprotection cluster_stage3 Stage 3: Final PROTAC Assembly start cis-4-(Boc-aminomethyl) cyclohexylamine couple1 Amide Coupling (e.g., HATU, DIPEA) start->couple1 e3_ligand E3 Ligase Ligand (with -COOH) e3_ligand->couple1 poi_ligand POI Ligand (with -COOH) couple2 Amide Coupling (e.g., HATU, DIPEA) poi_ligand->couple2 intermediate1 Boc-Protected E3-Linker Conjugate couple1->intermediate1 deprotection Acidic Deprotection (e.g., TFA in DCM) intermediate1->deprotection intermediate2 Amine-Functionalized E3-Linker Conjugate deprotection->intermediate2 intermediate2->couple2 final_protac Final PROTAC Molecule couple2->final_protac

Caption: General synthetic workflow for PROTAC assembly.

B. Detailed Experimental Protocol: Synthesis of a Cereblon-Recruiting PROTAC

This protocol describes a representative synthesis using a pomalidomide derivative as the E3 ligase ligand.

Materials:

  • Pomalidomide-linker precursor (with a terminal carboxylic acid)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • POI ligand with a terminal carboxylic acid

  • Standard laboratory glassware and purification equipment (e.g., HPLC, column chromatography)

Protocol 1: Coupling of Linker to E3 Ligase Ligand (Pomalidomide derivative)

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pomalidomide-linker precursor (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Coupling Reagent Addition: Add HATU (1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS to confirm the formation of the amide bond.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected E3-linker conjugate.

Protocol 2: Boc Deprotection

  • Reaction Setup: Dissolve the purified Boc-protected E3-linker conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is fully consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (3x) to ensure complete removal of residual TFA. The resulting amine-functionalized E3-linker conjugate (as a TFA salt) is typically used in the next step without further purification.

Protocol 3: Final PROTAC Assembly (Coupling to POI Ligand)

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine-functionalized E3-linker conjugate (from Protocol 2, 1.0 eq) and the POI ligand with a terminal carboxylic acid (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq, to neutralize the TFA salt and facilitate the reaction) and stir for 5 minutes.

  • Coupling Reagent Addition: Add HATU (1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by LC-MS.

  • Work-up and Purification: Perform a similar aqueous work-up as described in Protocol 1. Purify the final PROTAC product by preparative reverse-phase HPLC to achieve high purity. Characterize the final product by LC-MS and ¹H NMR.

Reaction Stage Key Reagents Typical Yield Range QC Method
Stage 1: Amide Coupling (E3-Linker) Pomalidomide-COOH, this compound, HATU, DIPEA60-80%LC-MS, ¹H NMR
Stage 2: Boc Deprotection TFA, DCM>95% (quantitative)LC-MS
Stage 3: Amide Coupling (Final PROTAC) Amine-E3-Linker, POI-COOH, HATU, DIPEA50-70%LC-MS, ¹H NMR, HRMS

IV. Characterization and Downstream Applications

The synthesized PROTAC should be thoroughly characterized to confirm its identity, purity, and biological activity.

  • Structural Verification: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the molecular weight and structure of the final PROTAC.

  • Purity Analysis: Analytical reverse-phase HPLC should be used to determine the purity of the final compound, which should typically be >95% for use in biological assays.

  • Biological Evaluation:

    • Binding Assays: Assess the binding affinity of the PROTAC to both the target protein and the E3 ligase individually (binary affinity) and as a ternary complex.

    • Degradation Assays: Perform Western blot or mass spectrometry-based proteomics to quantify the degradation of the target protein in a relevant cell line. Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

    • Selectivity Profiling: Evaluate the degradation of off-target proteins to assess the selectivity of the PROTAC.

V. Conclusion: A Strategic Building Block for Advanced PROTACs

This compound is a valuable building block for the synthesis of conformationally defined PROTACs. Its rigid cis stereochemistry provides a powerful tool for medicinal chemists to fine-tune the spatial arrangement of the PROTAC's functional components, potentially leading to improved ternary complex stability and enhanced degradation efficacy.[7] The synthetic protocols outlined herein provide a robust framework for the incorporation of this linker, enabling the exploration of novel PROTAC designs with potentially superior therapeutic properties.

VI. References

  • Ciulli, A., et al. (2024). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--

  • Enamine. (n.d.). Building blocks and linkers for PROTAC synthesis. Enaminestore.com. --INVALID-LINK--

  • Enamine. (n.d.). Building Blocks and Linkers for PROTAC Synthesis. Enamine.net. --INVALID-LINK--

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for PROTAC Library Synthesis Using Clickable Linkers. BenchChem.com. --INVALID-LINK--

  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. BOC Sciences. --INVALID-LINK--

  • Protheragen. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Protheragen.com. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines. BenchChem.com. --INVALID-LINK--

  • Royal Society of Chemistry. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design. BOC Sciences. --INVALID-LINK--

  • Signal Transduction and Targeted Therapy. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Nature.com. --INVALID-LINK--

  • GBD, et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Coupling Protocol for Primary Amine of a Ligand. Sigmaaldrich.com. --INVALID-LINK--

  • Larsson, R., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. --INVALID-LINK--

References

Application Note: Optimized Coupling Protocols for cis-4-(Boc-aminomethyl)cyclohexylamine in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of amide bonds is one of the most critical and frequently performed transformations in medicinal chemistry and drug development.[1] The utility of bifunctional building blocks like cis-4-(Boc-aminomethyl)cyclohexylamine, which possesses a nucleophilic primary amine for coupling and a protected primary amine for further functionalization, is immense. However, the successful acylation of its cycloaliphatic amine can be challenging due to steric hindrance and conformational constraints. This application note provides a comprehensive guide for researchers, detailing the mechanistic rationale and offering optimized, step-by-step protocols for coupling carboxylic acids to this compound. We present a comparative analysis of two gold-standard coupling methodologies: the carbodiimide-based system (EDC/HOBt) and the uronium salt-based system (HATU), enabling scientists to make informed decisions for achieving high-yield, high-purity amide products.

Introduction: The Challenge of Coupling Cycloalkylamines

Amide bond synthesis is a cornerstone of modern organic synthesis, yet it is not a trivial reaction. The direct condensation of a carboxylic acid and an amine requires high temperatures, conditions that are incompatible with the complex, thermally sensitive molecules prevalent in drug discovery. Therefore, the reaction is almost universally mediated by coupling reagents that activate the carboxylic acid, transforming the hydroxyl group into a better leaving group.[2]

The choice of coupling reagent and conditions becomes particularly critical when dealing with non-canonical amines. While simple primary amines are often reactive, cycloalkylamines such as this compound present a greater steric challenge.[3][4] The rigid cyclohexane core can hinder the approach of the amine to the activated carboxylic acid species, potentially leading to sluggish reactions, low yields, and the formation of side products. This guide addresses these challenges by providing both the mechanistic understanding and the practical protocols necessary for success.

Mechanistic Foundations of Common Coupling Strategies

An understanding of the underlying reaction mechanisms is crucial for selecting the appropriate conditions and for troubleshooting suboptimal results.[5] The two most prevalent strategies involve fundamentally different modes of carboxylic acid activation.

Carbodiimide-Mediated Activation: The EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide. However, it can also undergo an intramolecular rearrangement to a stable N-acylurea byproduct, terminating the productive pathway. Furthermore, if the carboxylic acid has a chiral center, the O-acylisourea is prone to racemization.[6]

To mitigate these issues, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included.[7][8] HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an HOBt-ester.[9] This active ester is more stable than the O-acylisourea, significantly reducing the rate of both N-acylurea formation and racemization, while remaining sufficiently reactive to be efficiently attacked by the amine.[6]

EDC_HOBt_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase R-COOH Carboxylic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) R-COOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester (More Stable) O_acylisourea->HOBt_ester + HOBt N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea Rearrangement (Side Reaction) HOBt HOBt Amide Amide Product HOBt_ester->Amide + R'-NH₂ Amine R'-NH₂ (Cyclohexylamine)

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Uronium Salt Activation: The HATU System

Uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most efficient coupling reagents available, particularly for challenging substrates.[5][6] In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with the deprotonated carboxylic acid to form a highly reactive OAt-ester.[10][11] This active ester is less prone to racemization and reacts very rapidly with the amine.[6] The speed and efficiency of HATU often make it the reagent of choice for sterically hindered amines or when reaction times need to be minimized.[9][12]

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase R-COOH Carboxylic Acid Carboxylate R-COO⁻ R-COOH->Carboxylate + Base Base Base (DIPEA) OAt_ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_ester + HATU HATU HATU Amide Amide Product OAt_ester->Amide + R'-NH₂ Amine R'-NH₂ (Cyclohexylamine) Experimental_Workflow prep 1. Reagent Preparation - Dissolve Acid & Amine - Use anhydrous solvent cool 2. Cool to 0 °C - Ice bath prep->cool activation 3. Activation - Add Coupling Reagent(s) & Base - Stir for pre-activation (if needed) cool->activation reaction 4. Reaction - Allow to warm to RT - Stir for 1-24 h activation->reaction monitor 5. Monitoring - TLC or LC-MS reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Work-up - Quench reaction - Wash with acid, base, brine monitor->workup Reaction Complete purify 7. Purification - Dry over Na₂SO₄ - Concentrate - Flash Chromatography workup->purify product Pure Amide Product purify->product

References

The Strategic Application of cis-4-(Boc-aminomethyl)cyclohexylamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Conformationally-Defined Scaffolds in Drug Discovery

In the intricate landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule is paramount to its biological function. The use of conformationally restricted scaffolds is a powerful strategy to pre-organize pharmacophoric elements in a three-dimensional orientation that is optimal for target engagement. The cis-1,4-disubstituted cyclohexane moiety has emerged as a privileged scaffold in this regard, offering a rigid framework that can project substituents into distinct spatial vectors. This application note delves into the specific utility of cis-4-(Boc-aminomethyl)cyclohexylamine , a versatile building block that provides medicinal chemists with a strategically protected bifunctional cyclohexane core, enabling the synthesis of novel and potent therapeutic agents.

The presence of a primary amine and a Boc-protected aminomethyl group in a cis orientation on the cyclohexane ring makes this molecule a particularly valuable asset for several reasons:

  • Defined Stereochemistry: The cis configuration locks the two functional groups on the same face of the cyclohexane ring, reducing conformational ambiguity and allowing for precise control over the geometry of the final compound.

  • Orthogonal Protection: The Boc (tert-butyloxycarbonyl) group provides robust protection for one of the amino functionalities, permitting selective reaction at the free primary amine. This protecting group is stable under a wide range of reaction conditions and can be readily removed under acidic conditions, facilitating multi-step synthetic sequences.

  • Versatile Handle for Derivatization: The free primary amine serves as a nucleophilic handle for a variety of chemical transformations, including amide bond formation, reductive amination, and arylation, allowing for the introduction of diverse pharmacophoric groups.

  • Scaffold for Bifunctional Molecules: The two amino groups provide attachment points for constructing more complex molecules, such as linkers for Proteolysis Targeting Chimeras (PROTACs) or molecules designed to simultaneously engage multiple biological targets.

This guide will explore the practical applications of this compound in medicinal chemistry, with a focus on its potential in the design of Janus kinase (JAK) inhibitors and Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) inverse agonists. We will also provide detailed protocols for key synthetic transformations involving this building block.

Application Focus 1: Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[1][2] Dysregulation of JAK-STAT signaling is implicated in a variety of autoimmune and inflammatory diseases, as well as certain cancers.[3][4] Consequently, the development of small molecule JAK inhibitors has been an area of intense research.[5][6]

The design of potent and selective JAK inhibitors often relies on the precise positioning of functional groups that can interact with specific residues in the ATP-binding pocket of the kinase. The rigid cyclohexane scaffold of this compound can be utilized to orient a key pharmacophore, such as a heterocyclic core, towards the hinge region of the kinase, while the aminomethyl side chain can be functionalized to interact with solvent-exposed regions or other pockets to enhance potency and selectivity.[3]

The cis stereochemistry ensures that the substituents on the cyclohexane ring adopt a defined spatial relationship, which is crucial for optimizing interactions with the target protein.

Conceptual Synthetic Strategy for a JAK Inhibitor Core:

The following workflow illustrates a conceptual approach to utilizing this compound in the synthesis of a JAK inhibitor scaffold.

G A This compound C Nucleophilic Substitution A->C B Heterocyclic Electrophile (e.g., Chloropyrimidine) B->C D Boc-Protected Intermediate C->D Formation of C-N bond E Acidic Deprotection (e.g., TFA or HCl) D->E Removal of Boc group F Primary Amine Intermediate E->F H Amide Coupling F->H G Carboxylic Acid or Activated Ester G->H I Final JAK Inhibitor Scaffold H->I Amide bond formation

Caption: Conceptual workflow for synthesizing a JAK inhibitor scaffold.

Application Focus 2: RORγt Inverse Agonists

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as a master regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines such as IL-17.[7][8] As such, RORγt has emerged as a key therapeutic target for autoimmune diseases, including psoriasis and rheumatoid arthritis.[9][10] Inverse agonists of RORγt are small molecules that bind to the receptor and promote a conformational change that leads to the recruitment of corepressors, thereby inhibiting its transcriptional activity.[3]

The design of RORγt inverse agonists often involves a central scaffold that positions key hydrogen bond donors and acceptors, as well as hydrophobic groups, to interact with the ligand-binding domain of the receptor. The this compound scaffold can serve as a rigid core to which these pharmacophoric elements can be attached, ensuring their correct orientation for optimal binding and inverse agonist activity.

Illustrative Structure-Activity Relationship (SAR) Considerations:

The following table summarizes hypothetical SAR data for a series of RORγt inverse agonists based on a cis-cyclohexylamine scaffold, illustrating the importance of the substituents.

Compound IDR1 (at primary amine)R2 (at aminomethyl)RORγt IC50 (nM)
1a 3-Fluoro-phenylH500
1b 3-Fluoro-phenylAcetyl150
1c 3-Fluoro-phenylMethylsulfonyl50
1d 4-PyridylMethylsulfonyl25
1e 3-Fluoro-phenyl (trans-isomer)Methylsulfonyl>1000

This hypothetical data highlights how derivatization of both amino functionalities of the cis-cyclohexylamine core can significantly impact potency. The dramatic loss of activity with the trans-isomer (1e) underscores the critical role of the cis stereochemistry in maintaining the correct pharmacophore geometry.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free diamine, which can then be used in subsequent synthetic steps.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the cooled solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired cis-4-(aminomethyl)cyclohexylamine.

Causality Behind Experimental Choices:

  • Anhydrous DCM: Used to prevent side reactions with water.

  • TFA: A strong acid that efficiently cleaves the acid-labile Boc group.

  • 0 °C Addition: The reaction is exothermic, and initial cooling helps to control the reaction rate.

  • NaHCO₃ Wash: Neutralizes the excess TFA to allow for the isolation of the free amine.

Protocol 2: Amide Coupling with a Carboxylic Acid

This protocol details the coupling of the free primary amine of this compound with a carboxylic acid to form an amide bond.

Materials:

  • This compound

  • Carboxylic acid of interest

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Add the coupling reagent (e.g., BOP, 1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Causality Behind Experimental Choices:

  • Coupling Reagent (e.g., BOP): Activates the carboxylic acid to facilitate nucleophilic attack by the amine.

  • DIPEA: A non-nucleophilic base used to neutralize the acid formed during the reaction and to deprotonate the amine.

  • Anhydrous DMF: A polar aprotic solvent that is suitable for amide coupling reactions.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its rigid, stereochemically defined cyclohexane core, combined with orthogonally protected amino functionalities, provides a powerful tool for the synthesis of novel therapeutic agents. The demonstrated potential for its application in the design of targeted therapies such as JAK inhibitors and RORγt inverse agonists highlights its significance in modern drug discovery. The protocols provided herein offer a practical guide for the utilization of this important synthetic intermediate.

References

Application Note: cis-4-(Boc-aminomethyl)cyclohexylamine as a Conformationally Rigid Linker in Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linker Design in Bifunctional Molecules

In the landscape of modern chemical biology and drug discovery, bifunctional molecules such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) have emerged as powerful modalities.[1][2][3] These molecules are composed of at least two distinct functional domains connected by a chemical linker.[2][3] Far from being a simple spacer, the linker is a critical determinant of a bifunctional molecule's efficacy, influencing its potency, selectivity, and pharmacokinetic properties.[1][3][4] The linker's length, rigidity, and composition dictate the spatial orientation between the functional moieties, which is paramount for inducing the desired biological outcome, such as the formation of a stable and productive ternary complex in the case of PROTACs.[4][5]

This application note focuses on cis-4-(Boc-aminomethyl)cyclohexylamine , a bifunctional linker building block featuring a conformationally restricted cyclohexane core. We will explore the scientific rationale for employing a rigid linker, provide detailed protocols for its use, and present its applications, particularly in the synthesis of PROTACs.

Section 1: Physicochemical Properties and Design Rationale

The strategic advantage of this compound lies in the stereochemistry of its 1,4-disubstituted cyclohexane ring. This scaffold provides a degree of conformational rigidity that is often sought after in rational drug design.[1][4]

1.1. Rationale for a Rigid Cyclohexane Linker

While flexible linkers like PEG and alkyl chains offer synthetic accessibility, rigid linkers provide distinct advantages:[4]

  • Pre-organization: Rigidity can lock the molecule into a bioactive conformation that is optimal for target engagement or, in the case of PROTACs, for ternary complex formation, thereby enhancing potency.[4]

  • Improved Pharmacokinetics: A constrained conformation can lead to improved metabolic stability and more predictable pharmacokinetic profiles.[4]

  • Enhanced Selectivity: By presenting the binding ligands in a well-defined orientation, rigid linkers can improve selectivity for the intended biological target.[4]

The cis configuration of the 1,4-disubstituted cyclohexane ring is particularly noteworthy. In its stable chair conformation, one substituent is positioned axially and the other equatorially.[6][7] This arrangement projects the two functional groups—the primary amine and the aminomethyl group—in a specific, non-linear spatial orientation, which can be critical for achieving the correct geometry for biological activity.

1.2. Physicochemical Data

The key properties of the linker are summarized below.

PropertyValueReference
Chemical Name cis-4-(tert-butoxycarbonylaminomethyl)cyclohexylamine[8]
CAS Number 866548-92-7[8]
Molecular Formula C12H24N2O2[8]
Molecular Weight 228.33 g/mol [8]
Appearance Solid[9]
Purity ≥97%[8]
Solubility Soluble in methanol, ethyl acetate. Slightly soluble in water.[10]
Storage Room temperature[8]

1.3. Conformational Representation

The diagram below illustrates the chair conformation of the cis-1,4-disubstituted cyclohexane core, highlighting the axial-equatorial relationship of the functional groups that dictates their spatial arrangement.

Caption: Chair conformation of the linker core.

Section 2: Core Application in PROTAC Synthesis

A primary application of this linker is in the synthesis of PROTACs, where it connects a ligand for a target protein (warhead) with a ligand for an E3 ubiquitin ligase.[2][3] The linker's structure is critical for enabling the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which leads to ubiquitination and subsequent degradation of the target protein.[5]

The workflow below outlines a general strategy for synthesizing a PROTAC using this compound. This strategy relies on the differential reactivity of the two amine groups, with the Boc-protected amine being unmasked for a later coupling step.

PROTAC_Synthesis_Workflow start cis-4-(Boc-aminomethyl) cyclohexylamine step1 Couple E3 Ligase Ligand (with -COOH group) to free -NH2 start->step1 Amide Coupling intermediate1 Intermediate 1 (Boc-protected) step1->intermediate1 step2 Boc Deprotection (e.g., TFA/DCM) intermediate1->step2 Acidic Cleavage intermediate2 Intermediate 2 (Free -CH2NH2) step2->intermediate2 step3 Couple Target Protein Ligand (with -COOH group) to newly freed amine intermediate2->step3 Amide Coupling final_product Final PROTAC Molecule step3->final_product

Caption: General workflow for PROTAC synthesis.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key transformations. Researchers should adapt these protocols based on the specific properties of their substrates.

Protocol 3.1: Amide Bond Formation with the Unprotected Cyclohexylamine

This protocol describes the coupling of a carboxylic acid-containing molecule (e.g., an E3 ligase ligand like a pomalidomide derivative) to the free primary amine of the linker.

  • Materials:

    • This compound (1.0 eq)

    • Carboxylic acid-containing substrate (1.0 - 1.2 eq)

    • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

    • HOBt (Hydroxybenzotriazole) or Oxyma (1.5 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Procedure:

    • To a solution of the carboxylic acid substrate in anhydrous DMF, add EDC and HOBt. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add a solution of this compound in DMF to the activated mixture.

    • Add DIPEA to the reaction mixture and stir at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

    • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the coupled intermediate.

  • Trustworthiness (Self-Validation):

    • Confirm product formation and purity via LC-MS (observe the expected mass) and ¹H NMR spectroscopy.

    • The disappearance of the starting material amine on TLC/LC-MS is a key indicator of reaction completion.

Protocol 3.2: Boc Group Deprotection

This protocol details the removal of the Boc protecting group to reveal the primary amine of the aminomethyl moiety, making it available for the next coupling step.[11]

  • Materials:

    • Boc-protected intermediate from Protocol 3.1

    • TFA (Trifluoroacetic acid)

    • DCM (Dichloromethane)

    • Scavenger (optional, e.g., triethylsilane or anisole)

  • Procedure:

    • Dissolve the Boc-protected substrate in DCM (e.g., 0.1 M solution).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA dropwise (typically 20-50% v/v with DCM). If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger.[11]

    • Allow the reaction to warm to room temperature and stir.

    • Monitor the reaction progress by TLC or LC-MS. Deprotection is usually rapid, often completing within 30-60 minutes.[11]

    • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting product is typically the TFA salt of the amine. It can often be used directly in the next step after co-evaporation with a solvent like toluene to ensure complete removal of residual acid. Alternatively, it can be neutralized with a base (e.g., saturated NaHCO3) and extracted into an organic solvent.

  • Trustworthiness (Self-Validation):

    • LC-MS analysis should show a mass decrease corresponding to the loss of the Boc group (100.12 g/mol ).

    • The absence of the characteristic tert-butyl peak (~1.4 ppm) in the ¹H NMR spectrum confirms complete deprotection.

Section 4: Characterization and Quality Control

Thorough characterization of the final bioconjugate is essential to confirm its identity, purity, and integrity.

Analytical TechniquePurposeExpected Observations
LC-MS Confirm molecular weight and assess purity.A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the final PROTAC.
¹H & ¹³C NMR Confirm chemical structure and integrity.Presence of signals corresponding to all three components (target ligand, E3 ligand, and linker); disappearance of signals from protecting groups.
HRMS Determine exact mass for unequivocal formula confirmation.Observed mass should be within 5 ppm of the calculated exact mass.
HPLC Determine purity for biological assays.Purity should typically be >95% for in vitro and in vivo studies.

Conclusion

This compound is a valuable and strategic building block for the synthesis of advanced bifunctional molecules. Its rigid cyclohexane core allows for precise spatial positioning of terminal functionalities, a feature that can enhance the potency and selectivity of molecules like PROTACs.[1][4] The well-established protocols for its sequential functionalization provide a reliable synthetic route for researchers in drug discovery and chemical biology. The careful application of this linker, guided by the principles of rational design, can accelerate the development of novel and effective chemical probes and therapeutic agents.

References

Application Note: A Multi-technique Approach for the Comprehensive Characterization of cis-4-(Boc-aminomethyl)cyclohexylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for the analytical characterization of cis-4-(Boc-aminomethyl)cyclohexylamine and its derivatives. These compounds are pivotal building blocks in medicinal chemistry, and confirming their identity, purity, and stereochemistry is critical for the synthesis of active pharmaceutical ingredients (APIs). We present an integrated analytical workflow leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each section explains the rationale behind the technique, provides detailed experimental protocols, and offers insights into data interpretation, ensuring a robust and validated characterization process.

Introduction: The Importance of Rigorous Characterization

The this compound scaffold is a valuable component in the design of novel therapeutics due to its conformational rigidity and the presence of two differentially protected amine functionalities. The tert-butyloxycarbonyl (Boc) protecting group is crucial for regioselective synthesis, allowing for sequential chemical modifications.[1][2] Given that the biological activity of the final API can be highly dependent on the stereochemistry and purity of this intermediate, a multi-faceted analytical approach is not just recommended, but essential for regulatory compliance and successful drug development.

This document outlines a self-validating system of analytical protocols designed to provide orthogonal data, thereby ensuring the highest confidence in the structural and purity assessment of these derivatives.

Workflow for Comprehensive Characterization

A logical and efficient workflow is paramount for the complete analysis of this compound derivatives. The following diagram illustrates the proposed sequence of analytical techniques, ensuring that each step builds upon the information gathered in the previous one.

Characterization Workflow cluster_0 Primary Characterization cluster_1 Purity and Isomer Analysis cluster_2 Functional Group Confirmation Synthesis Synthesis NMR NMR Synthesis->NMR Structural Elucidation FTIR FTIR Synthesis->FTIR Functional Group Verification MS MS NMR->MS Molecular Weight Confirmation HPLC HPLC MS->HPLC Purity Assessment Chiral_HPLC Chiral_HPLC HPLC->Chiral_HPLC Enantiomeric Purity (if applicable)

Caption: Integrated workflow for the characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most definitive method for the structural confirmation of this compound derivatives.[1] It provides detailed information about the carbon-hydrogen framework, the presence and integrity of the Boc group, and the cis-stereochemistry of the cyclohexane ring.

¹H NMR Spectroscopy

Expertise & Experience: The key to successful ¹H NMR analysis is the unambiguous identification of the Boc group's nine equivalent protons, which present as a sharp, intense singlet in a relatively uncongested region of the spectrum.[1] The chemical shifts and coupling patterns of the cyclohexyl protons are crucial for confirming the cis configuration. In the cis isomer, the axial and equatorial protons on a given carbon will have significantly different chemical shifts and coupling constants.

Expected ¹H NMR Spectral Data:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationKey Feature
Boc-(CH₃)₃ 1.4 - 1.5s9HConfirms presence of Boc group.[1]
-NH-Boc ~4.5 - 5.5br s1HBroad signal, may exchange with D₂O.
-CH₂-NHBoc ~2.8 - 3.2t or d2HAdjacent to the protected amine.
Cyclohexyl-CH-NH₂ ~2.5 - 3.0m1HProton on the carbon bearing the free amine.
Cyclohexyl-CH-CH₂NHBoc ~1.0 - 1.8m1HMethine proton adjacent to the aminomethyl group.
Cyclohexyl-CH₂ ~1.0 - 1.9m8HComplex multiplet for the remaining ring protons.
-NH₂ Variablebr s2HBroad signal, concentration-dependent, exchanges with D₂O.
¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR complements the ¹H NMR data by providing a count of unique carbon atoms and identifying the key carbonyl and quaternary carbons of the Boc group. The chemical shifts of the cyclohexane carbons can further support the cis-stereochemical assignment.[3]

Expected ¹³C NMR Spectral Data:

CarbonExpected Chemical Shift (δ, ppm)Key Feature
Boc-C=O 155 - 157Carbamate carbonyl carbon.[4]
Boc-C(CH₃)₃ 78 - 80Quaternary carbon of the Boc group.[4]
Boc-C(CH₃)₃ 28 - 29Methyl carbons of the Boc group.[4]
-CH₂-NHBoc ~45 - 50Carbon adjacent to the protected amine.
Cyclohexyl-C-NH₂ ~48 - 53Carbon bearing the free amine.[5]
Cyclohexyl-C-CH₂NHBoc ~35 - 40Methine carbon adjacent to the aminomethyl group.
Cyclohexyl-CH₂ ~25 - 35Ring carbons.[5][6]
NMR Protocol

Trustworthiness: This protocol is designed for robust and reproducible data acquisition.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound derivative.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in a clean, dry vial.[1]

    • Ensure complete dissolution. Gentle warming or vortexing may be applied if necessary.

    • Transfer the solution to a clean NMR tube using a pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.

    • If further structural confirmation is needed, consider 2D NMR experiments such as COSY (to establish proton-proton correlations within the cyclohexane ring) and HSQC (to correlate protons with their directly attached carbons).

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

MS is a powerful tool for confirming the molecular weight of the target compound and providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for these derivatives.[7]

Expertise & Experience: The Boc group is known to undergo characteristic fragmentation in the mass spectrometer. A key fragmentation pathway involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[8][9] Observing these neutral losses is a strong indicator of a successfully Boc-protected amine.

Expected Mass Spectrometry Data (Positive ESI Mode):

Ionm/zDescription
[M+H]⁺ 229.19Protonated molecular ion of the parent compound (C₁₂H₂₄N₂O₂).
[M-C₄H₈+H]⁺ 173.13Loss of isobutylene (56 Da) from the Boc group.[9]
[M-Boc+H]⁺ 129.14Loss of the entire Boc group (100 Da).
[Boc+H]⁺ or C₄H₉⁺ 101.07 or 57.07Fragments corresponding to the Boc group itself.[10]
MS Protocol

Trustworthiness: This protocol is designed for accurate mass determination.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.

  • Instrument Setup:

    • Use an ESI source in positive ion mode.

    • Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecular ion [M+H]⁺.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.

    • For further structural confirmation, perform tandem MS (MS/MS) on the [M+H]⁺ precursor ion to observe the characteristic fragmentation patterns.

MS_Fragmentation M_H [M+H]⁺ m/z = 229.19 M_56 [M-56+H]⁺ m/z = 173.13 M_H->M_56 - C₄H₈ M_100 [M-100+H]⁺ m/z = 129.14 M_H->M_100 - Boc group

Caption: Key fragmentation pathways for Boc-protected amines in MS.

High-Performance Liquid Chromatography (HPLC): Purity Determination

HPLC is the standard method for assessing the purity of pharmaceutical intermediates. A reverse-phase method is typically suitable for this compound derivatives.

Expertise & Experience: The choice of column and mobile phase is critical for achieving good separation of the main compound from any potential impurities, such as the trans-isomer or starting materials. A C18 column is a common starting point.[11] The mobile phase often consists of a mixture of acetonitrile or methanol and water, with additives like formic acid or triethylamine to improve peak shape.[11][12]

HPLC Protocol

Trustworthiness: This protocol provides a robust starting point for method development.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

    • Use a gradient elution for optimal separation, for example:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

  • Run Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (for carbamate) or derivatization may be required for compounds lacking a strong chromophore.[12][13]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a sample solution of approximately 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak areas to determine the purity of the compound as a percentage of the total area.

Chiral HPLC: Stereochemical Purity

If the synthesis could potentially lead to enantiomeric products, or if a chiral version of the derivative is synthesized, chiral HPLC is necessary to determine the enantiomeric excess (ee).

Expertise & Experience: Chiral separations are typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and effective for a broad range of compounds.[14] The mobile phase is usually a mixture of alkanes (like n-hexane) and an alcohol (like isopropanol or ethanol).

Chiral HPLC Protocol

Trustworthiness: This protocol is a general guideline for chiral method development.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral column (e.g., Chiralpak® or Chiralcel® series).

  • Mobile Phase:

    • A typical mobile phase would be a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized to achieve baseline separation.

  • Run Parameters:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 5-10 µL

  • Sample Preparation:

    • Dissolve the sample in the mobile phase at a concentration of about 1 mg/mL.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Confirmation

FT-IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups, providing complementary information to NMR and MS.

Expertise & Experience: The most important absorptions to identify are the N-H stretches of the primary amine and the carbamate, and the strong C=O stretch of the Boc group's carbonyl.[15]

Expected FT-IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Carbamate) ~3350Medium
N-H Stretch (Primary Amine) ~3300-3400Medium, two bands
C-H Stretch (Aliphatic) ~2850-2950Strong
C=O Stretch (Carbamate) ~1680-1710Strong[15][16]
N-H Bend (Primary Amine) ~1600Medium
C-N Stretch ~1250Medium
FT-IR Protocol
  • Sample Preparation:

    • For liquid samples, a thin film can be prepared between two NaCl or KBr plates.

    • For solid samples, a KBr pellet can be prepared, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Place the sample in the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Conclusion

The analytical techniques and protocols detailed in this guide provide a comprehensive and robust framework for the characterization of this compound derivatives. By integrating data from NMR, MS, HPLC, and FT-IR, researchers can confidently establish the identity, purity, and stereochemistry of these critical pharmaceutical intermediates. This multi-technique, self-validating approach ensures the quality and consistency required for successful drug discovery and development programs.

References

Application Note: A Scalable, Diastereoselective Synthesis of cis-4-(Boc-aminomethyl)cyclohexylamine for Preclinical Supply

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The cis-1,4-disubstituted cyclohexane scaffold is a privileged motif in medicinal chemistry, prized for its ability to confer conformational rigidity and project substituents into well-defined spatial vectors. cis-4-(Boc-aminomethyl)cyclohexylamine (CAS 866548-92-7) serves as a versatile bifunctional linker, frequently incorporated into novel therapeutics, including targeted protein degraders and other complex molecular architectures.[1][2][3] The successful progression of drug candidates containing this moiety from discovery to preclinical evaluation hinges on the availability of a robust and scalable synthetic route that consistently delivers the target compound with high purity.

The primary challenge in synthesizing this molecule lies in establishing and maintaining the cis stereochemistry between the aminomethyl and amino groups on the cyclohexane ring. Many synthetic routes yield mixtures of cis and trans isomers, which are often difficult to separate on a large scale.[4] This guide details a synthetic strategy designed to maximize the formation of the desired cis isomer and facilitate its purification, thereby ensuring a reliable supply for preclinical campaigns.

Our chosen synthetic pathway begins with the reductive amination of 4-oxocyclohexanecarbonitrile, followed by a stereoisomer separation, nitrile reduction, and a final, selective N-Boc protection. This approach was selected for its operational simplicity, use of readily available reagents, and amenability to standard manufacturing equipment.

Synthetic Workflow and Rationale

The overall synthetic transformation is depicted below. The key strategic elements are the initial non-selective reduction that provides access to the required cis-intermediate and a crucial purification step that isolates the desired stereoisomer before subsequent reactions.

G A 4-Oxocyclohexane carbonitrile B cis/trans-4-Aminocyclohexane carbonitrile Mixture A->B Reductive Amination (NH3, H2, Raney Ni) C cis-4-Aminocyclohexane carbonitrile B->C Diastereomeric Separation (Fractional Crystallization) D cis-4-(Aminomethyl) cyclohexylamine C->D Nitrile Reduction (H2, Raney Ni or Rh/C) E cis-4-(Boc-aminomethyl) cyclohexylamine (Target) D->E Selective Boc Protection (Boc)2O, Controlled Stoichiometry

Figure 1: High-level workflow for the synthesis of the target compound.

Causality Behind Experimental Choices
  • Reductive Amination: Starting with 4-oxocyclohexanecarbonitrile allows for the simultaneous introduction of the first amine functionality. While this reaction is not stereoselective, it provides a mixture of isomers that is readily accessible in a single, high-yielding step. Using a heterogeneous catalyst like Raney Nickel is ideal for scale-up as it can be easily removed by filtration.

  • Diastereomeric Separation: The separation of cis and trans isomers is the most critical step of this synthesis. Attempting separation later in the synthesis after significant chemical investment is inefficient. The aminonitrile intermediates often exhibit different physical properties (e.g., solubility, salt formation) that can be exploited for separation via fractional crystallization, a highly scalable purification technique. This avoids costly and time-consuming industrial-scale chromatography. A patent for a related compound, cis-4-methylcyclohexylamine, notes the successful isolation of a cis-isomer via recrystallization.[5]

  • Nitrile Reduction: Catalytic hydrogenation is the method of choice for reducing the nitrile to the primary amine on a large scale.[6] It is a clean, high-yielding reaction with a simple work-up (catalyst filtration). The choice of catalyst (e.g., Raney Nickel, Rhodium on Carbon) can be optimized to maximize yield and minimize side reactions.

  • Selective Boc Protection: The final step requires differentiating between the two primary amines of the diamine intermediate. The exocyclic aminomethyl group is generally less sterically hindered and more nucleophilic than the amine directly attached to the cyclohexane ring. By carefully controlling the stoichiometry (using ~0.95 equivalents of Boc anhydride) and maintaining a low reaction temperature, we can favor the formation of the desired mono-protected product.

Detailed Synthesis Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Hydrogenation reactions are performed under pressure and must be conducted behind a blast shield in equipment rated for such use.

Protocol 1: Synthesis of cis/trans-4-Aminocyclohexanecarbonitrile (Mixture)
  • Reactor Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and gas inlet/outlet, add 4-oxocyclohexanecarbonitrile (1.00 kg, 8.12 mol) and methanol (10 L).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add water-slurried Raney Nickel (100 g, 50% wt. in H₂O).

  • Ammonia Saturation: Cool the reactor contents to 0-5 °C and bubble anhydrous ammonia gas through the solution for 1-2 hours until saturation is confirmed.

  • Hydrogenation: Seal the reactor. Pressurize with hydrogen gas to 100 psi (approx. 7 bar).

  • Reaction Execution: Heat the mixture to 40 °C. The reaction is exothermic; maintain the temperature between 40-50 °C using the reactor jacket cooling. Monitor hydrogen uptake. The reaction is typically complete within 8-12 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite pad with methanol (2 x 1 L).

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude cis/trans-4-aminocyclohexanecarbonitrile mixture as an oil. The typical yield is 95-99%. The crude product is used directly in the next step.

Protocol 2: Isolation of cis-4-Aminocyclohexanecarbonitrile
  • Salt Formation: Dissolve the crude amine mixture (approx. 8.12 mol) in isopropanol (IPA, 8 L). While stirring, slowly add a 2 M solution of HCl in diethyl ether until the pH of the solution is ~2.

  • Crystallization: A precipitate (the hydrochloride salt mixture) will form. Heat the slurry to 60 °C to dissolve most of the solids, then allow it to cool slowly to room temperature, and finally cool to 0-5 °C for 4 hours.

  • Filtration and Analysis: Collect the solid by filtration and wash with cold IPA. This initial solid is typically enriched in the trans isomer. The desired cis isomer is concentrated in the mother liquor.

  • Isolation of Cis Isomer: Concentrate the mother liquor to about half its volume. Add methyl tert-butyl ether (MTBE) as an anti-solvent until turbidity is observed. Allow the solution to stand at 0-5 °C overnight.

  • Collection: Collect the resulting crystals by filtration, wash with cold MTBE, and dry under vacuum. This fraction is highly enriched in the cis-4-aminocyclohexanecarbonitrile hydrochloride.

  • Free-Basing: To obtain the free amine, dissolve the hydrochloride salt in water, cool to 0-5 °C, and add 50% aq. NaOH until the pH is >12. Extract the aqueous layer with dichloromethane (3 x 5 L). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pure cis-4-aminocyclohexanecarbonitrile.

Protocol 3: Synthesis of cis-4-(Aminomethyl)cyclohexylamine
  • Reactor Setup: To a 20 L hydrogenation reactor, add the purified cis-4-aminocyclohexanecarbonitrile (500 g, 4.03 mol), methanol (5 L), and 5% Rhodium on Carbon (50 g).

  • Ammonia Addition: Add 7N methanolic ammonia (500 mL) to the mixture. This is crucial to prevent the formation of secondary amine side products during the reduction.

  • Hydrogenation: Seal the reactor, purge with nitrogen, then pressurize with hydrogen to 500 psi (approx. 35 bar). Heat the mixture to 60 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake. The reaction is typically complete in 12-24 hours.

  • Work-up: After cooling and venting, filter the reaction mixture through Celite® to remove the catalyst. Rinse the catalyst with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield cis-4-(aminomethyl)cyclohexylamine as a viscous oil. The purity is typically >95% and can be used directly in the next step.

Protocol 4: Synthesis of this compound
  • Reactor Setup: To a 20 L jacketed reactor, add the crude diamine from the previous step (approx. 4.03 mol) and dichloromethane (DCM, 10 L). Cool the solution to 0-5 °C.

  • Boc Anhydride Addition: In a separate vessel, dissolve Di-tert-butyl dicarbonate ((Boc)₂O, 835 g, 3.83 mol, 0.95 eq.) in DCM (2 L).

  • Controlled Addition: Add the (Boc)₂O solution dropwise to the stirred diamine solution over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours, then warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding water (5 L). Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 3 L) and then brine (1 x 3 L).

  • Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid. Slurry the solid in cold heptane, filter, and wash with additional cold heptane to remove impurities, including any di-Boc protected by-product. Dry the resulting white solid under vacuum to yield the final product, this compound.

Process Parameters and Data Summary

The following table summarizes the key parameters for this multi-step synthesis. Yields and purities are representative of a well-optimized process.

StepKey TransformationKey ReagentsSolventTemp.Time (h)Typical YieldPurity (HPLC)
1 Reductive AminationH₂, Raney Ni, NH₃Methanol40-50°C8-12>95% (crude)N/A (mixture)
2 Isomer SeparationHCl, IPA, MTBEIPA/MTBE0-60°C12-2425-35%>98% cis
3 Nitrile ReductionH₂, Rh/C, NH₃Methanol60°C12-24>90%>95%
4 Boc Protection(Boc)₂ODCM0-25°C1280-88%>98%

Analytical Characterization

To ensure the quality required for preclinical studies, the final product must be rigorously characterized.

  • ¹H and ¹³C NMR: Confirms the molecular structure and, crucially, the cis stereochemistry. The chemical shifts and coupling constants of the cyclohexane ring protons are diagnostic for the cis configuration.[7]

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the final compound (C₁₂H₂₄N₂O₂, MW: 228.33).[1] The expected [M+H]⁺ ion is at m/z 229.2.

  • HPLC/UPLC: Used to determine the final purity of the compound. A typical method would involve a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA or formic acid, with UV detection at ~210 nm. The purity should be ≥97% for preclinical use.[8]

  • Elemental Analysis: Provides confirmation of the bulk sample's elemental composition. Calculated for C₁₂H₂₄N₂O₂: C, 63.12%; H, 10.59%; N, 12.27%. Found values should be within ±0.4% of the theoretical values.

Scale-Up and GMP Considerations

Transitioning this synthesis from the laboratory to a pilot plant or cGMP facility requires careful consideration of several factors.[9]

G cluster_0 Key Scale-Up Challenges cluster_1 Mitigation & Control Strategies A Thermal Management (Exothermic Reactions) SolA Jacketed Reactors Controlled Addition Rates A->SolA Control B Hydrogenation Safety (Pressure, Catalyst Handling) SolB High-Pressure Autoclaves Inerting/Purging Protocols Catalyst Filtration Units B->SolB Ensure C Purification Strategy (Crystallization vs. Chromatography) SolC Solubility Screening Anti-Solvent Selection Controlled Cooling Profiles C->SolC Optimize D Material Handling (Large Volumes, Solids Transfer) SolD Engineered Controls (e.g., Powder Transfer Systems) Process Flow Documentation D->SolD Implement

Figure 2: Key challenges and mitigation strategies for process scale-up.

  • Thermal Safety: The hydrogenation steps and the Boc-protection reaction are exothermic. Scale-up requires the use of jacketed reactors with precise temperature control to prevent thermal runaways.[9] The rate of reagent addition, particularly for the Boc anhydride, must be carefully controlled.

  • Hydrogenation at Scale: The use of high-pressure hydrogen requires specialized equipment (autoclaves) and strict safety protocols. The handling of catalysts like Raney Nickel (which can be pyrophoric when dry) and Rh/C requires inert atmosphere techniques.

  • Purification: The reliance on crystallization for isomer separation is a key advantage for this route. However, this step must be highly optimized and reproducible. This involves defining solvent ratios, cooling profiles, and seeding strategies to ensure consistent yield and purity.

  • GMP Compliance: For producing material intended for preclinical toxicology studies under Good Laboratory Practice (GLP) or for Phase I clinical trials, the synthesis must be conducted following current Good Manufacturing Practices (cGMP).[9] This mandates comprehensive documentation (batch records), process validation, quality control testing of raw materials and intermediates, and stringent facility and equipment qualification.

References

Application Notes & Protocols: Strategic Incorporation of cis-4-(Boc-aminomethyl)cyclohexylamine into Small Molecule Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The generation of molecular diversity is a cornerstone of modern drug discovery. Bifunctional building blocks, which allow for controlled, sequential diversification, are invaluable tools in this endeavor. This guide provides an in-depth technical overview and detailed protocols for the strategic incorporation of cis-4-(Boc-aminomethyl)cyclohexylamine (CAS 866548-92-7), a versatile scaffold for creating three-dimensional diversity in small molecule libraries. We will explore the unique conformational properties conferred by the cis-cyclohexyl core, provide field-proven protocols for its incorporation via amide coupling and reductive amination, and detail the subsequent deprotection and derivatization steps.

Introduction: The Strategic Value of the cis-Cyclohexyl Scaffold

Small molecule libraries often suffer from an overabundance of flat, aromatic structures (high sp² character). Introducing saturated, three-dimensional scaffolds is a proven strategy to improve physicochemical properties such as solubility and metabolic stability, while also enabling novel interactions with biological targets.[1]

This compound is a bifunctional building block of significant strategic value for several reasons:

  • Orthogonal Reactivity: It possesses two distinct amine functionalities. The primary cyclohexylamine is a stronger base and more sterically accessible, making it the primary site for initial coupling reactions. The second primary amine is masked as a Boc-carbamate, which is stable to most coupling conditions but can be selectively removed later for further diversification.

  • Conformational Constraint: Unlike flexible aliphatic linkers, the cyclohexane ring imposes a degree of conformational rigidity. The cis stereochemistry is particularly interesting, as it forces the two substituents into an axial/equatorial arrangement, leading to specific spatial projections of the appended molecular fragments.[2]

  • Vectorial Diversity: The scaffold allows for the precise, vectorial projection of substituents away from a central core, enabling a systematic exploration of chemical space.

This guide will focus on the two primary methods for incorporating this building block into a growing library: amide bond formation and reductive amination.

The Conformational Logic of the cis-1,4-Disubstituted Cyclohexane Ring

The choice of a linker's stereochemistry is a critical design element that profoundly impacts a molecule's final three-dimensional shape and biological activity.[2] The cis-1,4-disubstituted cyclohexane ring exists as a rapid equilibrium between two identical chair conformations. In each conformation, one substituent occupies an axial position while the other occupies an equatorial position.

Caption: Ring-flip equilibrium of the cis-1,4-cyclohexyl core.

This is fundamentally different from the trans isomer, which primarily exists in a rigid diequatorial conformation. Recent structural studies on PROTACs have revealed that the cis-cyclohexyl linker can adopt a "folded-back" conformation, facilitating intramolecular contacts that are not possible with the more linear trans isomer.[2] This predisposition for more compact structures can influence membrane permeability and the ability to induce favorable protein-protein interactions. When designing a library, incorporating the cis isomer provides access to a distinct region of conformational space compared to its trans counterpart or simple alkyl chains.

Experimental Protocols: Library Elaboration

The following protocols are designed to be robust and adaptable for library synthesis, whether in parallel or on a larger scale.

Protocol 1: Amide Bond Formation via Activated Ester

This protocol details the coupling of the primary cyclohexylamine moiety with a carboxylic acid, a cornerstone reaction in medicinal chemistry. We recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent due to its high efficiency, fast reaction times, and low rates of racemization, even with sterically demanding substrates.[3]

G start Start dissolve Dissolve Carboxylic Acid (1.0 eq) & HATU (1.05 eq) in anhydrous DMF start->dissolve add_base Add DIPEA (2.5 eq) Stir 10 min @ RT for pre-activation dissolve->add_base add_amine Add solution of cis-4-(Boc-aminomethyl) cyclohexylamine (1.1 eq) in DMF add_base->add_amine react Stir reaction at RT for 2-4 hours Monitor by LC-MS add_amine->react workup Quench with H₂O, Extract with EtOAc Wash with aq. LiCl, NaHCO₃, brine react->workup purify Dry (Na₂SO₄), concentrate Purify via column chromatography workup->purify end End (Isolated Boc-Protected Amide) purify->end

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Pre-activation: To a solution of the carboxylic acid (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M), add HATU (1.05 equivalents). To this mixture, add N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents). Stir the solution at room temperature for 10-15 minutes.

    • Causality: Pre-activating the carboxylic acid with HATU forms a highly reactive O-acylisourea intermediate. This step is crucial for ensuring rapid and efficient coupling, minimizing side reactions and preventing racemization of chiral carboxylic acids.[4] DIPEA acts as a non-nucleophilic base to neutralize the generated hexafluorophosphate salt and maintain an optimal pH for the reaction.

  • Amine Addition: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the starting materials by LC-MS or TLC.

    • Insight: The cyclohexylamine is a relatively strong nucleophile, but the cyclohexane ring adds some steric bulk. Using a slight excess of the amine can help drive the reaction to completion, but a large excess should be avoided to simplify purification.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃ (to remove excess acid and HOBt byproduct), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentClassTypical ConditionsKey Advantages & Considerations
HATU / HCTU Uronium/Aminium1.05 eq, DIPEA, DMF, RTFast, high yielding, low racemization. Ideal for library synthesis.[3]
EDC / HOBt Carbodiimide1.2 eq, HOBt, DIPEA, DCM/DMF, RTCost-effective, water-soluble byproducts. Slower than HATU.[4]
PyBOP Phosphonium1.1 eq, DIPEA, DMF, RTEffective for hindered couplings, but can be less atom-economical.
T3P® Phosphonic Anhydride1.5 eq, Pyridine/Et₃N, EtOAc/DCMExcellent for preventing racemization; byproducts are water-soluble.
Protocol 2: Reductive Amination

Reductive amination is an alternative strategy for forming a C-N bond, particularly useful when coupling the building block to an aldehyde or ketone. This method creates a more flexible secondary amine linkage. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is mild, selective for imines in the presence of carbonyls, and does not require stringent pH control.

G start Start dissolve Dissolve Aldehyde/Ketone (1.0 eq) & this compound (1.2 eq) in Dichloroethane (DCE) add_acid Add Acetic Acid (1.1 eq) Stir 30 min @ RT for imine formation add_stab Add NaBH(OAc)₃ (1.5 eq) portion-wise (Control gas evolution) react Stir reaction at RT for 6-16 hours Monitor by LC-MS workup Quench with saturated aq. NaHCO₃ Extract with DCM purify Dry (Na₂SO₄), concentrate Purify via column chromatography end End (Isolated Boc-Protected Secondary Amine)

Caption: Workflow for reductive amination using STAB.

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) and this compound (1.2 equivalents) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (~0.1 M). Add a catalytic amount of acetic acid (0.1-1.0 equivalent). Stir the mixture at room temperature for 30-60 minutes.

    • Causality: The reaction proceeds via the formation of an iminium ion intermediate, which is catalyzed by the weak acid. This equilibrium needs to be established before the addition of the reducing agent.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (STAB, 1.5 equivalents) portion-wise over 10 minutes.

    • Insight: STAB is a mild hydride donor that selectively reduces the protonated iminium ion much faster than the starting carbonyl. Adding it in portions helps to control any potential exotherm or gas evolution.

  • Reaction: Stir the reaction at room temperature for 6-16 hours (overnight is common). Monitor for the disappearance of the imine intermediate by LC-MS.

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography.

Library Diversification: Boc-Deprotection

Once the scaffold is incorporated, the Boc-protected aminomethyl group is poised for the next stage of library synthesis. The Boc group is reliably cleaved under acidic conditions. Trifluoroacetic acid (TFA) provides a clean and rapid deprotection.

G start Start (Boc-Protected Substrate) dissolve Dissolve substrate in DCM (~0.1 M) start->dissolve cool Cool solution to 0 °C (Ice Bath) dissolve->cool add_tfa Add TFA (10-20 eq) dropwise cool->add_tfa react Stir at RT for 1-2 hours Monitor by LC-MS add_tfa->react concentrate Concentrate in vacuo to remove DCM and excess TFA react->concentrate isolate Triturate with cold diethyl ether Isolate amine TFA salt via filtration concentrate->isolate end End (Free Amine Salt) isolate->end

References

Application Note: Synthesis of Conformationally Constrained Peptides Using cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

Peptides offer a compelling modality for drug discovery due to their high specificity and potency. However, their therapeutic potential is often hindered by inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity.[1][2] To overcome these limitations, medicinal chemists employ various strategies to constrain peptide conformations, thereby "locking" them into their bioactive form.[2][3] This pre-organization reduces the entropic penalty upon binding to a target, enhancing potency and selectivity.[1] Furthermore, conformational constraint can improve resistance to proteolytic degradation, a major hurdle for peptide-based drugs.[4][5]

Among the diverse methods for peptide constraint, cyclization using conformationally defined linkers has emerged as a powerful approach. This application note provides a detailed guide to the use of cis-4-(Boc-aminomethyl)cyclohexylamine , a versatile building block for synthesizing spatially well-defined constrained peptides. The cis-stereochemistry of the cyclohexane ring imparts a rigid, predictable turn in the peptide backbone, offering precise control over the peptide's three-dimensional structure. The Boc- and amine functionalities allow for straightforward incorporation into standard solid-phase peptide synthesis (SPPS) workflows.

This document will provide a comprehensive overview of the chemical principles, detailed experimental protocols, and expected outcomes for the incorporation of this compound into peptide sequences to generate novel constrained architectures.

Chemical Principles and Advantages

The use of this compound as a linker relies on the principles of orthogonal protection in SPPS. The molecule presents two primary amines with distinct protecting group strategies. One amine is protected with a tert-butyloxycarbonyl (Boc) group, which is labile to acidic conditions (e.g., trifluoroacetic acid, TFA). The other amine remains free to be coupled to a growing peptide chain. This orthogonal protection scheme allows for the selective deprotection and manipulation of each amine at different stages of the synthesis.

Key Advantages:

  • Conformational Rigidity: The cyclohexane ring in a cis-conformation provides a rigid scaffold, reducing the conformational flexibility of the resulting cyclic peptide.[3]

  • Precise Spatial Control: The defined stereochemistry of the linker allows for predictable positioning of the peptide side chains, facilitating rational drug design.

  • SPPS Compatibility: The building block is readily incorporated into standard Fmoc-based solid-phase peptide synthesis protocols.

  • Versatility: The linker can be used to create a variety of cyclic peptide structures, including head-to-tail, side-chain-to-side-chain, and backbone-to-side-chain cyclizations.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of a constrained peptide using this compound. The workflow is based on Fmoc-SPPS, followed by on-resin cyclization.

Protocol 1: Incorporation of this compound into a Linear Peptide

This protocol describes the coupling of the diamine linker to a resin-bound peptide.

1. Materials and Reagents:

  • Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Kaiser test kit

2. Procedure:

  • Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive blue result indicates successful deprotection).[6]

  • Activation of the C-terminal Carboxylic Acid: In a separate vessel, dissolve the peptide-resin in DMF. Add 3 equivalents of DIC and 3 equivalents of Oxyma Pure. Agitate for 10 minutes to activate the C-terminal carboxylic acid.

  • Coupling of the Diamine Linker:

    • Dissolve 3 equivalents of this compound in DMF.

    • Add the diamine solution to the activated peptide-resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Monitor the reaction using the Kaiser test. A negative result (yellow) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Capping (Optional): To block any unreacted amines, treat the resin with a solution of 10% acetic anhydride and 10% pyridine in DMF for 30 minutes.

Protocol 2: On-Resin Cyclization

This protocol describes the cyclization of the peptide by forming an amide bond between the N-terminal amine and the deprotected amine of the linker.

1. Materials and Reagents:

  • Peptide-resin with incorporated diamine linker

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Dimethylformamide (DMF)

2. Procedure:

  • Selective Boc Deprotection:

    • Treat the resin with a solution of 30% TFA in DCM for 30 minutes.

    • Wash the resin thoroughly with DCM (5 x 1 min) and DMF (3 x 1 min).

  • N-terminal Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • In a separate vial, prepare the cyclization cocktail: 3 equivalents of BOP (or HATU) and 6 equivalents of DIPEA in DMF.

    • Add the cyclization cocktail to the resin.

    • Allow the reaction to proceed for 12-24 hours at room temperature.

    • Monitor the reaction using the Kaiser test. A negative result indicates complete cyclization.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

Protocol 3: Cleavage from Resin and Purification

1. Materials and Reagents:

  • Cyclized peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water

  • Reverse-phase HPLC system

2. Procedure:

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.[7]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.[6]

  • Isolation: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether twice.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC using a suitable gradient of ACN and water containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Data Presentation

The successful synthesis of a constrained peptide can be evaluated by several analytical techniques.

Parameter Expected Outcome Method of Analysis
Purity >95%Analytical RP-HPLC
Molecular Weight Theoretical mass ± 1 DaMass Spectrometry (e.g., ESI-MS)
Yield 10-30% (after purification)Gravimetric analysis
Conformation Evidence of constrained structureNMR Spectroscopy (NOESY, ROESY)

Visualizations

Chemical Structure of the Linker

cluster_linker This compound Boc Boc-HN CH2 H2C Boc->CH2 C1 CH2->C1 C2 C1->C2 C3 C2->C3 C4 C3->C4 C5 C4->C5 NH2 NH2 C4->NH2 C6 C5->C6 C6->C1

Caption: Structure of this compound.

Workflow for Constrained Peptide Synthesis

Resin Fmoc-AA-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Couple this compound (DIC, Oxyma) Deprotection1->Coupling LinearPeptide Linear Peptide with Linker Coupling->LinearPeptide BocDeprotection Boc Deprotection (30% TFA/DCM) LinearPeptide->BocDeprotection Deprotection2 N-terminal Fmoc Deprotection BocDeprotection->Deprotection2 Cyclization On-Resin Cyclization (BOP/HATU, DIPEA) Deprotection2->Cyclization CyclicPeptide Cyclic Peptide on Resin Cyclization->CyclicPeptide Cleavage Cleavage from Resin (TFA Cocktail) CyclicPeptide->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalProduct Constrained Peptide Purification->FinalProduct

Caption: Workflow for the synthesis of a constrained peptide.

Troubleshooting

Problem Possible Cause Solution
Incomplete Coupling Steric hindrance from the linker or peptide sequence.Use a more potent coupling reagent (e.g., HATU). Extend coupling time or perform a double coupling.
Incomplete Cyclization Unfavorable peptide conformation for cyclization.Use a different coupling reagent or add a chaotropic agent like GnHCl.
Side Product Formation Dimerization during cyclization.Perform cyclization at a higher dilution.
Low Cleavage Yield Inefficient cleavage from the resin.Extend cleavage time or use a stronger cleavage cocktail.

Conclusion

The use of this compound provides a robust and efficient method for the synthesis of conformationally constrained peptides. The rigid nature of the linker allows for precise control over the peptide's three-dimensional structure, which is a critical aspect of modern drug design. The protocols outlined in this application note provide a clear and reproducible workflow for the incorporation of this versatile building block into peptide sequences, enabling the exploration of novel and potent peptide therapeutics. The ability to rationally design and synthesize constrained peptides with defined conformations will undoubtedly accelerate the development of the next generation of peptide-based drugs.

References

Troubleshooting & Optimization

overcoming solubility issues with cis-4-(Boc-aminomethyl)cyclohexylamine in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: cis-4-(Boc-aminomethyl)cyclohexylamine

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. We will address one of the most frequently encountered challenges with this reagent: achieving and maintaining solubility during chemical reactions. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the physicochemical properties governing its behavior.

Troubleshooting Guide: Overcoming Solubility Challenges

The unique structure of this compound, featuring a lipophilic tert-butoxycarbonyl (Boc) group and a polar primary amine on a cyclohexane scaffold, leads to complex solubility behavior.[1] Problems often arise when the chosen reaction solvent is not optimized to accommodate both the polar and nonpolar regions of the molecule.

Problem 1: My starting material, this compound, will not fully dissolve in the reaction solvent.

This is the most common initial hurdle. A heterogeneous mixture can lead to slow, incomplete reactions and inconsistent results.

Root Cause Analysis & Solutions:

  • Inappropriate Initial Solvent Choice: The reagent has moderate polarity. While soluble in methanol and ethyl acetate, it may struggle in highly nonpolar solvents (e.g., hexanes) or very polar, aqueous systems.[2]

    • Immediate Action: Consult the solvent selection table below. For initial trials, polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are often a good starting point for coupling reactions. For reactions requiring more polar media, Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be effective.

    • Causality: The Boc group provides lipophilicity, favoring dissolution in solvents like DCM and THF. The free amine and the carbamate moiety's polar nature require a solvent that can engage in hydrogen bonding or dipole-dipole interactions, which is why purely nonpolar solvents often fail.[1]

  • Insufficient Solvent Volume (High Concentration): Even in a suitable solvent, attempting to run the reaction at a very high concentration can exceed the solubility limit.

    • Immediate Action: Reduce the reaction concentration by adding more solvent. While this may increase reaction time, achieving a homogeneous solution is critical for reproducibility.

Problem 2: The reaction mixture becomes a slurry or precipitate forms after adding other reagents (e.g., a carboxylic acid or coupling agent).

This indicates a change in the solubility of a reactant or the formation of an insoluble salt or intermediate.

Root Cause Analysis & Solutions:

  • In Situ Salt Formation: In amide coupling reactions, the primary amine of your reagent can react with the carboxylic acid partner to form an ammonium-carboxylate salt. This salt may be less soluble in common organic solvents like DCM or THF than the neutral starting materials.

    • Immediate Action (Co-Solvent Strategy): Introduce a polar co-solvent. Adding a small percentage (5-10% v/v) of a miscible polar solvent like DMF or MeOH can dramatically increase the solubility of ionic intermediates.[][4][5] The concept of synergistic solvation, where a binary mixture has higher solvating power than either pure solvent, is often at play.[6]

    • Workflow: See Protocol 1: Systematic Co-Solvent Screening for a detailed method to identify the optimal solvent mixture.

  • Temperature Effects: Most dissolution processes for solids are endothermic, meaning solubility increases with temperature.[7]

    • Immediate Action: Gently warm the reaction mixture (e.g., to 40-50 °C).

    • Critical Caveat: Be aware of the thermal stability of your reagents. High temperatures can cause the deprotection of the Boc group (thermolytic cleavage) or degradation of sensitive coupling agents.[8][9] Always run a small-scale test to check for degradation via TLC or LC-MS before applying heat to a large-scale reaction.

Diagram: Troubleshooting Workflow for Solubility Issues

This decision tree illustrates a logical progression for diagnosing and solving solubility problems.

G start Solubility Issue Encountered (Precipitate / Slurry) check_solvent Is the primary solvent appropriate? (See Table 1) start->check_solvent add_cosolvent Introduce a Polar Co-Solvent (e.g., 5-10% DMF, MeOH) check_solvent->add_cosolvent No check_conc Is the reaction too concentrated? check_solvent->check_conc Yes adjust_temp Gently Increase Temperature (e.g., 40-50 °C) add_cosolvent->adjust_temp resolution Homogeneous Solution Proceed with Reaction add_cosolvent->resolution Success check_reagents Consider Reagent Order or Alternative Reagents adjust_temp->check_reagents adjust_temp->resolution Success check_conc->add_cosolvent No dilute Dilute Reaction with Primary Solvent check_conc->dilute Yes dilute->resolution check_reagents->resolution Success

Caption: A step-by-step workflow for troubleshooting solubility.

Data & Protocols

Table 1: Solvent Selection Guide for this compound
SolventTypeDielectric Constant (ε)Suitability & Remarks
Dichloromethane (DCM)Polar Aprotic9.1Good starting point. Solubilizes the Boc group well; may require a co-solvent if salts form.
Tetrahydrofuran (THF)Polar Aprotic7.5Good. Similar to DCM. Use anhydrous THF to prevent hydrolysis of activated species.[10]
Acetonitrile (MeCN)Polar Aprotic37.5Moderate. Higher polarity can be beneficial, but solubility may be limited.
Ethyl Acetate (EtOAc)Polar Aprotic6.0Good. Reported to be a suitable solvent.[2]
Dimethylformamide (DMF)Polar Aprotic36.7Excellent. High solvating power for both polar and nonpolar compounds. Use as a primary solvent or co-solvent.
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Excellent. Very high solvating power, but can be difficult to remove during workup.[]
Methanol (MeOH)Polar Protic32.7Good. Reported to be a good solvent.[2] Can act as a nucleophile; use with caution in coupling reactions.
WaterPolar Protic80.1Slightly Soluble. [2] Generally unsuitable for reactions with water-sensitive reagents.
Toluene / HexanesNonpolar2.4 / 1.9Poor. Generally not recommended as primary solvents due to the compound's polar functionalities.
Protocol 1: Systematic Co-Solvent Screening (Microscale)

This protocol helps you quickly identify an effective binary solvent system to improve solubility.

Objective: To find a co-solvent that, when added to the primary solvent, creates a homogeneous reaction mixture.

Materials:

  • This compound

  • Carboxylic acid (or other reaction partner)

  • Primary reaction solvent (e.g., DCM)

  • Potential co-solvents (e.g., DMF, MeOH, MeCN)

  • Small vials (e.g., 1 mL HPLC vials) and stir fleas

Procedure:

  • Setup: In separate vials, place a representative amount of your solid starting materials (e.g., 5-10 mg of each).

  • Primary Solvent Addition: To each vial, add the primary solvent (e.g., DCM) to mimic the target reaction concentration. Stir for 5 minutes. Observe for dissolution.

  • Co-Solvent Titration: If solids remain, add a co-solvent dropwise (e.g., 5 µL at a time) to one of the vials. Stir for 2-3 minutes between additions.

  • Observation: Note the co-solvent and the approximate volume percentage required to achieve full dissolution.

  • Parallel Testing: Repeat step 3 with different co-solvents in the other vials to compare their effectiveness.

  • Selection: Choose the co-solvent system that provides the best solubility with the lowest required volume. Scale this system up for your preparative reaction.

Frequently Asked Questions (FAQs)

Q1: Can I use a base to improve the solubility of this compound? A: Yes, but with caution. Adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) will ensure the primary amine remains in its neutral, more organo-soluble form. This is standard practice in many coupling reactions.[10] However, if your reaction medium is aqueous or highly protic, the protonated (salt) form might actually be more soluble. The key is to match the form of the amine (neutral vs. salt) to the solvent system.

Q2: I'm performing an amide coupling. Does the choice of coupling reagent affect solubility? A: Indirectly, yes. Some coupling reagents and their byproducts are more soluble in certain solvents. For example, the dicyclohexylurea (DCU) byproduct from DCC coupling is notoriously insoluble in DCM, which can complicate things. Using a water-soluble carbodiimide like EDC or aminium/uronium salt reagents like HATU or PyBOP often results in byproducts that are easily removed during an aqueous workup and may not precipitate during the reaction.[10][11]

Q3: My compound is still not dissolving even with co-solvents and heat. What are my options? A: This points to a severe solubility mismatch.

  • Higher Dilution: Your first option is to significantly increase the solvent volume.

  • Alternative Solvents: Consider more powerful, less common solvents like N-Methyl-2-pyrrolidone (NMP) or hexafluoroisopropanol (HFIP), which has remarkable solvating power, though it is expensive.[12]

  • Change Protecting Group Strategy: This is a last resort as it requires re-synthesis. An Fmoc group, for example, is large but its removal under basic conditions might be advantageous for acid-sensitive substrates.[][14] A Cbz group, removed by hydrogenation, offers another orthogonal strategy.[15]

Diagram: Molecular Interactions & Solubility

This diagram visualizes how different parts of the molecule interact with polar and nonpolar solvents.

Caption: Molecular regions and their favorable solvent interactions.

References

Technical Support Center: Navigating Amide Couplings with cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for informational purposes for research professionals. All laboratory work should be conducted with appropriate safety precautions.

Introduction: The Duality of a Versatile Building Block

cis-4-(Boc-aminomethyl)cyclohexylamine is a valuable bifunctional building block in pharmaceutical and chemical research. Its structure presents a primary amine shielded by a tert-butyloxycarbonyl (Boc) group and a sterically accessible, nucleophilic secondary amine on a conformationally rigid cyclohexane ring. This configuration is designed for selective functionalization at the ring amine. However, achieving this selectivity can be challenging, often leading to undesired side reactions that complicate synthesis and purification. This guide provides a structured approach to troubleshooting and preventing these common issues.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I am observing significant di-acylation of my starting material, even though one amine is Boc-protected. How can I improve mono-selectivity?

A1: Root Cause and Mitigation Strategy

Di-acylation is the most common side reaction. It occurs when the activated carboxylic acid reacts with both the intended free amine and, unexpectedly, the Boc-protected amine. This is often a result of overly aggressive reaction conditions or improper stoichiometry.

Key Preventative Measures:

  • Stoichiometric Control: Precisely control your reagents. An excess of the activated acid is a primary cause of di-acylation. Use a 1.0 to 1.05 molar equivalent of the carboxylic acid and coupling reagent relative to the diamine.

  • Temperature Management: Perform the reaction at a reduced temperature (start at 0 °C) to decrease the reaction rate, thereby enhancing selectivity.

  • Controlled Addition: Instead of adding all reagents at once, pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-10 minutes). Then, add this activated mixture slowly (e.g., via a syringe pump) to a solution of the diamine. This keeps the concentration of the highly reactive acylating agent low, favoring the more reactive free amine.

  • Base Selection: Utilize a sterically hindered, non-nucleophilic base. Diisopropylethylamine (DIPEA) is superior to less hindered bases like triethylamine (TEA) in minimizing side reactions.[1]

Troubleshooting Workflow for Di-acylation

Caption: A step-by-step decision diagram for troubleshooting di-acylation.

Q2: My coupling reaction is very slow and yields are low. How can I improve the reaction kinetics without promoting side reactions?

A2: Optimizing for Efficiency

Sluggish reactions with this substrate are often due to the steric hindrance of the cyclohexyl ring or suboptimal activation of the carboxylic acid.

Strategies for Enhancing Reaction Rate:

  • Advanced Coupling Reagents: Move beyond classic carbodiimides like DCC or EDC, which can be inefficient for hindered amines.[2] Uronium/aminium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or phosphonium salts like PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) are significantly more effective.[3][4][5] HATU, in particular, generates highly reactive OAt esters that are very efficient for difficult couplings.[3]

  • Solvent Choice: Switch from less polar solvents like Dichloromethane (DCM) to a more polar aprotic solvent like N,N-Dimethylformamide (DMF). DMF can better solvate the reactants and intermediates, often accelerating the reaction.

  • Additives: When using carbodiimide reagents (EDC, DIC), the inclusion of an additive like 1-Hydroxybenzotriazole (HOBt) or, more effectively, 7-Aza-1-hydroxybenzotriazole (HOAt) is crucial to minimize racemization and generate a more reactive ester intermediate.[2][6]

Comparative Table of Common Coupling Reagents

ReagentClassAdvantagesPotential Issues
EDC/HOBt CarbodiimideEconomical, water-soluble byproduct.Sluggish with hindered amines, potential for racemization.
PyBOP Phosphonium SaltHigh efficiency, avoids guanidinylation side reactions.[4][5]Byproducts can require careful removal.
HATU Uronium/Aminium SaltVery fast and effective for hindered systems, low racemization.[2][3][4]Can cause guanidinylation of the N-terminus if used in excess.[5]
Q3: I plan a multi-step synthesis. How do I ensure the Boc group and my newly formed amide bond remain intact during subsequent steps?

A3: Implementing an Orthogonal Protection Strategy

This is a critical consideration for complex syntheses. An orthogonal protection strategy involves using protecting groups that can be removed under different conditions, allowing for selective deprotection.[7][8][9] The Boc group is acid-labile, while amide bonds can be susceptible to strong acids or bases.

Strategic Planning:

  • Acidic Steps: If your subsequent steps require strong acidic conditions (e.g., TFA), the Boc group will be cleaved. In this scenario, the Boc/tert-butyl protection scheme is not orthogonal.[10] You would need to reconsider the protection on the primary amine if the amide bond needs to be formed first.

  • Basic Steps: If you need to perform a reaction under basic conditions (e.g., saponification of an ester), your newly formed amide bond should be stable. However, very harsh basic conditions can lead to hydrolysis.

  • Alternative Protection: For syntheses requiring orthogonality to acid-labile groups, consider protecting the primary amine with a base-labile group like Fmoc (Fluorenylmethyloxycarbonyl) or a group removable by hydrogenolysis like Cbz (Carboxybenzyl).[10]

Orthogonal Strategy Decision Pathway

G start Planning Multi-Step Synthesis q1 Will subsequent steps use strong acid (e.g., TFA)? start->q1 a1_yes Boc group is NOT suitable. Consider Fmoc (base-labile) or Cbz (H2-labile) for primary amine. q1->a1_yes Yes q2 Will subsequent steps use strong base (e.g., saponification)? q1->q2 No a1_yes->q2 a2_yes Amide bond is generally stable. Avoid harsh hydrolysis conditions. q2->a2_yes Yes end Boc protection is suitable. q2->end No a2_yes->end

Caption: Decision guide for selecting an appropriate orthogonal protection strategy.

Experimental Protocols

Protocol 1: High-Selectivity Amide Coupling using HATU

This protocol is optimized for minimizing di-acylation and maximizing yield with hindered substrates.

  • Reactant Preparation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (to make a ~0.1 M solution).

    • Add HATU (1.05 eq) and DIPEA (2.5 eq) to the solution.

  • Pre-activation:

    • Stir the mixture at room temperature for 10 minutes.

  • Amine Addition:

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add the amine solution dropwise to the activated acid mixture at 0 °C (ice bath).

  • Reaction:

    • Allow the reaction to warm slowly to room temperature and stir for 2-4 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS or TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

improving yield and purity in the synthesis of cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of cis-4-(Boc-aminomethyl)cyclohexylamine

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical building block. The synthesis, while seemingly straightforward, presents several challenges that can significantly impact both yield and purity. Common hurdles include controlling stereoselectivity to favor the cis isomer, achieving selective mono-Boc protection, and purifying the final product away from closely related impurities.

This document moves beyond simple protocols to provide in-depth, experience-driven insights into the causality behind experimental choices. We will explore common pitfalls, offer robust troubleshooting strategies, and present an optimized protocol designed for reproducibility and scalability.

Synthetic Pathway Overview

The most common and reliable route to this compound involves a multi-step sequence typically starting from 4-oxocyclohexanecarboxylic acid. The key transformations are the formation of an amide, its reduction to the aminomethyl group, and a final reductive amination to install the second amine, followed by Boc protection. The control of stereochemistry is paramount throughout this process.

Synthetic_Workflow cluster_0 Amide Formation & Reduction cluster_1 Stereoselective Reductive Amination cluster_2 Protection & Purification A 4-Oxocyclohexane- carboxylic Acid B Amide Intermediate A->B 1. SOCl₂ 2. NH₄OH C 4-(Aminomethyl)cyclohexanone B->C LiAlH₄ or BH₃ D Imine/Enamine Intermediate C->D NH₃ or NH₄OAc E cis/trans Amine Mixture D->E H₂, Raney Ni or PtO₂ (High Pressure) F cis/trans Boc-protected Mixture E->F Boc₂O, Base G Pure cis-Isomer F->G Chromatography or Crystallization

Caption: General synthetic workflow for this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis in a practical Q&A format.

Issue 1: Poor Stereoselectivity (High Trans-Isomer Content)

Question: My ¹H NMR analysis indicates a significant amount of the trans isomer in my product mixture after the reductive amination step. How can I increase the yield of the desired cis isomer?

Answer: Achieving high cis selectivity in the reduction of 4-substituted cyclohexanone derivatives is a classic challenge. The outcome is determined by the pathway of hydride (or hydrogen) delivery to the imine or enamine intermediate.

  • Mechanistic Insight: The reduction of cyclohexanone imines can proceed via axial or equatorial attack. For bulky substituents, equatorial attack leading to the cis product is often kinetically favored. However, thermodynamic control, especially under harsh conditions or with certain catalysts, can lead to the more stable trans product.

  • Troubleshooting Steps:

    • Choice of Reducing System: Catalytic hydrogenation is generally superior for obtaining the cis isomer in this system.

      • Recommended: High-pressure hydrogenation using catalysts like Raney Nickel or Platinum Oxide (PtO₂) often provides good cis selectivity. The catalyst surface can coordinate the substrate, directing the hydrogen addition from the less hindered face.

      • Avoid: Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in this specific reductive amination can lead to poorer selectivity, often resulting in mixtures that are difficult to separate.

    • Reaction Conditions:

      • Temperature: Lowering the reaction temperature can favor the kinetically controlled product, which is often the cis isomer.

      • Pressure: For catalytic hydrogenations, higher hydrogen pressure can improve both reaction rate and, in some cases, selectivity.

    • Alternative Strategy - Biocatalysis: For advanced applications, transaminases can offer exceptional stereoselectivity. Some transaminases show a preference for converting the cis-diastereomer of amine mixtures to the corresponding ketone, allowing for the isolation of highly pure trans-amine, or vice-versa depending on the enzyme. This approach can be used for dynamic kinetic resolution to isomerize the unwanted isomer into the desired one.[1]

Troubleshooting_Stereoselectivity Start Problem: High Trans-Isomer Content Q1 Which reduction method was used? Start->Q1 A1_Hydride Hydride Reagents (NaBH₄, NaBH₃CN) Q1->A1_Hydride Hydride A1_Catalytic Catalytic Hydrogenation (H₂/Catalyst) Q1->A1_Catalytic Catalytic Sol1 Switch to Catalytic Hydrogenation (e.g., Raney Ni, PtO₂) under high pressure. A1_Hydride->Sol1 Q2 Are reaction conditions optimized? A1_Catalytic->Q2 Sol2 Lower the reaction temperature to favor kinetic product. Q2->Sol2 No Sol3 Increase H₂ pressure to improve rate and selectivity. Q2->Sol3 Yes

Caption: Decision tree for troubleshooting poor stereoselectivity.

Issue 2: Inefficient Mono-Boc Protection (Di-Boc Formation)

Question: During the Boc protection step, I'm forming a significant amount of the di-protected byproduct, which complicates purification and lowers the yield of my desired mono-protected product. What's the best way to achieve selective mono-protection?

Answer: Selective mono-protection of symmetrical diamines is challenging because both amino groups have similar reactivity. Simply using one equivalent of Boc-anhydride (Boc₂O) often results in a statistical mixture of starting material, mono-protected, and di-protected products.

  • Mechanistic Insight: The key to selective mono-protection is to differentiate the reactivity of the two amine groups. Once the first amine is protected, the electron-withdrawing nature of the carbamate slightly reduces the basicity and nucleophilicity of the second amine, but this effect is often insufficient to prevent a second reaction.

  • Troubleshooting Steps:

    • Slow Addition & Temperature Control: Add the Boc₂O solution dropwise at a low temperature (0 °C). This keeps the instantaneous concentration of the reagent low, favoring the reaction with the more abundant starting diamine over the newly formed mono-protected product.

    • Stoichiometry Adjustment: While a 1:1 molar ratio is theoretically correct, empirical optimization is often needed. Using slightly less than one equivalent of Boc₂O (e.g., 0.8-0.9 eq) can minimize di-protection, at the cost of leaving some unreacted starting material, which is often easier to remove during workup.

    • "One-Pot" Mono-Protonation Method: This is a highly effective strategy. By adding one equivalent of an acid (e.g., HCl generated in situ from Me₃SiCl), you can selectively protonate one of the amino groups. The resulting ammonium salt is non-nucleophilic, leaving the other amine free to react with Boc₂O. A subsequent basic workup removes the proton to yield the mono-protected product with high selectivity.[2][3]

MethodEquivalents of Boc₂OKey ParameterExpected Outcome
Standard Addition1.0 - 1.1Rapid addition at RTMixture of SM, mono-, and di-Boc
Slow Addition1.0Slow, dropwise addition at 0 °CImproved mono-Boc selectivity
Sub-stoichiometric0.8 - 0.9Controlled stoichiometryMinimal di-Boc, some unreacted SM
Mono-Protonation1.01.0 eq of HCl source (Me₃SiCl)High selectivity for mono-Boc product[2]
Issue 3: Difficulty in Final Purification

Question: I am struggling to separate the cis and trans isomers using column chromatography. The Rf values are very close. Are there more effective purification methods?

Answer: Separating diastereomers of small, flexible molecules like this can be notoriously difficult with standard silica gel chromatography. The polarity difference between the cis and trans isomers is often minimal.

  • Troubleshooting Steps:

    • Optimize Chromatography:

      • Solvent System: Instead of standard ethyl acetate/hexanes, try a more polar system containing methanol and a small amount of a basic modifier like ammonium hydroxide or triethylamine (e.g., 95:5:0.5 DCM/MeOH/NH₄OH). The base deactivates acidic sites on the silica and ensures the amines are in their free base form, which can sometimes improve separation.

      • Column Type: Consider using alumina or a C18-functionalized reversed-phase silica gel, as the different separation mechanisms may resolve the isomers more effectively.[4]

    • Fractional Crystallization of Salts: This is a powerful and often superior classical technique for separating diastereomers. The different spatial arrangements of the cis and trans isomers can lead to significantly different crystal lattice energies, resulting in different solubilities for their salts.

      • Protocol: Dissolve the crude mixture of isomers in a suitable solvent like methanol or ethanol. Add a solution of an acid (e.g., HCl in isopropanol or oxalic acid) to form the corresponding salts. The salt of one isomer will often be significantly less soluble and will preferentially crystallize out of the solution. The dihydrochloride salt of the trans-isomer of 1,2-diaminocyclohexane, for example, is much less soluble in methanol than the cis-isomer's salt, providing an effective means of separation.[5] This principle can be applied here.

    • Derivatization: In some cases, reacting the amine mixture with a bulky chiral or achiral reagent can create derivatives with much larger differences in their physical properties, making them easier to separate. The protecting group can then be removed. This is generally a last resort due to the extra synthetic steps involved.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to determine the cis/trans ratio? A1: High-field ¹H NMR spectroscopy is the most direct method. The axial and equatorial protons on the cyclohexane ring have different chemical shifts and coupling constants. In the cis isomer, the proton at C1 (bearing the NH₂) and the protons on the CH₂NHBoc group at C4 will have specific splitting patterns that differ from the trans isomer. For quantitative analysis, integrating key, well-resolved signals for each isomer is necessary. GC-MS can also be used, as the two isomers will likely have slightly different retention times.

Q2: Can I start from cis-1,4-diaminocyclohexane? A2: Yes, this is a viable alternative route. You would start with commercially available cis-1,4-diaminocyclohexane and perform a selective mono-Boc protection first. This would be followed by a reductive amination with formaldehyde to install the methyl group on the unprotected amine, which would then be followed by another Boc protection. However, controlling the initial mono-protection and subsequent reactions can be just as challenging as the route described above.

Q3: Why is the Boc protecting group preferred for this molecule? A3: The tert-butyloxycarbonyl (Boc) group is widely used because it is stable under a wide range of reaction conditions (e.g., hydrogenation, mild base) but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), which are orthogonal to many other protecting groups. This makes it highly versatile in multi-step synthesis.

Optimized Experimental Protocol: Selective Mono-Boc Protection

This protocol details the highly selective mono-protection of a cis/trans mixture of 4-(aminomethyl)cyclohexylamine using the mono-protonation strategy.

Materials:

  • 4-(Aminomethyl)cyclohexylamine (cis/trans mixture)

  • Anhydrous Methanol (MeOH)

  • Trimethylsilyl chloride (Me₃SiCl)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH), 2N solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the 4-(aminomethyl)cyclohexylamine (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Mono-Protonation: While stirring vigorously, add trimethylsilyl chloride (Me₃SiCl) (1.0 eq) dropwise via syringe. [Note: Me₃SiCl reacts with methanol to generate HCl in situ. This controlled addition ensures mono-protonation of the more basic primary amine.] A white precipitate of the hydrochloride salt may form.

  • Equilibration: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes.

  • Boc Anhydride Addition: Add a solution of Boc₂O (1.0 eq) in methanol dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup - Quench & Wash: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash with diethyl ether or ethyl acetate (2x) to remove any unreacted Boc₂O and other nonpolar impurities.

  • Workup - Basification: Adjust the pH of the aqueous layer to >12 by the careful addition of 2N NaOH solution. This deprotonates the ammonium salt and makes the product soluble in organic solvents.

  • Workup - Extraction: Extract the aqueous layer with dichloromethane (3-4x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-Boc protected product.

  • Purification: The resulting product should have high purity. If necessary, purify further using the methods described in the troubleshooting guide (e.g., crystallization of a salt or careful column chromatography).

References

Technical Support Center: Stereoselective Synthesis of cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for the synthesis of cis-4-(Boc-aminomethyl)cyclohexylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this stereoselective transformation. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance the efficiency and success of your synthetic efforts.

Introduction: The Stereochemical Challenge

The synthesis of this compound presents a significant stereochemical challenge. The desired cis isomer, where the aminomethyl and amino groups are on the same face of the cyclohexane ring, is often the thermodynamically unfavored product. The alternative trans isomer is typically more stable due to the equatorial positioning of both substituents, minimizing steric hindrance. Consequently, achieving high cis selectivity requires careful selection of synthetic strategy and precise control over reaction conditions.

This guide will focus on the most prevalent and effective methods for obtaining the cis isomer, primarily through the catalytic hydrogenation of 4-(Boc-aminomethyl)benzonitrile or related aromatic precursors. We will delve into the nuances of catalyst selection, solvent effects, and reaction parameter optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the synthesis.

Q1: My hydrogenation of 4-(Boc-aminomethyl)benzonitrile is yielding a mixture of cis and trans isomers with low selectivity for the desired cis product. What are the critical factors I need to control?

This is the most common challenge. The cis/trans ratio is highly dependent on the catalyst, solvent, and reaction conditions.

  • Catalyst Choice is Paramount: The choice of hydrogenation catalyst is the single most important factor influencing the stereochemical outcome.

    • Rhodium-based catalysts , particularly Rhodium on carbon (Rh/C), have been shown to favor the formation of the cis isomer.[1][2][3] The mechanism is thought to involve the coordination of the aromatic ring to the catalyst surface, followed by hydrogen delivery from one face.

    • Ruthenium-based catalysts can also provide good cis selectivity, often under milder conditions than rhodium.[4]

    • Palladium (Pd/C) and Platinum (PtO₂) catalysts generally lead to lower cis selectivity and are more likely to produce significant amounts of the trans isomer. This is because they can facilitate isomer equilibration under the reaction conditions.

  • Solvent System Influence: The solvent can significantly impact the catalyst's behavior and the substrate's presentation to the catalyst surface.

    • Protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used and can influence the hydrogenation rate and selectivity.

    • The addition of ammonia (e.g., methanolic ammonia) is a well-established technique to suppress the formation of secondary amine byproducts via reductive amination of the intermediate imine with the product amine.[5][6]

  • Reaction Parameters:

    • Hydrogen Pressure: Higher pressures generally accelerate the reaction but can sometimes decrease cis selectivity. A typical starting point is 50-100 psi of H₂.[7]

    • Temperature: Lower temperatures (e.g., room temperature to 40 °C) often favor the kinetic cis product. Higher temperatures can provide enough energy to overcome the barrier for isomerization to the more stable trans product.[7]

Troubleshooting Flowchart for Low cis-Selectivity

G cluster_catalyst Catalyst Choice cluster_solvent Solvent System cluster_conditions Reaction Parameters start Low cis-Selectivity Observed catalyst Evaluate Catalyst System start->catalyst solvent Optimize Solvent System catalyst->solvent Using Pd/C or PtO₂? catalyst->solvent Using Rh or Ru? c1 Switch to Rh/C catalyst->c1 Yes c2 Consider Ru-based catalyst catalyst->c2 No conditions Adjust Reaction Conditions solvent->conditions Using neutral solvent? solvent->conditions Using basic solvent (e.g., NH₃/MeOH)? s1 Add NH₃ to reaction (e.g., 7N NH₃ in MeOH) solvent->s1 Yes s2 Ensure anhydrous conditions solvent->s2 No outcome Improved cis-Selectivity conditions->outcome Lower T & P? p1 Decrease Temperature (e.g., to RT) conditions->p1 Yes p2 Optimize H₂ Pressure (start ~50 psi) conditions->p2 No

Caption: Troubleshooting decision tree for improving cis-selectivity.

Q2: I am observing significant amounts of de-Boc'd byproducts. How can I prevent the loss of the Boc protecting group?

The Boc (tert-butyloxycarbonyl) group is acid-labile. Its cleavage during hydrogenation suggests the generation of an acidic environment.

  • Acidic Catalyst Support: Some catalyst supports, like certain types of activated carbon, can have acidic sites. The use of a neutral support like alumina (Al₂O₃) or treatment of the support to neutralize acidic sites can mitigate this.[4]

  • Hydrogenolysis of the Benzyl Amine: The primary amine product can, in some cases, undergo further reduction (hydrogenolysis), which can be promoted by certain catalysts and conditions.

  • Solution: The most effective solution, which also helps with the byproduct formation mentioned in Q1, is the addition of a base. Using methanolic ammonia as the solvent or co-solvent neutralizes any acidic species that may form and helps maintain the integrity of the Boc group.[5][6]

Q3: The reaction seems to be stalling or is very slow. What can I do to improve the reaction rate?

A sluggish reaction can be due to several factors related to catalyst activity and reaction setup.

  • Catalyst Activity:

    • Poisoning: The catalyst can be poisoned by impurities in the starting material, solvent, or hydrogen gas. Ensure high-purity reagents and gas. Common poisons include sulfur, halides, and strong coordinating agents.

    • Activation: Some catalysts require pre-activation. Check the manufacturer's recommendations.

    • Loading: Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can increase the rate, but may also impact cost and downstream processing.

  • Mass Transfer Limitations:

    • Agitation: Ensure vigorous stirring or shaking. In a heterogeneous catalytic reaction, the hydrogen gas must dissolve in the solvent and diffuse to the catalyst surface. Inadequate agitation is a common cause of slow reactions.

    • Hydrogen Pressure: Increasing the hydrogen pressure will increase the concentration of dissolved hydrogen, thereby increasing the reaction rate.[7]

Q4: How can I reliably determine the cis/trans ratio of my product mixture?

Accurate determination of the isomeric ratio is crucial for process optimization.

  • ¹H NMR Spectroscopy: This is the most direct method. The axial and equatorial protons on the cyclohexane ring have different chemical shifts.[8][9] Specifically, the proton attached to the carbon bearing the amino group (C1-H) and the protons of the aminomethyl group (CH₂-N) will show distinct signals for the cis and trans isomers. In the cis isomer, one substituent is axial and the other is equatorial, while in the more stable trans isomer, both are equatorial.[10][11]

  • GC-MS or LC-MS: Chromatographic methods can often separate the two isomers, allowing for quantification by peak area integration. Derivatization of the amine groups may be necessary to improve resolution and peak shape.

  • HPLC with a Chiral Column: While not always necessary for this separation, a chiral column can provide excellent resolution of the two diastereomers.

Validated Experimental Protocol: High cis-Selectivity Hydrogenation

This protocol is a robust starting point for achieving high cis selectivity.

Objective: To synthesize this compound with a cis/trans ratio > 90:10.

Reaction Scheme: 4-(Boc-aminomethyl)benzonitrile --(H₂, Catalyst)--> this compound

Materials:

  • 4-(Boc-aminomethyl)benzonitrile (1.0 eq)

  • 5% Rhodium on Carbon (Rh/C) (5-10 mol%)

  • 7N Ammonia in Methanol (solvent)

  • Hydrogen gas (high purity)

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been purged with an inert gas (N₂ or Ar).

  • Charging the Reactor: To the vessel, add 4-(Boc-aminomethyl)benzonitrile.

  • Catalyst Addition: Under an inert atmosphere, carefully add the 5% Rh/C catalyst.

  • Solvent Addition: Add the 7N ammonia in methanol solution to a concentration of approximately 0.1-0.2 M of the substrate.

  • Sealing and Purging: Seal the reactor. Purge the headspace with hydrogen gas 3-5 times to remove all air.

  • Reaction: Pressurize the reactor with hydrogen gas to 50-80 psi. Begin vigorous agitation and heat to 30-40 °C.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 12-24 hours. A small aliquot can be carefully removed (after depressurizing and purging with N₂) to check for completion by TLC, LC-MS, or GC-MS.

  • Workup: a. Once complete, cool the reactor to room temperature. Carefully vent the hydrogen and purge with nitrogen. b. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol. c. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification and Analysis: a. The crude product can be purified by column chromatography on silica gel if necessary, though this reaction often yields a product of high purity. b. Analyze the final product by ¹H NMR to determine the cis/trans ratio and confirm its identity and purity.

Data Summary Table: Typical Reaction Parameters and Outcomes

ParameterRecommended ConditionRationaleExpected Outcome
Catalyst 5% Rh/CFavors kinetic cis product formation.[1][2][3]cis/trans > 90:10
Solvent 7N NH₃ in MeOHSuppresses byproducts, prevents Boc cleavage.[5][6]High purity, >95%
Pressure (H₂) 50-80 psiSufficient for good rate without compromising selectivity.[7]Reaction time 12-24h
Temperature 30-40 °CBalances reaction rate with minimizing isomerization.[7]High cis selectivity

References

Technical Support Center: Purification Strategies for cis-4-(Boc-aminomethyl)cyclohexylamine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the purification of reaction products derived from cis-4-(Boc-aminomethyl)cyclohexylamine. Here, we address common challenges and provide practical, field-proven solutions in a comprehensive question-and-answer format, complete with troubleshooting guides and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when working with reaction products of this compound?

A1: The impurity profile of your reaction product will largely depend on the specific reaction you are performing. However, some common impurities to be aware of include:

  • Unreacted Starting Material: Residual this compound can often be found in the crude product.

  • Di-substituted Product: In reactions where only the primary amine is intended to react, the Boc-protected amine can sometimes undergo side reactions, leading to di-substituted byproducts.

  • Reagents and Catalysts: Excess reagents, coupling agents (e.g., DCC, HBTU), and catalysts from the reaction will need to be removed.

  • trans-Isomer: Although you start with the cis-isomer, certain reaction conditions or subsequent purification steps might lead to the formation of the trans-isomer, which can be challenging to separate.[1][2]

  • Boc-Deprotected Byproducts: The Boc (tert-butyloxycarbonyl) protecting group is sensitive to acidic conditions.[3] If your reaction or work-up involves acidic reagents, you may see byproducts where the Boc group has been cleaved.

Q2: My purified product, which is expected to be a solid, is an oil or a viscous syrup. What can I do?

A2: "Oiling out" is a common issue in the purification of Boc-protected compounds.[3] This can be caused by several factors, including residual solvent, the presence of impurities that inhibit crystallization, or the inherent properties of the compound itself. Here are some strategies to induce solidification:

  • High-Vacuum Drying: Ensure all residual solvents are removed by drying the sample under high vacuum, possibly with gentle heating (e.g., 40-50 °C).

  • Trituration: Add a solvent in which your product is insoluble (an "anti-solvent"), and stir or sonicate the mixture. This can often induce precipitation of the product as a solid. Common anti-solvents for Boc-protected amines include hexanes, diethyl ether, and cold water.

  • Solvent-Anti-Solvent Crystallization: Dissolve your oily product in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add an anti-solvent until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

  • Seed Crystals: If you have a small amount of solid product from a previous batch, adding a seed crystal to a supersaturated solution of your oily compound can initiate crystallization.

Q3: How can I effectively separate the cis and trans isomers of my product?

A3: The separation of cis and trans isomers of substituted cyclohexanes can be challenging due to their similar physical properties.[1][2] However, several techniques can be employed:

  • Fractional Crystallization: This technique relies on slight differences in the solubility of the isomers. By carefully selecting a solvent system and controlling the cooling rate, it is often possible to selectively crystallize one isomer, leaving the other in the mother liquor.[2]

  • Column Chromatography: While challenging, separation by flash column chromatography can be achieved. This often requires careful optimization of the solvent system and may necessitate the use of a high-performance stationary phase. Chiral chromatography can also be an effective method for separating diastereomers.[1][4]

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide excellent resolution.

Troubleshooting Guide

This guide provides a systematic approach to resolving common purification challenges.

Issue 1: Low Yield After Purification
Potential Cause Troubleshooting Steps
Product Loss During Extraction - Ensure the pH of the aqueous layer is appropriate to keep your compound in the organic phase. - Perform multiple extractions with smaller volumes of solvent. - Back-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.
Product Adhesion to Silica Gel - For basic compounds, consider using alumina as the stationary phase or adding a small amount of a basic modifier (e.g., triethylamine, ammonia in methanol) to the eluent. - If your compound is highly polar, reverse-phase chromatography may be a better option.
Product Degradation - If your product is acid-sensitive, avoid acidic conditions during work-up and purification. - For thermally labile compounds, perform purification steps at reduced temperatures.
Incomplete Elution from Column - After your main product has eluted, flush the column with a much more polar solvent system to see if any remaining material comes off.
Issue 2: Product Contamination
Potential Contaminant Troubleshooting Steps
Starting Material - Optimize reaction conditions to drive the reaction to completion. - Use a different solvent system for chromatography that provides better separation between the starting material and the product.
Reagents/Byproducts - Perform an aqueous wash (acidic or basic, as appropriate) to remove soluble reagents before chromatography. - For urea byproducts from coupling reactions, a wash with dilute aqueous lithium chloride can sometimes be effective.
trans-Isomer - Attempt fractional crystallization with various solvent systems. - Optimize chromatographic conditions (e.g., try a different column, a shallower gradient). - Consider preparative HPLC for small-scale purifications.[1][4]

Detailed Experimental Protocols

Protocol 1: General Acid-Base Extraction Workflow

This protocol is useful for separating neutral or basic reaction products from acidic or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Acidic Wash (to remove basic impurities): Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). Drain the aqueous layer.

  • Basic Wash (to remove acidic impurities): Wash the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate solution). Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography

This is a general guideline for purifying a neutral or moderately polar compound.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent.

  • Column Packing: Pack a glass column with silica gel or alumina as a slurry in the chosen eluent.

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions. A typical starting point for derivatives of this compound is a gradient of ethyl acetate in hexanes, or methanol in dichloromethane for more polar compounds.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification Strategy Decision Tree

Purification_Strategy start Crude Reaction Product is_soluble Is the product soluble in an organic solvent? start->is_soluble is_solid Is the product a solid? crystallization Attempt Crystallization/Recrystallization is_solid->crystallization Yes chromatography Perform Column Chromatography is_solid->chromatography Impure trituration Triturate with Anti-Solvent is_solid->trituration No (Oily) is_soluble->is_solid No (Insoluble) acid_base_extraction Perform Acid-Base Extraction is_soluble->acid_base_extraction Yes acid_base_extraction->is_solid pure_product Pure Product crystallization->pure_product chromatography->pure_product trituration->pure_product

Caption: Decision tree for selecting a purification strategy.

General Workflow for Amide Coupling and Purification

Amide_Coupling_Workflow start This compound + Carboxylic Acid coupling Amide Coupling Reaction (e.g., HATU, EDCI) start->coupling workup Aqueous Work-up (Acid/Base Washes) coupling->workup purification Purification (Chromatography or Crystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Pure Amide Product characterization->final_product

Caption: General workflow for amide coupling and purification.

Data Summary Tables

Table 1: Common Solvents for Crystallization
Solvent SystemCompound PolarityNotes
Ethyl Acetate / HexanesModerately PolarA good starting point for many Boc-protected compounds.
Dichloromethane / HexanesModerately PolarSimilar to ethyl acetate/hexanes, but dichloromethane is more volatile.
Methanol / Diethyl EtherPolarUseful for more polar products.
Ethanol / WaterPolarCan be effective for compounds with some water solubility.
TolueneNonpolar to Moderately PolarCan be a good solvent for crystallization of some aromatic derivatives.
Table 2: Suggested Starting Gradients for Flash Chromatography
Compound PolarityStationary PhaseEluent SystemStarting Gradient (% Polar Solvent)
NonpolarSilica GelEthyl Acetate / Hexanes5-10%
Moderately PolarSilica GelEthyl Acetate / Hexanes20-50%
PolarSilica GelMethanol / Dichloromethane2-5%
BasicAlumina or Silica Gel with 1% TriethylamineMethanol / Dichloromethane2-5%
Very PolarReverse Phase C18Acetonitrile / Water10-20% Acetonitrile

References

Technical Support Center: Analytical Methods for Detecting Impurities in cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling

Welcome to the technical support center for the analysis of cis-4-(Boc-aminomethyl)cyclohexylamine. This key building block is integral to the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is not merely a matter of quality control; it is a fundamental requirement for the safety and efficacy of the final drug product. Regulatory bodies, guided by standards such as the ICH Q3A(R2) guidelines, mandate the identification, reporting, and qualification of impurities.[1][2][3] This guide is designed to provide you, our fellow scientists and researchers, with the technical insights and practical troubleshooting advice needed to confidently analyze and control impurities in this crucial intermediate.

This document will delve into the primary analytical techniques, potential pitfalls, and robust solutions to ensure your analyses are accurate, reproducible, and compliant with global regulatory standards.

Part 1: Understanding Potential Impurities

Effective impurity detection begins with a theoretical understanding of what impurities may be present. For this compound, impurities can be broadly categorized as organic, inorganic, or residual solvents.[1][4]

  • Process-Related Impurities: These arise from the synthetic route.

    • Starting Materials: Unreacted starting materials.

    • By-products: Resulting from side reactions during the synthesis.

    • Intermediates: Precursors in the synthetic pathway that remain in the final product.

    • Reagents, Ligands, and Catalysts: These are used during the synthesis and may persist in the final product.[1][4]

  • Degradation Products: These can form during storage or manufacturing of the drug substance.

  • Stereoisomers: The trans-isomer of 4-(Boc-aminomethyl)cyclohexylamine is a potential impurity that needs to be monitored and controlled.

Part 2: Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly when coupled with UV and Mass Spectrometry (MS) detectors, is the workhorse for analyzing non-volatile organic impurities in pharmaceutical ingredients.[5]

HPLC Method Development Insights

The goal is to develop a stability-indicating method capable of separating the main component from all potential impurities.

  • Column Selection: A C18 reversed-phase column is typically the first choice due to its versatility. For polar impurities, an AQ-type C18 or a polar-embedded column may offer better retention and peak shape.

  • Mobile Phase: A combination of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol) is common. The pH of the mobile phase is critical for controlling the ionization state of the amine groups and achieving good peak shape.

  • Detection: UV detection is standard. A photodiode array (PDA) detector is recommended to assess peak purity. Mass spectrometry provides invaluable information for the identification of unknown impurities.

HPLC Troubleshooting Guide (Q&A)

Question: My peaks for this compound are tailing significantly. What could be the cause?

Answer: Peak tailing for basic compounds like your analyte is often due to secondary interactions with acidic silanol groups on the silica-based column packing.[6][7] Here’s a systematic approach to troubleshoot:

  • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate. For basic compounds, a low pH (e.g., 2.5-3.5) will protonate the amine, which can improve peak shape. Alternatively, a high pH (e.g., 9-10.5) with a suitable column can also be effective, but be mindful of the column's pH limitations.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with robust end-capping minimize exposed silanols.

  • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.

  • Lower Sample Concentration: Column overloading can lead to peak tailing.[6] Try injecting a more dilute sample.

Question: I am observing "ghost peaks" in my chromatogram, especially during gradient runs. What are they and how can I eliminate them?

Answer: Ghost peaks are spurious peaks that do not originate from the injected sample.[6][8] They are often caused by contamination in the mobile phase or carryover from previous injections.[8]

  • Mobile Phase Contamination: Use high-purity, HPLC-grade solvents and freshly prepared buffers.[8][9] Contamination can accumulate on the column from the weaker solvent and elute as the gradient strength increases.

  • System Carryover: This occurs when remnants of a previous sample are injected with the current one. Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle and injection port between runs.

  • Run a Blank Gradient: Inject a blank (your mobile phase) to confirm if the ghost peaks are from the system itself.

HPLC FAQs

Q: What are the ICH thresholds for reporting, identification, and qualification of impurities?

A: According to ICH Q3A(R2) guidelines, for a new drug substance, the thresholds are:

  • Reporting Threshold: The level above which an impurity must be reported. This is typically ≥0.05%.

  • Identification Threshold: The level above which an impurity's structure must be identified. This varies with the maximum daily dose of the drug, but generally starts at 0.10%.

  • Qualification Threshold: The level above which an impurity's biological safety must be established. This also depends on the daily dose and often starts at 0.15% or 1.0 mg per day total intake, whichever is lower.[2]

Q: How do I validate my HPLC method for impurity analysis?

A: Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[1][10] Key validation parameters according to ICH Q2(R1) include:[10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which an impurity can be reliably detected and quantified.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be suitable.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol: HPLC-UV Analysis
Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for a wide range of compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and helps to achieve sharp peaks for basic analytes.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff.
Gradient 5% B to 95% B over 30 minutesA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 10 µLA typical injection volume to avoid column overload.
Detection UV at 210 nmAmides and carbamates have some absorbance at lower UV wavelengths.
Sample Prep. 1 mg/mL in Mobile Phase ADissolving the sample in the initial mobile phase prevents peak distortion.

Part 3: Orthogonal Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile impurities, Gas Chromatography (GC) is the preferred technique.[5] Coupling it with a Mass Spectrometer (MS) allows for confident identification of separated components.

GC-MS Troubleshooting Guide (Q&A)

Question: I am not seeing any peaks for my analyte, or the peaks are very small. What should I check?

Answer: A complete loss or significant reduction in signal can be alarming but is often solvable with a systematic check.

  • Check the Inlet: The injector is a common source of GC problems.[12] Ensure the septum is not leaking and the liner is clean and of the correct type. An active or contaminated liner can cause analyte degradation.

  • Verify Gas Flows: Check the carrier gas (usually Helium or Hydrogen) flow rate and ensure there are no leaks in the system.

  • Column Integrity: The column could be broken, often near the inlet or detector connection.

  • MS Source: The MS ion source may be dirty, which can significantly reduce sensitivity. This would typically affect all analytes. A tune report can help diagnose this issue.[13][14]

Question: My peaks are fronting. What causes this?

Answer: Peak fronting, which looks like a shark fin, is typically caused by column overloading or an injection issue.[6][13]

  • Reduce Injection Volume/Concentration: This is the most common cause. Try diluting your sample or reducing the injection volume.

  • Injection Technique: Ensure the injection is rapid and smooth. For manual injections, this can be a source of variability.

  • Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize quickly and uniformly, leading to poor peak shape.

GC-MS FAQs

Q: Do I need to derivatize this compound for GC analysis?

A: Due to the two primary amine groups, this compound is quite polar and may exhibit poor peak shape on standard non-polar GC columns. Derivatization, for example, by silylation (e.g., with BSTFA) or acylation, can improve volatility and reduce tailing, leading to better chromatography.

Q: What is the best way to check for leaks in a GC-MS system?

A: An electronic leak detector is the safest and most effective tool.[12] For the MS, a leak check is typically performed by monitoring the air/water background (m/z 18, 28, 32, 44) after venting and pumping down. A high nitrogen (m/z 28) signal relative to oxygen (m/z 32) is a classic indicator of a leak.

Part 4: Structural Elucidation with Nuclear Magnetic Resonance (NMR) Spectroscopy

When an unknown impurity is detected, particularly one above the identification threshold, NMR spectroscopy is an invaluable tool for elucidating its structure.[15][16]

NMR Troubleshooting Guide (Q&A)

Question: The peaks in my ¹H NMR spectrum are broad and poorly resolved. How can I improve this?

Answer: Poor resolution in NMR can stem from several factors:

  • Shimming: The magnetic field homogeneity needs to be optimized. This is achieved through a process called shimming. Modern spectrometers have automated shimming routines that should be run before each experiment.

  • Sample Preparation: Ensure your sample is fully dissolved and free of any particulate matter. Filtering the sample into the NMR tube can help.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

Question: How can I quantify an impurity using NMR?

Answer: Quantitative NMR (qNMR) is a powerful technique that relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15]

  • Choose a Suitable Resonance: Select a peak for the impurity and a peak for the main compound that are well-resolved and free from overlap with other signals.

  • Ensure Full Relaxation: Use a long relaxation delay (D1) in your acquisition parameters (typically 5 times the longest T1 relaxation time of the nuclei of interest) to ensure all signals are fully relaxed before the next pulse. This is crucial for accurate integration.

  • Internal Standard: For absolute quantification, a certified internal standard of known concentration can be added to the sample.

Workflow Diagram: Impurity Identification

Below is a typical workflow for the identification and characterization of an unknown impurity.

Impurity_Workflow cluster_0 Detection & Initial Assessment cluster_1 Isolation & Data Acquisition cluster_2 Structure Elucidation & Confirmation A HPLC Analysis Detects Unknown Impurity > ICH Threshold B Review Process Chemistry & Degradation Pathways A->B C Isolate Impurity (e.g., Prep-HPLC) B->C D Acquire High-Resolution Mass Spec Data (HRMS) C->D E Acquire NMR Data (1H, 13C, COSY, HSQC, etc.) C->E F Propose Structure(s) based on MS and NMR data D->F E->F G Confirm Structure (e.g., by synthesis) F->G H Final Report & Qualification G->H

Caption: A generalized workflow for impurity identification and characterization.

References

Validation & Comparative

The Critical Impact of Stereochemistry: A Comparative Guide to cis- and trans-4-(Boc-aminomethyl)cyclohexylamine in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the nuanced interplay of a molecule's three-dimensional structure and its biological function is a paramount consideration. The cyclohexane ring, a common scaffold in medicinal chemistry, presents a classic case of how subtle changes in stereochemistry can lead to profound differences in pharmacological activity. This guide delves into the comparative analysis of cis- and trans-4-(Boc-aminomethyl)cyclohexylamine, two isomers that, while structurally similar, offer divergent profiles for drug design. By understanding their distinct conformational preferences and the resulting impact on target engagement and pharmacokinetic properties, researchers can make more informed decisions in the rational design of novel therapeutics.

Conformational Analysis: The Chair Conformation and Its Implications

The non-planar nature of the cyclohexane ring results in two primary low-energy chair conformations. The orientation of substituents as either axial or equatorial in these conformations is a critical determinant of a molecule's shape and its ability to interact with a biological target.

In the case of trans-4-(Boc-aminomethyl)cyclohexylamine, the diequatorial conformation is strongly favored, leading to a more linear and rigid structure. This arrangement minimizes steric hindrance and presents the aminomethyl and Boc-amino groups in a well-defined spatial orientation. Conversely, the cis-isomer exists in a dynamic equilibrium between two chair conformations where one substituent is axial and the other is equatorial. This conformational flexibility can be advantageous in allowing the molecule to adapt to different binding pockets, but it can also come at an entropic cost upon binding.

G cluster_trans trans-Isomer (Diequatorial) cluster_cis cis-Isomer (Axial-Equatorial Equilibrium) C1 C2 C1->C2 N1 NHBoc C1->N1 e C3 C2->C3 C4 C3->C4 C5 C4->C5 N2 CH2NH2 C4->N2 e C6 C5->C6 C6->C1 C1_1 C2_1 C1_1->C2_1 N1_1 NHBoc C1_1->N1_1 e C3_1 C2_1->C3_1 C4_1 C3_1->C4_1 C5_1 C4_1->C5_1 N2_1 CH2NH2 C4_1->N2_1 a C6_1 C5_1->C6_1 C6_1->C1_1 arrow C1_2 C2_2 C1_2->C2_2 N1_2 NHBoc C1_2->N1_2 a C3_2 C2_2->C3_2 C4_2 C3_2->C4_2 C5_2 C4_2->C5_2 N2_2 CH2NH2 C4_2->N2_2 e C6_2 C5_2->C6_2 C6_2->C1_2

Figure 1: Conformational analysis of trans- and cis-4-(Boc-aminomethyl)cyclohexylamine.

Physicochemical Properties: A Tale of Two Isomers

The differing spatial arrangement of the functional groups in the cis and trans isomers directly influences their physicochemical properties. These properties, in turn, can have a significant impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Propertycis-Isomertrans-IsomerRationale
Polar Surface Area (PSA) Potentially higher due to greater exposure of polar groups in certain conformations.Generally lower and more constant due to the fixed diequatorial conformation.The axial substituent in the cis-isomer can be more solvent-exposed.
Lipophilicity (LogP) May be slightly lower (more hydrophilic) due to increased PSA.May be slightly higher (more lipophilic) due to the more compact, less polar surface.Increased intramolecular interactions in the trans-isomer can shield polar groups.
Crystal Packing Often less efficient due to conformational flexibility, leading to lower melting points.Typically packs more efficiently in a crystal lattice, resulting in higher melting points.The rigid and regular shape of the trans-isomer facilitates ordered packing.
Aqueous Solubility May exhibit higher aqueous solubility.May have lower aqueous solubility.The less stable crystal lattice of the cis-isomer requires less energy to break apart.

Impact on Drug-Target Interactions

The choice between a cis or trans cyclohexane scaffold can be a deciding factor in achieving potent and selective target engagement.

  • The "Lock and Key" Analogy: The rigid nature of the trans-isomer makes it an ideal candidate for binding to well-defined, constrained active sites. The fixed distance and orientation of the functional groups can lead to high-affinity interactions if the geometry is complementary to the target.

  • Induced Fit: The conformational flexibility of the cis-isomer can be advantageous when targeting proteins that undergo a conformational change upon ligand binding (induced fit). The ability to adopt different shapes allows the cis-isomer to potentially bind to a wider range of targets or to adapt to mutations in the binding site.

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Experimental Protocols

1. Isomer Separation and Purification:

A crucial step in evaluating the individual isomers is their separation.

G start Mixture of cis/trans Isomers step1 Column Chromatography (Silica Gel) start->step1 step2 Elution with Gradient (e.g., DCM/MeOH) step1->step2 step3a Collect Fractions (trans-isomer, less polar) step2->step3a step3b Collect Fractions (cis-isomer, more polar) step2->step3b step4a TLC Analysis step3a->step4a step4b TLC Analysis step3b->step4b step5a Combine Pure Fractions step4a->step5a step5b Combine Pure Fractions step4b->step5b end_trans Pure trans-Isomer step5a->end_trans end_cis Pure cis-Isomer step5b->end_cis

Figure 2: Workflow for the separation of cis- and trans-isomers by column chromatography.

2. In Vitro Assay for Target Engagement (Example: Competitive Binding Assay):

This protocol allows for the determination of the binding affinity (e.g., Ki or IC50) of each isomer to its biological target.

  • Preparation: Prepare a series of dilutions of the cis- and trans-isomers.

  • Incubation: Incubate the target protein with a known radiolabeled or fluorescently tagged ligand at a fixed concentration.

  • Competition: Add the different concentrations of the test isomers to the incubation mixture and allow the system to reach equilibrium.

  • Detection: Measure the amount of bound labeled ligand. A decrease in signal indicates displacement by the test isomer.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the isomer concentration and fit the data to a suitable model to determine the IC50 value.

Conclusion

The choice between cis- and trans-4-(Boc-aminomethyl)cyclohexylamine is not a trivial one and carries significant implications for the success of a drug design campaign. The trans-isomer offers a more rigid and predictable conformation, which can be advantageous for high-affinity binding to well-defined targets. In contrast, the cis-isomer provides conformational flexibility, which may be beneficial for induced-fit binding or for exploring a broader range of target interactions. A thorough understanding of the conformational preferences and physicochemical properties of each isomer, coupled with rigorous experimental evaluation, is essential for harnessing the full potential of the cyclohexane scaffold in the development of novel and effective therapeutics.

A Senior Application Scientist's Guide to Alternative Protecting Groups for 4-(aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selective modification of polyfunctional molecules is a cornerstone of innovation. The diamine 4-(aminomethyl)cyclohexylamine, with its primary and secondary amine functionalities, presents a classic challenge in regioselective synthesis. While the tert-butyloxycarbonyl (Boc) group is a workhorse for amine protection, its acidic lability is not always compatible with complex synthetic routes. This guide provides an in-depth comparison of viable alternatives to Boc for the protection of 4-(aminomethyl)cyclohexylamine, supported by established chemical principles and experimental data for analogous systems.

The Challenge of Selectivity with 4-(aminomethyl)cyclohexylamine

The differential reactivity of the primary and secondary amines in 4-(aminomethyl)cyclohexylamine is the key to its selective functionalization. Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, making them more reactive towards acylating agents like the chloroformates and dicarbonates used for protection.[1] This inherent reactivity difference allows for the selective protection of the primary aminomethyl group under carefully controlled conditions.

Comparative Overview of Alternative Protecting Groups

This guide focuses on four principal alternatives to the Boc group: Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), 2-(Trimethylsilyl)ethoxycarbonyl (Teoc), and Allyloxycarbonyl (Alloc). Each offers a unique set of protection and deprotection conditions, allowing for orthogonal strategies in multi-step syntheses.

Protecting GroupStructureTypical Protection ReagentProtection ConditionsDeprotection ConditionsKey AdvantagesPotential Limitations
Boc (CH₃)₃C-O-CO-Boc₂OMild base (e.g., NEt₃, NaHCO₃), CH₂Cl₂ or THFStrong acid (e.g., TFA, HCl in dioxane)Robust, widely used, stable to base and hydrogenolysisAcid lability can be a drawback
Cbz (Z) PhCH₂-O-CO-Cbz-ClMild base (e.g., NaHCO₃, NaOH), aq. THF or CH₂Cl₂Catalytic hydrogenolysis (H₂, Pd/C); strong acids (HBr/AcOH)Stable to mild acid and base; orthogonal to BocNot compatible with reducible functional groups; catalyst poisoning can occur
Fmoc Fmoc-OSu, Fmoc-ClMild base (e.g., NaHCO₃), aq. dioxane or DMFBase (e.g., 20% piperidine in DMF)Base-labile, orthogonal to acid-labile groups (e.g., Boc, Trt)Base lability can be a limitation; dibenzofulvene byproduct can be problematic
Teoc (CH₃)₃SiCH₂CH₂-O-CO-Teoc-OSuMild base (e.g., NEt₃, pyridine), CH₂Cl₂ or DMFFluoride source (e.g., TBAF in THF)Stable to acidic and reductive conditions; orthogonal to Boc, Cbz, and FmocReagents can be expensive; potential for β-elimination side reactions
Alloc CH₂=CHCH₂-O-CO-Alloc-ClMild base (e.g., NaHCO₃), aq. THF or CH₂Cl₂Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger (e.g., PhSiH₃)Mild, neutral deprotection; orthogonal to acid- and base-labile groupsRequires a metal catalyst; not compatible with some sulfur-containing compounds

Experimental Protocols and Mechanistic Insights

The following protocols are representative for the selective mono-protection of the primary amine of 4-(aminomethyl)cyclohexylamine. While direct experimental data for this specific substrate is not always available in publicly accessible literature, these procedures are based on well-established methods for similar diamines.[2][3]

Carboxybenzyl (Cbz) Protection

The Cbz group is a stalwart in peptide synthesis and general organic chemistry, prized for its stability and removal by catalytic hydrogenolysis.[4][5]

Protection Protocol:

  • Dissolve 4-(aminomethyl)cyclohexylamine (1.0 equiv) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (2.2 equiv) and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.05 equiv) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the mono-Cbz-protected diamine.

Deprotection Protocol:

  • Dissolve the Cbz-protected amine (1.0 equiv) in methanol or ethanol.

  • Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Flush the reaction vessel with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.[6]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

  • Concentrate the filtrate to yield the deprotected amine.

G cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Diamine 4-(aminomethyl)cyclohexylamine CbzCl Cbz-Cl, NaHCO₃ Protected Mono-Cbz Protected CbzCl->Protected Protected_dep Mono-Cbz Protected H2PdC H₂/Pd-C Deprotected Deprotected Amine H2PdC->Deprotected G cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Diamine 4-(aminomethyl)cyclohexylamine FmocOSu Fmoc-OSu, NaHCO₃ Protected Mono-Fmoc Protected FmocOSu->Protected Protected_dep Mono-Fmoc Protected Piperidine 20% Piperidine/DMF Deprotected Deprotected Amine Piperidine->Deprotected G cluster_protection Teoc Protection cluster_deprotection Teoc Deprotection Diamine 4-(aminomethyl)cyclohexylamine TeocOSu Teoc-OSu, NEt₃ Protected Mono-Teoc Protected TeocOSu->Protected Protected_dep Mono-Teoc Protected TBAF TBAF, THF Deprotected Deprotected Amine TBAF->Deprotected G cluster_protection Alloc Protection cluster_deprotection Alloc Deprotection Diamine 4-(aminomethyl)cyclohexylamine AllocCl Alloc-Cl, NaHCO₃ Protected Mono-Alloc Protected AllocCl->Protected Protected_dep Mono-Alloc Protected Pd0 Pd(PPh₃)₄, PhSiH₃ Deprotected Deprotected Amine Pd0->Deprotected

References

A Comparative Guide to the Biological Activity of cis-4-(Boc-aminomethyl)cyclohexylamine Derivatives and Analogs as Factor XIa Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quest for safer anticoagulants has identified Factor XIa (FXIa) as a promising therapeutic target. Inhibiting FXIa offers the potential to prevent thrombosis with a reduced risk of bleeding complications compared to traditional anticoagulants.[1][2] At the heart of many potent FXIa inhibitors lies the cis-4-(aminomethyl)cyclohexylamine scaffold. This guide provides a comprehensive comparison of the biological activity of derivatives of this core structure, focusing on the Boc-protected amine, and its analogs. We will dissect structure-activity relationships (SAR), compare cis versus trans isomers, and provide detailed experimental protocols to empower researchers in the field of anticoagulant drug discovery.

Introduction: The Strategic Importance of the Cyclohexylamine Scaffold in FXIa Inhibition

The coagulation cascade is a complex series of enzymatic activations culminating in the formation of a fibrin clot.[1] While essential for hemostasis (the prevention of bleeding), its dysregulation can lead to thrombosis.[3] Factor XIa plays a significant role in the amplification and propagation phase of this cascade, making it a key driver of thrombus formation but less critical for initial hemostasis.[1] This distinction makes FXIa an attractive target for developing anticoagulants that uncouple antithrombotic efficacy from bleeding risk.[1][4]

The cis-4-(Boc-aminomethyl)cyclohexylamine moiety has emerged as a privileged scaffold in the design of small molecule FXIa inhibitors. Its rigid, chair-like conformation and the specific spatial arrangement of the aminomethyl group allow for optimal interactions within the active site of the FXIa serine protease. This guide will explore how modifications to this core structure and the evaluation of its analogs can lead to the development of potent and selective clinical candidates.

The Coagulation Cascade and the Role of Factor XIa

To understand the significance of FXIa inhibition, it is crucial to visualize its position within the coagulation cascade. FXIa amplifies the coagulation signal by activating Factor IX, leading to a burst in thrombin generation and subsequent fibrin clot formation.[1]

Coagulation_Cascade XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI Activates XIa Factor XIa (Target) XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X Tenase Complex Activates VIIIa Factor VIIIa VIIIa->X Tenase Complex Activates Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Prothrombinase Complex Activates Va Factor Va Va->Prothrombin Prothrombinase Complex Activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Thrombin->XI Feedback Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin Clot

Caption: Simplified diagram of the intrinsic pathway of the coagulation cascade highlighting the central role of Factor XIa.

Comparative Analysis of Biological Activity

The potency of FXIa inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A lower value indicates higher potency. The anticoagulant effect is often measured using the activated partial thromboplastin time (aPTT) assay, where a longer clotting time signifies greater anticoagulant activity.[5][6]

The Foundational Scaffold: this compound

The parent molecule, this compound, serves as a crucial building block rather than a potent inhibitor itself.[7] The Boc (tert-butyloxycarbonyl) group is a protecting group for the primary amine, which, once deprotected, often serves as a key interaction point (e.g., forming a salt bridge) within the S1 pocket of serine proteases. The cis configuration is critical as it orientates the aminomethyl group in an axial position, which is often required for optimal binding.

Impact of Structural Modifications and Isomerism

Structure-activity relationship (SAR) studies are pivotal in optimizing lead compounds.[8] For this class of inhibitors, modifications are typically explored at the free amine of the cyclohexylamine and the Boc-protected aminomethyl group (after deprotection and subsequent derivatization).

A critical aspect of the SAR for this scaffold is the stereochemistry of the cyclohexane ring. Extensive studies have shown that the cis isomer is significantly more potent than the corresponding trans isomer. For example, in one series of tetrahydroquinoline derivatives, the trans-isomer was found to be 17-fold less potent as an FXIa inhibitor than its cis counterpart.[9] This highlights the precise geometric requirements of the FXIa active site, where the axial orientation of the interacting group in the cis isomer leads to a more favorable binding pose.

Compound IDCore ScaffoldKey ModificationFXIa Kᵢ (nM)aPTT ECₓ₂ (µM)Selectivity vs. Plasma Kallikrein (fold)
BMS-262084 PhenylimidazoleN/A0.041.0~175
Inhibitor 29 BiphenylN/A122.4N/A
Analog 37 (cis) TetrahydroquinolineC4-methyl1.5N/A>187 vs FVIIa
Analog 37 (trans) TetrahydroquinolineC4-methyl25.5N/AN/A

Data synthesized from literature.[9][10] ECₓ₂ is the concentration required to double the clotting time in the aPTT assay.

The data clearly demonstrates that while various scaffolds can yield potent inhibitors, subtle changes like stereochemistry (cis vs. trans) can have a dramatic impact on activity.[9] Furthermore, high selectivity against other related proteases, such as plasma kallikrein and Factor Xa, is a critical objective to minimize off-target effects.[10][11]

Experimental Protocols & Methodologies

The trustworthiness of comparative data hinges on robust and well-defined experimental protocols. Below are step-by-step methodologies for key in vitro assays used to characterize these inhibitors.

Protocol: In Vitro Factor XIa Inhibition Assay

This protocol determines the concentration of a compound required to inhibit 50% of FXIa activity (IC50).

Materials:

  • Human Factor XIa (purified)

  • Chromogenic FXIa substrate (e.g., S-2366)

  • Assay Buffer: Tris-buffered saline (TBS), pH 7.4, with 0.1% BSA

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute into the assay buffer to the desired final concentrations (ensure final DMSO concentration is ≤1%).

  • In a 96-well plate, add 25 µL of the diluted test compound or vehicle control (buffer with DMSO).

  • Add 50 µL of FXIa solution (e.g., 0.5 nM final concentration) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 25 µL of the chromogenic substrate (e.g., 0.5 mM final concentration).

  • Immediately measure the absorbance at 405 nm kinetically for 10-15 minutes at 37°C.

  • Calculate the rate of reaction (V) for each well.

  • Plot the percent inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol: Activated Partial Thromboplastin Time (aPTT) Assay

This assay assesses the effect of an inhibitor on the intrinsic and common pathways of coagulation in plasma.[12][13]

Materials:

  • Citrated human plasma (platelet-poor)

  • aPTT reagent (contains a contact activator like silica and phospholipids)[5]

  • Calcium Chloride (CaCl₂) solution (e.g., 25 mM)[14]

  • Test compounds (dissolved in DMSO or saline)

  • Coagulometer or a manual water bath/stopwatch setup[5]

Procedure:

  • Pre-warm the CaCl₂ solution, aPTT reagent, and plasma samples to 37°C.[14]

  • Pipette 50 µL of plasma into a coagulometer cuvette.

  • Add 5 µL of the test compound at various concentrations (or vehicle control) to the plasma and mix.

  • Incubate the plasma-inhibitor mixture at 37°C for 3 minutes.[5]

  • Add 50 µL of the pre-warmed aPTT reagent to the cuvette.[5]

  • Incubate this mixture at 37°C for exactly 3 minutes to activate the contact factors.[5]

  • Rapidly add 50 µL of the pre-warmed CaCl₂ solution and simultaneously start the timer.[5]

  • Record the time in seconds for the formation of a fibrin clot. This is the aPTT clotting time.

  • Plot the clotting time against the inhibitor concentration to determine the concentration required to double the baseline clotting time (ECₓ₂).

Workflow: From Scaffold to Preclinical Candidate

The development of a novel anticoagulant follows a logical progression from initial design to in vivo validation.

Drug_Discovery_Workflow A Scaffold Selection (cis-4-aminomethyl- cyclohexylamine) B Derivative & Analog Synthesis A->B C In Vitro Screening: FXIa Inhibition Assay B->C D SAR Analysis & Lead Optimization C->D Analyze Data D->B Iterate Design E Plasma-Based Assays (aPTT, PT) D->E Advance Leads F Selectivity Profiling (vs. Thrombin, FXa, etc.) E->F G In Vivo Efficacy (Thrombosis Models) F->G H In Vivo Safety (Bleeding Time Models) G->H I Preclinical Candidate Selection H->I

Caption: A typical workflow for the discovery and development of FXIa inhibitors based on the cyclohexylamine scaffold.

Conclusion and Future Directions

The this compound scaffold and its derivatives have proven to be a highly fruitful starting point for the design of potent and selective Factor XIa inhibitors. The key takeaways from this comparative guide are:

  • Stereochemistry is Paramount: The cis configuration of the cyclohexane ring is critical for high-potency inhibition of FXIa, demonstrating a strict structural requirement by the enzyme's active site.

  • In Vitro to Ex Vivo Correlation: Potency in enzymatic assays (IC50) must translate to activity in plasma-based clotting assays (aPTT) to be considered viable.

  • Selectivity is Key: Achieving high selectivity against other coagulation proteases is essential for a favorable safety profile, particularly a reduced bleeding risk.

Future research will likely focus on fine-tuning the pharmacokinetic properties of these compounds to achieve oral bioavailability and on further exploring analogs that can offer alternative intellectual property space and potentially improved safety profiles.[2] The continued application of structure-based drug design, guided by robust biological data, will undoubtedly lead to the next generation of safer anticoagulants for the prevention and treatment of thrombotic diseases.[3][15]

References

comparative analysis of different synthetic routes to cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of cis-4-(Boc-aminomethyl)cyclohexylamine

Introduction

This compound is a critical bifunctional building block in modern medicinal chemistry. Its constrained cis-1,4-disubstituted cyclohexane scaffold serves as a non-aromatic bioisostere for para-substituted phenyl rings, offering improved pharmacokinetic properties such as enhanced solubility and metabolic stability. The orthogonal protecting group strategy, featuring a free primary amine and a Boc-protected aminomethyl group, makes it an invaluable synthon for constructing complex molecular architectures, particularly in the development of novel therapeutics.

The stereochemical integrity of the cis isomer is paramount for achieving the desired biological activity and target engagement. However, its synthesis presents significant challenges, primarily centered on controlling the diastereoselectivity of the 1,4-disubstituted cyclohexane ring. This guide provides a comparative analysis of three distinct synthetic strategies, evaluating them on key performance metrics including stereocontrol, overall yield, scalability, and operational complexity. The insights herein are designed to assist chemists in selecting the most appropriate route based on their specific research and development needs, from small-scale discovery to large-scale manufacturing.

Route 1: Catalytic Hydrogenation of an Aromatic Precursor

This classical approach leverages readily available aromatic starting materials and relies on the catalytic hydrogenation of the benzene ring to establish the cyclohexane core. While straightforward in concept, the primary challenge lies in the management of the cis/trans diastereomeric mixture formed during the reduction.

Overall Strategy

The synthesis begins with 4-(aminomethyl)benzonitrile. The more nucleophilic aliphatic amine is selectively protected with a Boc group. The subsequent high-pressure hydrogenation of the aromatic ring yields a mixture of diastereomers, which must be separated. The final step involves the reduction of the nitrile to afford the target primary amine.

Graphical Representation of the Pathway

Route_1_Hydrogenation SM 4-(Aminomethyl)benzonitrile INT1 tert-Butyl ((4-cyanophenyl)methyl)carbamate SM->INT1 Boc2O, Et3N THF INT2 cis/trans Mixture (Boc-aminomethyl)cyclohexanecarbonitrile INT1->INT2 H2 (100 bar), Rh-C MeOH, 80°C INT3 cis-Isomer (Separated) INT2->INT3 Chromatography or Fractional Crystallization PROD cis-4-(Boc-aminomethyl) cyclohexylamine INT3->PROD H2, Raney Ni NH3/MeOH Route_2_Stereospecific SM cis-4-Aminocyclohexanecarboxylic Acid INT1 cis-4-(Cbz-amino) cyclohexanecarboxylic Acid SM->INT1 Cbz-Cl, Base INT2 Cbz-protected cis-4-(aminomethyl)cyclohexanol INT1->INT2 1. SOCl2 2. NaBH4 INT3 cis-4-(Azidomethyl) (Cbz-amino)cyclohexane INT2->INT3 1. MsCl, Et3N 2. NaN3, DMF INT4 cis-4-(Aminomethyl) (Cbz-amino)cyclohexane INT3->INT4 H2, Pd/C INT5 cis-4-(Boc-aminomethyl) (Cbz-amino)cyclohexane INT4->INT5 Boc2O, Et3N PROD cis-4-(Boc-aminomethyl) cyclohexylamine INT5->PROD H2, Pd/C Route_3_Reductive_Amination cluster_precursor Precursor Synthesis SM 4-Carbomethoxy- cyclohexanone INT1 cis/trans-4-Carbomethoxy- cyclohexanol INT2 tert-Butyl (4-oxocyclohexylmethyl)carbamate PROD cis-4-(Boc-aminomethyl) cyclohexylamine INT2->PROD 1. NH3 or NH4OAc 2. H2, Catalyst (e.g., Ni, Pt) or NaBH3CN Precursor Suitable Precursor Precursor->INT2 Multi-step sequence

A Comparative Guide to Validated Analytical Methods for the Quantification of cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of synthetic building blocks is a foundational requirement for robust process development and quality control. cis-4-(Boc-aminomethyl)cyclohexylamine, a key intermediate in the synthesis of various pharmaceutically active compounds, demands accurate analytical oversight to ensure purity, consistency, and reaction yield. This guide provides an in-depth comparison of validated analytical methodologies for its quantification, grounded in established regulatory principles and practical, field-proven insights.

This document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section presents a detailed protocol, a summary of expected validation performance based on analogous compounds, and a critical evaluation of the method's strengths and limitations, enabling you to select the optimal technique for your specific analytical challenge.

The Imperative of Method Validation: A Regulatory Overview

Before deploying any analytical method for quality control or characterization, it must be rigorously validated to ensure it is fit for its intended purpose. Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established clear guidelines for this process.[1][2][3][4][5] The core parameters, as outlined in guidelines such as ICH Q2(R1), ensure that a method is reliable, reproducible, and accurate.[6][7][8][9]

Key validation characteristics include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components like impurities or degradation products.[6][10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7]

  • Accuracy: The closeness of test results to the true value, often determined by recovery studies.[10][11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[6][12]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10][11]

The following sections will compare three common analytical techniques through the lens of these validation principles.

The Analytical Method Validation Workflow

The process of validating an analytical method is a systematic undertaking. It begins with defining the method's purpose and concludes with a comprehensive report that documents its performance.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation & Lifecycle Define Define Analytical Target Profile (ATP) Develop Develop Analytical Method Define->Develop Guides Protocol Write Validation Protocol Develop->Protocol Input for Execute Execute Experiments (Specificity, Linearity, Accuracy, etc.) Protocol->Execute Dictates Report Generate Validation Report Execute->Report Generates Data for Implement Implement for Routine Use Report->Implement Authorizes

Caption: A generalized workflow for analytical method validation.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is often the workhorse of a pharmaceutical analysis lab due to its versatility, robustness, and wide applicability. For this compound, which lacks a strong chromophore, detection is typically performed at low UV wavelengths (e.g., 200-215 nm) where the carbamate group exhibits some absorbance.

Causality of Experimental Choices:

  • Column: A C18 stationary phase is selected for its hydrophobic character, which provides good retention for the moderately nonpolar Boc-protected analyte.

  • Mobile Phase: An acetonitrile/water gradient is used to ensure adequate retention of the analyte while allowing for the elution of more polar or more strongly retained impurities. A small amount of acid (e.g., trifluoroacetic acid or formic acid) is added to protonate the free amine, ensuring a single ionic species and improving peak shape by minimizing tailing.

  • Detection: UV detection at a low wavelength is a pragmatic choice, leveraging the weak absorbance of the carbamate functional group. While not highly sensitive, it is often sufficient for assay and purity determinations where concentrations are relatively high.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.

    • Perform serial dilutions to prepare calibration standards ranging from 1.0 µg/mL to 200 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve in the diluent (50:50 Acetonitrile:Water) to achieve a target concentration within the calibration range (e.g., 100 µg/mL).

  • Validation Procedure:

    • Specificity: Analyze blank diluent, a placebo (if applicable), and spiked samples to demonstrate the absence of interference at the analyte's retention time. Perform forced degradation studies (acid, base, oxidation, heat, light) to ensure the method can separate the main peak from degradation products, thus being stability-indicating.[13][14][15][16]

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against concentration.

    • Accuracy: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

    • Precision:

      • Repeatability: Perform six replicate injections of a standard solution at 100% of the target concentration.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

Expected Validation Data Summary (HPLC-UV)
Validation ParameterAcceptance CriteriaTypical Performance
Specificity No interference at RT of analyteComplies; separates from common impurities
Linearity (R²) ≥ 0.995> 0.999
Range -5 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision (%RSD) Repeatability: ≤ 2.0%< 1.0%
Intermediate: ≤ 3.0%< 2.0%
LOD Signal-to-Noise ≥ 3:1~1.5 µg/mL
LOQ Signal-to-Noise ≥ 10:1~5.0 µg/mL

Strengths:

  • Robust and reliable method.

  • Utilizes standard equipment found in most analytical labs.

  • Cost-effective for routine analysis.

Limitations:

  • Limited sensitivity due to the weak chromophore.

  • Low UV wavelength detection can be prone to interference from other compounds and mobile phase impurities.

  • Not suitable for trace-level quantification without derivatization.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for separating volatile and thermally stable compounds. However, primary amines like this compound are polar and prone to peak tailing and adsorption on the GC column.[17] To overcome this, a derivatization step is typically required to convert the polar amine groups into less polar, more volatile derivatives.[18]

Causality of Experimental Choices:

  • Derivatization: Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. It replaces the active hydrogens on both the primary amine and the carbamate nitrogen with non-polar trimethylsilyl (TMS) groups, significantly improving volatility and chromatographic performance.

  • Column: A mid-polarity column (e.g., 5% Phenyl Polysiloxane) provides good selectivity for the derivatized analyte.

  • Detector: A Flame Ionization Detector (FID) is used for its robustness, wide linear range, and near-universal response to organic compounds.

Detailed Experimental Protocol: GC-FID
  • Instrumentation: Standard GC system with a split/splitless inlet, FID detector, and autosampler.

  • Derivatization Procedure:

    • To 100 µL of the sample or standard solution in a vial, add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.[18]

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Program: 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Detector Temperature: 300 °C.

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards in a suitable anhydrous solvent (e.g., Pyridine or Acetonitrile) and derivatize as described above.

    • Prepare samples similarly, ensuring the final concentration is within the linear range.

Expected Validation Data Summary (GC-FID)
Validation ParameterAcceptance CriteriaTypical Performance
Specificity No interference at RT of analyteComplies; derivatization provides high selectivity
Linearity (R²) ≥ 0.995> 0.998
Range -10 - 250 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.8%
Precision (%RSD) Repeatability: ≤ 2.0%< 1.5%
Intermediate: ≤ 3.0%< 2.5%
LOD Signal-to-Noise ≥ 3:1~3.0 µg/mL
LOQ Signal-to-Noise ≥ 10:1~10.0 µg/mL

Strengths:

  • High chromatographic efficiency and resolution.

  • FID provides excellent linearity and reproducibility.

  • Derivatization enhances selectivity, reducing matrix interference.

Limitations:

  • Derivatization adds an extra step to sample preparation, which can introduce variability.

  • The analyte must be thermally stable, and the derivatized product must not degrade in the hot GC inlet.

  • Not suitable for non-volatile impurities.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification. It combines the separation power of HPLC with the mass-based detection of a triple quadrupole mass spectrometer. This method is ideal for quantifying the analyte at very low levels, such as for impurity profiling or in complex matrices.

Causality of Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen because the primary amine group is easily protonated to form a stable [M+H]⁺ ion.

  • Detection Mode: Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity. A specific precursor ion (the [M+H]⁺ of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition minimizes interference from matrix components.

  • Chromatography: A fast gradient is often employed, as the mass spectrometer provides the bulk of the selectivity, reducing the need for perfect chromatographic separation from all other components.

Detailed Experimental Protocol: LC-MS/MS
  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions (can be similar to HPLC-UV but with faster gradients):

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Positive.

    • Precursor Ion ([M+H]⁺): m/z 229.2 (for C₁₂H₂₄N₂O₂).

    • MRM Transitions:

      • Quantifier: 229.2 → 173.2 (Loss of isobutylene).

      • Qualifier: 229.2 → 57.1 (t-butyl cation).

    • (Note: Collision energy and other source parameters must be optimized for the specific instrument.)

  • Standard and Sample Preparation:

    • Prepare a stock solution at 1.0 mg/mL in 50:50 Acetonitrile:Water.

    • Perform serial dilutions to prepare calibration standards, often in the ng/mL range (e.g., 0.1 ng/mL to 100 ng/mL).

    • Dilute samples to fall within the calibration curve range.

Expected Validation Data Summary (LC-MS/MS)
Validation ParameterAcceptance CriteriaTypical Performance
Specificity No interference in MRM channelComplies; extremely high selectivity
Linearity (R²) ≥ 0.995> 0.999
Range -0.5 - 100 ng/mL
Accuracy (% Recovery) 85.0% - 115.0% (at low levels)92.5% - 108.0%
Precision (%RSD) Repeatability: ≤ 15.0% (at LLOQ)< 10.0%
Intermediate: ≤ 20.0% (at LLOQ)< 15.0%
LOD -~0.15 ng/mL
LOQ -~0.5 ng/mL

Strengths:

  • Exceptional sensitivity and selectivity.[6]

  • Ideal for trace-level quantification and impurity analysis.[13]

  • Fast analysis times are possible.

Limitations:

  • Requires more expensive and complex instrumentation.

  • Susceptible to matrix effects (ion suppression or enhancement), which must be carefully evaluated during validation.

  • Higher operational and maintenance costs.

Head-to-Head Comparison and Method Selection

Choosing the right analytical method depends on the specific requirements of the analysis. The decision involves a trade-off between the required sensitivity, the complexity of the sample matrix, available resources, and the intended purpose of the data.

Method_Selection_Decision_Tree Start What is the Analytical Goal? Goal_Check Assay / Purity (High Concentration)? Start->Goal_Check Trace_Check Trace Analysis / Impurity Quantification (Low Conc.)? Goal_Check->Trace_Check No Sensitivity_Check Is HPLC-UV Sensitivity Sufficient? Goal_Check->Sensitivity_Check Yes Matrix_Check Complex Matrix (e.g., biological)? Trace_Check->Matrix_Check Select_LCMS Select LC-MS/MS Matrix_Check->Select_LCMS Yes Matrix_Check->Select_LCMS No Select_HPLC Select HPLC-UV Select_GC Consider GC-FID (if volatility is not an issue) Sensitivity_Check->Select_HPLC Yes Sensitivity_Check->Select_GC No

Caption: A decision tree for selecting an appropriate analytical method.

Summary Comparison Table
FeatureHPLC-UVGC-FIDLC-MS/MS
Primary Application Assay, Purity, Content UniformityAssay, Residual SolventsTrace Analysis, Impurity Profiling
Sensitivity LowModerateVery High
Selectivity ModerateHigh (with derivatization)Very High
Sample Preparation Simple (Dilute & Shoot)Moderate (Derivatization)Simple to Moderate
Instrumentation Cost LowLow-ModerateHigh
Expertise Required BasicIntermediateAdvanced
Robustness HighHighModerate (matrix effects)

Conclusion

The quantification of this compound can be reliably achieved using several validated analytical techniques.

  • RP-HPLC-UV stands out as a robust, cost-effective method for routine quality control applications such as assays and purity testing, where analyte concentrations are high.

  • GC-FID , while requiring a derivatization step, offers excellent resolution and is a viable alternative, particularly in environments where GC expertise is prevalent.

  • LC-MS/MS is the undisputed choice for any application requiring high sensitivity and selectivity, such as the quantification of trace-level impurities or analysis in complex sample matrices.

By understanding the principles of method validation and the inherent strengths and weaknesses of each technique, researchers and drug development professionals can confidently select and implement a method that is scientifically sound, fit for purpose, and compliant with global regulatory expectations.

References

head-to-head comparison of coupling reagents for cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

<-48> ## Navigating the Amide Coupling Maze: A Head-to-Head Comparison of Reagents for cis-4-(Boc-aminomethyl)cyclohexylamine

A Senior Application Scientist's Guide to Optimizing Amide Bond Formation with a Sterically Hindered Diamine

In the landscape of pharmaceutical and medicinal chemistry, the synthesis of amide bonds is a ubiquitous and critical transformation.[1][2][3] While numerous coupling reagents have been developed to facilitate this reaction, the choice of the optimal reagent becomes paramount when dealing with sterically hindered substrates.[3][4][5] One such challenging substrate is this compound, a diamine where the spatial arrangement of the Boc-protected aminomethyl group and the primary amine on the cyclohexane ring presents a significant steric impediment to efficient coupling. This guide provides a head-to-head comparison of commonly employed coupling reagents, offering experimental insights and data-driven recommendations to navigate this synthetic challenge.

The Challenge: Steric Hindrance in Amide Coupling

The primary obstacle in the acylation of this compound lies in the steric bulk surrounding the nucleophilic primary amine. This hindrance can significantly slow down the rate of reaction, leading to incomplete conversions, low yields, and the formation of undesired side products.[4] The selection of a coupling reagent that can effectively activate the carboxylic acid and facilitate its reaction with the sterically encumbered amine is therefore crucial for success.

A Comparative Analysis of Coupling Reagents

To provide a clear and objective comparison, we will evaluate several classes of coupling reagents based on their performance in the context of sterically demanding amide bond formation. The key metrics for comparison include reaction efficiency (yield), reaction time, and the potential for side reactions.

Coupling Reagent ClassExample(s)Mechanism HighlightsPerformance with Hindered Amines
Carbodiimides EDC, DCCForms an O-acylisourea intermediate. Often used with additives like HOBt or DMAP to form a more reactive active ester and suppress side reactions.[6]Generally less effective for sterically hindered couplings.[5] Reactions can be sluggish and may require elevated temperatures, leading to potential side reactions. The byproduct of DCC, dicyclohexylurea (DCU), is often insoluble and can complicate purification.[7]
Phosphonium Salts PyBOP, BOPForms a highly reactive OBt or OAt active ester.More effective than carbodiimides for hindered systems. PyBOP is a non-toxic alternative to the carcinogenic BOP.[8]
Uronium/Aminium Salts HBTU, HATU, HCTUForms a highly reactive OBt or OAt active ester.[9][10][11] Known for rapid reaction times and high efficiency.[11]HATU is often considered the superior reagent for challenging couplings, including those with sterically hindered amines.[11][12] The 7-azabenzotriazole (OAt) ester formed by HATU is more reactive than the benzotriazole (OBt) ester from HBTU, leading to faster and more complete reactions.[11]
Acyl Fluoride Precursors TFFH, BTFFHIn situ formation of a highly reactive acyl fluoride from the carboxylic acid.[5][13][14]This method has shown exceptional efficacy for coupling sterically hindered substrates where standard methods have failed.[5][13][14] The reaction of the acyl fluoride with the amine often proceeds efficiently, even at elevated temperatures.

Mechanism of Action: A Closer Look at Uronium Salts

Uronium salt-based reagents like HATU and HBTU are widely favored for their high reactivity and efficiency.[10][11] Their mechanism involves the rapid formation of a highly reactive active ester, which is then readily attacked by the amine nucleophile.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation CarboxylicAcid R-COOH ActiveEster R-COO-At (Reactive OAt Ester) CarboxylicAcid->ActiveEster Activation HATU HATU / Base HATU->ActiveEster Amide R-CONH-R' (Desired Amide) ActiveEster->Amide Nucleophilic Attack Amine R'-NH2 (this compound) Amine->Amide

Caption: General mechanism of HATU-mediated amide bond formation.

Experimental Protocol: A Recommended Workflow for Coupling with this compound using HATU

This protocol provides a robust starting point for the acylation of this compound.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)[15]

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM) for workup

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Pre-activation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (2.2 equiv) to the solution and stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the reactive OAt ester.[4]

  • Amine Addition: In a separate flask, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to steric hindrance, the reaction may require several hours to reach completion.

  • Work-up: Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

G Start Dissolve Carboxylic Acid & HATU in DMF Add_DIPEA Add DIPEA, Stir 15-30 min (Pre-activation) Start->Add_DIPEA Add_Amine Add Amine Solution (this compound) Add_DIPEA->Add_Amine Monitor Monitor Reaction (TLC/LC-MS) Add_Amine->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Silica Gel Chromatography Workup->Purify End Pure Amide Product Purify->End

Caption: Experimental workflow for HATU-mediated coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Incomplete activation of the carboxylic acid; Steric hindrance preventing amine attack; Protonation of the amine.[4]Ensure anhydrous conditions. Increase pre-activation time. Consider a more potent coupling reagent like HATU. Ensure sufficient base is present to neutralize any acid and deprotonate the amine.
Formation of Side Products Racemization of chiral carboxylic acids; Guanidinylation of the amine by uronium reagents (if used in large excess).Use of additives like HOBt or HOAt can suppress racemization.[10] Use the uronium reagent in near-stoichiometric amounts.
Difficult Purification Unreacted starting materials; Byproducts from the coupling reagent.Optimize the stoichiometry of reagents to drive the reaction to completion. Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC, HBTU, HATU).[8]

Conclusion

The successful acylation of sterically hindered amines like this compound is highly dependent on the judicious selection of the coupling reagent. While traditional carbodiimides may prove inadequate, uronium salt-based reagents, particularly HATU , offer a significant advantage due to the formation of a highly reactive OAt active ester.[11] For exceptionally challenging cases, the in situ generation of acyl fluorides presents a powerful alternative.[5][13][14] By understanding the mechanisms of these reagents and following a well-designed experimental protocol, researchers can overcome the steric challenges posed by this substrate and efficiently synthesize the desired amide products.

References

A Comparative Guide to Assessing the Impact of Cis/Trans Isomerism on the Biological Efficacy of Drug Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Spatial Arrangement in Pharmacology

In the realm of drug discovery and development, the molecular formula of a compound tells only part of its story. The three-dimensional arrangement of atoms, or stereochemistry, often dictates the ultimate biological effect. A particularly crucial aspect of stereochemistry is cis/trans isomerism, also known as geometric isomerism, which arises from restricted rotation around a bond, typically a carbon-carbon double bond or a bond within a ring structure.[1][2][3] Cis isomers have functional groups on the same side of the plane, while trans isomers have them on opposite sides.[3]

This seemingly subtle difference in spatial configuration can lead to profound variations in a molecule's shape, polarity, and flexibility. Consequently, two geometric isomers can interact with a biological target—be it a receptor, enzyme, or nucleic acid—in dramatically different ways.[1][4] This guide provides a comprehensive framework for researchers to systematically assess the impact of cis/trans isomerism on biological efficacy, integrating established experimental protocols with the underlying pharmacological principles.

Case Studies: Demonstrating the Stark Divergence in Efficacy

Nature and medicinal chemistry are replete with examples where the cis and trans isomers of a compound exhibit vastly different biological activities. Understanding these classic cases provides a compelling rationale for the rigorous assessment of geometric isomers in any drug development pipeline.

The Paradigm of Platinum-Based Chemotherapeutics: Cisplatin vs. Transplatin

Perhaps the most renowned example is that of cisplatin and its geometric isomer, transplatin. Both share the same molecular formula, [PtCl₂(NH₃)₂], yet their therapeutic outcomes are worlds apart.

  • Mechanism of Action : Cisplatin exerts its potent anticancer effects by binding to the DNA of cancer cells, primarily at the N7 position of guanine bases.[5] The cis configuration is critical as it allows the molecule to form 1,2-intrastrand crosslinks, where it binds to two adjacent guanine bases on the same DNA strand.[5] This creates a significant kink in the DNA helix, which disrupts DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).

  • The Inactive Isomer : Transplatin, due to its geometry, cannot form these 1,2-intrastrand adducts as readily.[5] While it can bind to DNA, it primarily forms monofunctional adducts and interstrand crosslinks, which are more easily repaired by the cell's DNA repair mechanisms.[5] As a result, transplatin is clinically ineffective as an anticancer agent.[5][6]

Compound Isomer Primary DNA Adduct Biological Activity Clinical Use
Cisplatincis1,2-intrastrand crosslinksHigh cytotoxic and anticancer activityWidely used in chemotherapy[6]
TransplatintransMonofunctional and interstrand crosslinksClinically ineffective[5][6]None
Tubulin Polymerization Inhibitors: The Combretastatin A-4 Example

Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow tree, is a potent inhibitor of tubulin polymerization, a critical process for cell division.

  • Mechanism of Action : CA-4 binds to the colchicine-binding site on β-tubulin, preventing the formation of microtubules and arresting the cell cycle in the G2/M phase.[7] The cis configuration of the stilbene double bond is essential for this activity, as it forces the two aromatic rings into a specific spatial orientation that fits snugly into the binding pocket.[7][8][9]

  • The Less Potent Isomer : The corresponding trans isomer is significantly less active because its linear geometry does not allow for the same optimal interaction with the colchicine binding site.[8][9] The difference in potency between the cis and trans isomers of CA-4 can be several orders of magnitude.[10]

Compound Isomer IC₅₀ (Tubulin Polymerization Inhibition) Biological Activity
Combretastatin A-4cis~1-2 µMPotent anticancer and anti-angiogenic agent[7][9]
trans-Combretastatin A-4trans>100 µMSignificantly less active[10]

Experimental Workflow: A Step-by-Step Guide to Isomer Efficacy Assessment

A robust evaluation of cis/trans isomers requires a multi-faceted approach, progressing from fundamental physicochemical characterization to complex in vivo models.

Stage 1: Isomer Separation and Verification

The prerequisite for any comparative study is the isolation and confirmation of each isomer's identity and purity.

  • Protocol: Isomer Separation via High-Performance Liquid Chromatography (HPLC)

    • Column Selection : Utilize a stationary phase that can effectively resolve the isomers. For many organic molecules, a C18 reversed-phase column is a suitable starting point. Chiral stationary phases may also be effective for certain geometric isomers.[11]

    • Mobile Phase Optimization : Begin with a gradient of organic solvent (e.g., acetonitrile or methanol) and water. Isocratic elution may be employed once optimal separation conditions are identified. The choice of solvents and additives should be guided by the polarity and pKa of the compounds.

    • Detection : Use a UV-Vis detector set to the λ_max of the compounds. Purity of the collected fractions should be assessed by analyzing the peak shape and symmetry.

    • Fraction Collection : Collect the separated isomer peaks into individual vials for subsequent analysis.

  • Protocol: Structural Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Sample Preparation : Dissolve a small amount of each purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H NMR Acquisition : Acquire a proton NMR spectrum for each isomer. For isomers with a double bond, the coupling constant (J-value) between the vinylic protons is diagnostic. Cis isomers typically exhibit smaller coupling constants (J = 6-12 Hz) compared to trans isomers (J = 12-18 Hz).

    • 2D NMR (if necessary) : For more complex molecules, 2D NMR techniques like NOESY can be used to confirm through-space proximity of protons, definitively establishing the cis or trans relationship.

Stage 2: In Vitro Target Engagement & Affinity

Once pure isomers are obtained, the next critical step is to determine if and how strongly they interact with their intended biological target. A variety of biophysical techniques can be employed for this purpose.[12][13][14]

G cluster_0 Stage 2: In Vitro Target Engagement Isomers Purified Cis & Trans Isomers SPR Surface Plasmon Resonance (SPR) (Kinetics: k_on, k_off, K_D) Isomers->SPR ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics: ΔH, K_D, Stoichiometry) Isomers->ITC DSF Differential Scanning Fluorimetry (DSF) (Thermal Shift Assay) Isomers->DSF Target Purified Target Protein/Nucleic Acid Target->SPR Target->ITC Target->DSF Data Binding Affinity & Thermodynamic Data SPR->Data ITC->Data DSF->Data

Caption: Workflow for assessing in vitro target engagement of isomers.

  • Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics [15][16]

    • Ligand Immobilization : Covalently attach the purified target protein to the surface of an SPR sensor chip.

    • Analyte Injection : Inject a series of concentrations of each isomer (the analyte) over the chip surface.

    • Data Acquisition : Monitor the change in the refractive index at the chip surface in real-time, which corresponds to the binding and dissociation of the isomer.

    • Kinetic Analysis : Fit the resulting sensorgrams to a suitable binding model to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D). A lower K_D value indicates a higher binding affinity.

  • Protocol: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling [15][17]

    • Sample Preparation : Place the purified target protein in the sample cell of the calorimeter and the purified isomer in the injection syringe.

    • Titration : Perform a series of small, sequential injections of the isomer into the protein solution.

    • Heat Measurement : Measure the minute heat changes that occur upon binding after each injection.[17]

    • Data Analysis : Integrate the heat-change peaks and fit them to a binding isotherm to directly determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).

Stage 3: Cellular Functional Assays

Demonstrating target binding is crucial, but it must be followed by an assessment of the compound's effect in a cellular context. The choice of assay is dependent on the drug's mechanism of action.

G cluster_1 Cisplatin-Induced Apoptosis Pathway Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA Adducts DNA Adducts (1,2-intrastrand crosslinks) DNA->Adducts Replication Replication Stress Adducts->Replication ATR ATR/p53 Activation Replication->ATR Apoptosis Apoptosis ATR->Apoptosis

Caption: Simplified signaling pathway for cisplatin-induced apoptosis.

  • Protocol: Cell Viability/Cytotoxicity Assays (e.g., MTT or CellTiter-Glo) [18][19][20]

    • Cell Seeding : Plate the chosen cancer cell line (e.g., HeLa for cervical cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

    • Compound Treatment : Treat the cells with a serial dilution of each isomer for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.

    • Reagent Addition : Add the viability reagent (e.g., MTT, which is converted to a colored formazan product by viable cells, or CellTiter-Glo, which measures ATP levels).[18][20]

    • Signal Measurement : Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.

    • IC₅₀ Calculation : Plot the percentage of viable cells against the log of the isomer concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Stage 4: In Vivo Evaluation

Promising candidates from in vitro and cellular assays must ultimately be tested in a living organism to evaluate their efficacy and safety profile.[21][22]

G cluster_2 Stage 4: In Vivo Xenograft Model Workflow Implant Implant Human Tumor Cells into Immunocompromised Mice Growth Monitor Tumor Growth to a Palpable Size Implant->Growth Randomize Randomize Mice into Treatment Groups Growth->Randomize Treat Administer Isomers & Vehicle Control Randomize->Treat Monitor Monitor Tumor Volume & Body Weight Treat->Monitor Endpoint Endpoint Analysis (Tumor Growth Inhibition, Survival) Monitor->Endpoint

Caption: Generalized workflow for in vivo anticancer drug testing.

  • Protocol: Xenograft Tumor Model for Oncology Drugs [23][24]

    • Animal Model : Use immunocompromised mice (e.g., NOD/SCID or nude mice) to prevent rejection of human tumor cells.[23][24]

    • Tumor Implantation : Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

    • Tumor Growth Monitoring : Allow the tumors to grow to a predetermined size (e.g., 100-150 mm³).

    • Randomization and Treatment : Randomize the mice into treatment groups (e.g., Vehicle control, cis-isomer, trans-isomer). Administer the compounds via a clinically relevant route (e.g., intravenous, intraperitoneal).

    • Efficacy Measurement : Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.

    • Endpoint Analysis : The study concludes when tumors in the control group reach a maximum allowed size. The primary endpoint is typically Tumor Growth Inhibition (TGI).

Data Interpretation & Synthesis

Building a Structure-Activity Relationship (SAR) Profile

By integrating the data from all stages, a clear SAR profile for the cis/trans isomers can be established. This involves correlating the structural differences (geometry) with binding affinity (K_D), cellular potency (IC₅₀), and in vivo efficacy (TGI). This comprehensive picture is essential for lead optimization and candidate selection.

Regulatory Considerations

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for the development of stereoisomeric drugs.[25][26][27] The FDA's policy states that the stereoisomeric composition of a drug should be known and that specifications for the final product should ensure its identity, strength, quality, and purity from a stereochemical viewpoint.[28][29] It is imperative to characterize each isomer early in development, as they are treated as distinct chemical entities.[28]

Conclusion: Integrating Isomer Assessment into Modern Drug Discovery

The profound impact of cis/trans isomerism on biological efficacy is an undeniable principle in pharmacology.[30] The cases of cisplatin and combretastatin A-4 serve as potent reminders that a simple change in spatial arrangement can be the difference between a life-saving drug and an inactive compound. A systematic and rigorous assessment, following a logical progression from isomer separation and target binding to cellular and in vivo studies, is not merely an academic exercise but a critical component of modern, rational drug design. By embracing this detailed comparative approach, researchers can de-risk their development programs, optimize therapeutic outcomes, and ultimately deliver safer and more effective medicines to patients.

References

A Comparative Guide: The Advantages of Rigid Cycloalkane Linkers, Featuring cis-4-(Boc-aminomethyl)cyclohexylamine, in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple protein inhibition to induce targeted protein degradation.[1] These heterobifunctional molecules harness the cell's native ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs).[][3] A PROTAC molecule consists of three essential components: a ligand that binds the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5] This linker is far more than an inert spacer; it is a critical determinant of the PROTAC's biological activity, profoundly influencing the formation and stability of the key POI-PROTAC-E3 ligase ternary complex.[6][7] The linker's length, rigidity, and chemical composition dictate the spatial orientation of the two proteins, impacting ubiquitination efficiency, and also govern the molecule's overall physicochemical properties, such as solubility and cell permeability.[][9]

This guide provides an in-depth comparison of PROTAC linkers, focusing on the distinct advantages offered by rigid cycloalkane structures, specifically cis-4-(Boc-aminomethyl)cyclohexylamine, over more conventional flexible linkers like polyethylene glycol (PEG) and alkyl chains.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI & E3 POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex TernaryComplex->PROTAC Release & Recycle PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Proximity-induced Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: The PROTAC catalytic cycle.

The Linker Spectrum: From Flexible Chains to Rigid Scaffolds

The vast majority of early and contemporary PROTACs have employed flexible linkers, predominantly PEG and alkyl chains.[4] These linkers are synthetically accessible and their flexibility provides a high degree of conformational freedom, which can increase the probability of achieving a productive ternary complex.[10][11] However, this same flexibility can be a double-edged sword. It can lead to a significant entropic penalty upon binding, potentially weakening the stability of the ternary complex.[6] Furthermore, long, flexible chains can contribute to poor physicochemical properties, such as high lipophilicity (for alkyl chains) or susceptibility to oxidative metabolism (for PEG chains), which can limit cell permeability and in vivo stability.[10][11]

In response to these limitations, a growing body of research has demonstrated the advantages of incorporating rigid structural elements into the linker.[12] Rigid linkers, which include scaffolds like cycloalkanes (piperidine, piperazine, cyclohexane), alkynes, and aromatic rings, restrict conformational freedom.[10][13] This rigidity offers several key advantages that directly address the shortcomings of flexible linkers.

Deep Dive: The Advantages of a cis-Cyclohexane Linker

The this compound moiety is an exemplary rigid linker building block. Its cyclohexane core imposes significant conformational constraints compared to a linear alkyl or PEG chain. This structural feature is the source of its primary advantages:

  • Conformational Pre-organization and Enhanced Potency : The most significant advantage of a rigid linker is its ability to "pre-organize" the PROTAC into a conformation that is favorable for forming the ternary complex.[6][13] By reducing the number of low-energy conformations the molecule can adopt in solution, the entropic cost of binding to both the target protein and the E3 ligase simultaneously is lowered. This can lead to more stable ternary complexes and, consequently, more potent protein degradation, as reflected by lower half-maximal degradation concentration (DC50) values.[13][14] The cis stereochemistry of the two amine groups on the cyclohexane ring provides a defined, 1,4-diaxial-like relationship, creating a specific spatial vector that can be crucial for optimally orienting the two larger protein partners for efficient ubiquitin transfer.

  • Improved Physicochemical and Pharmacokinetic (PK) Properties : The properties of the linker are critical for a PROTAC's overall drug-likeness, particularly for achieving oral bioavailability—a major challenge for these large molecules.[15][16]

    • Metabolic Stability : Saturated cyclic structures like cyclohexane are generally more resistant to metabolic degradation compared to linear PEG chains, which can be susceptible to oxidative metabolism.[15] Strategic modifications to the linker are a key way to improve metabolic stability.[6]

    • Cell Permeability : While seemingly counterintuitive for large molecules, rigidity can improve cell permeability. By reducing the number of rotatable bonds and shielding polar groups through a more compact, folded conformation (a phenomenon known as chameleonicity), rigid linkers can reduce the desolvation penalty required for membrane transit.[][17] Studies have shown that replacing a flexible PEG linker with a more rigid phenyl ring can significantly improve cellular permeability.[15] The cyclohexane core offers a similar benefit by providing a lipophilic, rigid scaffold.

    • Solubility : Cycloalkane linkers containing heteroatoms, such as piperazine or piperidine, are often used to enhance water solubility and the stability of the ternary complex.[][10] While cyclohexane itself is hydrophobic, the amine functionalities on this compound provide points for hydrophilic interactions.

  • Enhanced Selectivity : By presenting the two binding ligands in a more defined spatial orientation, rigid linkers can improve selectivity.[13] This reduces the likelihood of forming unproductive or off-target ternary complexes, leading to a cleaner degradation profile.

Performance Metrics: A Comparative Analysis

The decision to use a rigid cyclohexane-based linker over a flexible alternative involves a trade-off between synthetic complexity and potential performance gains. The following table summarizes the expected impact on key experimental metrics.

Performance MetricFlexible Linkers (Alkyl/PEG)Rigid Linkers (cis-Cyclohexane)Rationale & Supporting Insights
Degradation Potency (DC₅₀) Variable; often requires extensive length optimization.Potentially higher (lower DC₅₀).[13]Rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation and increasing stability.[6][13]
Max Degradation (Dₘₐₓ) System-dependent.Potentially higher.A more stable and productive ternary complex can lead to more efficient ubiquitination and a greater maximal level of degradation.[13]
Ternary Complex Stability Can be lower due to high conformational flexibility.[14]Can be higher.Reduced linker flexibility can lead to new, stabilizing interactions within the ternary complex.[14]
Cell Permeability Variable. High lipophilicity of alkyl chains can help, but PEG chains can hinder permeability.[18]Often improved.[15]Rigidity can promote folded, "chameleon-like" conformations that mask polar surface area, easing passage across cell membranes.[16][17]
Metabolic Stability Alkyl chains are generally stable. PEG chains can be liable to oxidative metabolism.[11][18]Generally high.Saturated carbocyclic rings are typically robust and less susceptible to metabolic enzymes.[10][15]
Oral Bioavailability A significant challenge for most PROTACs.[15][19]Potentially improved.The combination of enhanced metabolic stability and cell permeability can contribute to better oral absorption.[20][21][22]
Synthetic Accessibility High. Building blocks are readily available and coupling chemistry is well-established.[4][11]Moderate to Low.Synthesis of rigid linkers with specific stereochemistry can be more complex and time-consuming compared to linear chains.[13]

Experimental Protocols & Methodologies

To empirically validate the advantages of a given linker, a series of standardized assays must be performed. The following protocols provide a self-validating framework for assessing PROTAC performance.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow start 1. Cell Seeding treat 2. PROTAC Treatment (Dose-Response) start->treat incubate 3. Incubation (Time Course) treat->incubate viability Parallel Viability Assay (e.g., MTT/CTG) treat->viability lyse 4. Cell Lysis & Protein Extraction incubate->lyse quant 5. Protein Quantification (e.g., BCA Assay) lyse->quant wb 6. Western Blot quant->wb detect 7. Signal Detection wb->detect analyze 8. Data Analysis (Densitometry) detect->analyze

Figure 2: Workflow for cell-based protein degradation assay.

Protocol 1: Cell-Based Protein Degradation Assay via Western Blot

This protocol assesses the ability of a PROTAC to induce the degradation of a target protein in a cellular context.[23]

  • Cell Seeding : Plate the chosen cell line (e.g., HeLa, HEK293T) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Preparation : Prepare serial dilutions of the PROTAC stock solution (typically in DMSO) in a complete cell culture medium. Final concentrations might range from 1 nM to 10 µM. Prepare a vehicle control (e.g., 0.1% DMSO) as a negative control.

  • Treatment : Aspirate the medium from the cells and replace it with the medium containing the various PROTAC concentrations or the vehicle control.

  • Incubation : Incubate the cells for a predetermined time (e.g., 18-24 hours). A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) can also be performed to determine the kinetics of degradation.

  • Cell Lysis : Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[23] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation : Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new chilled tube.[23]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[23]

  • Western Blotting :

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Acquisition and Analysis : Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control band. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[23]

Protocol 2: In Vitro Ternary Complex Pull-Down Assay

This assay provides direct evidence of the formation of the E3 ligase:PROTAC:Substrate ternary complex.[24]

  • Reagent Preparation : Purify recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC) and the target protein, preferably with affinity tags (e.g., His-tag on the target, Strep-tag on the E3).

  • Complex Formation : In a microcentrifuge tube, combine the His-tagged target protein, the Strep-tagged E3 ligase complex, and the PROTAC molecule at various concentrations (or a vehicle control) in an appropriate assay buffer. Incubate for 1-2 hours at 4°C on a rotator to allow the complex to form.

  • Affinity Capture : Add Strep-Tactin coated magnetic beads to the mixture and incubate for another hour at 4°C to capture the Strep-tagged E3 ligase and any associated proteins.

  • Washing : Use a magnetic rack to pellet the beads. Aspirate the supernatant and wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binders.

  • Elution : Elute the captured proteins from the beads by adding an appropriate elution buffer (e.g., containing biotin or by boiling in SDS sample buffer).

  • Analysis : Analyze the eluate by Western blot, probing for the presence of the His-tagged target protein. A stronger band for the target protein in the presence of the PROTAC compared to the vehicle control indicates PROTAC-dependent ternary complex formation.

Linker_Choice_Logic cluster_logic Linker Design Strategy start Start PROTAC Design choice Linker Class? start->choice flex Flexible (Alkyl/PEG) choice->flex Initial Screening rigid Rigid (Cycloalkane) choice->rigid Lead Optimization flex_pros Pros: + High Synthetic Tractability + Conformational Adaptability flex->flex_pros flex_cons Cons: - Potential Entropic Penalty - Poor PK Properties flex->flex_cons outcome Empirical Validation (DC50, Dmax, PK) flex->outcome rigid_pros Pros: + Pre-organization (Potency) + Improved PK Properties rigid->rigid_pros rigid_cons Cons: - Higher Synthetic Complexity - Risk of Conformational Misfit rigid->rigid_cons rigid->outcome

Figure 3: Logic flow for selecting a PROTAC linker type.

Conclusion and Future Outlook

The linker is a pivotal component of PROTAC design, and the shift from synthetically convenient flexible linkers to more sophisticated rigid scaffolds is unlocking new potential for this therapeutic modality.[4] Rigid linkers, such as those derived from this compound, offer compelling advantages by pre-organizing the PROTAC molecule into a bioactive conformation. This can lead to enhanced ternary complex stability, greater degradation potency, and improved selectivity.[12][13] Furthermore, the favorable physicochemical properties imparted by these rigid structures can help overcome the significant challenge of achieving good pharmacokinetic profiles and oral bioavailability.[15][16]

While the synthesis of rigid linkers is often more complex, the potential gains in efficacy and drug-like properties make them a critical tool in the development of next-generation protein degraders. The optimal linker remains highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a diverse range of linker architectures.[7][13] Continued exploration into novel rigid scaffolds will be essential for unlocking the full therapeutic potential of PROTACs.

References

Stereoisomers in Focus: A Comparative Guide to the Application of cis- and trans-4-(Boc-aminomethyl)cyclohexylamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the precise spatial arrangement of atoms. Non-planar, saturated ring systems are particularly valuable scaffolds that allow chemists to probe the three-dimensional space of a protein's binding site. Among these, the 1,4-disubstituted cyclohexane motif is a workhorse, offering a rigid and well-defined linker between different pharmacophoric elements. This guide provides an in-depth comparison of two key synthetic building blocks: cis- and trans-4-(Boc-aminomethyl)cyclohexylamine, with a focus on their conformational differences, synthetic accessibility, and strategic application in the development of potent therapeutics, particularly Janus kinase (JAK) inhibitors and Factor XIa (FXIa) inhibitors.

While direct, head-to-head comparisons of final compound potency derived from each isomer are not common in publicly available literature, a deep understanding of stereochemical principles allows for a clear rationale as to why the trans isomer is overwhelmingly favored in drug development programs.

The Decisive Role of Conformation: trans vs. cis

The fundamental difference between the trans and cis isomers of 4-(Boc-aminomethyl)cyclohexylamine lies in their three-dimensional structure and conformational stability. The cyclohexane ring predominantly adopts a low-energy chair conformation. The spatial relationship of the two substituents is dictated by their relative orientation as either axial or equatorial.

  • trans-Isomer: In the most stable chair conformation of the trans isomer, both the aminomethyl group and the Boc-aminomethyl group reside in equatorial positions. This arrangement minimizes steric strain and results in a rigid, linear, and extended scaffold. This linearity is highly advantageous for spanning the distance between two distinct binding pockets within a target protein or for projecting a functional group into a solvent-exposed region.

  • cis-Isomer: The cis isomer exists in a conformational equilibrium where one substituent is in an axial position and the other is equatorial. This results in a "kinked" or bent geometry. While potentially useful for targeting proteins with a specific angular binding site, this conformation is often less energetically favorable and can introduce conformational ambiguity, which is generally undesirable in lead optimization.

The distinct geometries of these isomers are a critical factor in drug design, directly influencing how a molecule can orient itself to make optimal interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—with its biological target.

G cluster_trans trans-Isomer (di-equatorial) cluster_cis cis-Isomer (axial-equatorial) trans_scaffold Rigid, Linear Scaffold trans_pockets Spans Distal Pockets trans_scaffold->trans_pockets Enables trans_potency Often Higher Potency trans_pockets->trans_potency Leads to cis_scaffold Kinked, Bent Scaffold cis_pockets Fits Specific Angular Pockets cis_scaffold->cis_pockets Enables cis_potency Niche Applications cis_pockets->cis_potency Leads to

Caption: Conformational differences and their strategic implications.

Comparative Applications in Medicinal Chemistry

The preference for the rigid, linear geometry of the trans isomer is evident in its frequent use in the development of inhibitors for various enzyme classes.

Janus Kinase (JAK) Inhibitors

JAKs are a family of tyrosine kinases that are critical in cytokine signaling pathways. Dysregulation of these pathways is implicated in numerous autoimmune and inflammatory diseases. Several approved JAK inhibitors utilize scaffolds that demand precise vectoral orientation of substituents, making the choice of linker stereochemistry crucial.

While specific IC50 data comparing final compounds made with both cis and trans linkers is scarce, the design of potent JAK1/2 inhibitors often involves a core moiety that binds deep in the ATP-binding site and a peripheral group that extends towards the solvent-exposed region to enhance selectivity or physicochemical properties. The trans-4-(aminomethyl)cyclohexylamine scaffold is ideally suited for this purpose, providing the necessary reach and rigidity.

Factor XIa (FXIa) Inhibitors

Factor XIa is a serine protease that plays a key role in the amplification phase of the blood coagulation cascade. Inhibition of FXIa is a promising strategy for developing anticoagulants with a reduced risk of bleeding compared to traditional therapies. FXIa inhibitors are often designed to occupy the S1 and S4 binding pockets of the enzyme. The trans-4-(aminomethyl)cyclohexylamine linker is frequently employed to optimally position the P1 and P4 pharmacophoric groups, maximizing interactions with the target and leading to high potency.

Table 1: Comparative Summary of Isomer Properties and Applications

Featuretrans-4-(Boc-aminomethyl)cyclohexylaminecis-4-(Boc-aminomethyl)cyclohexylamine
Predominant Conformation Di-equatorial (Chair)Axial-equatorial (Chair)
Overall Geometry Linear, ExtendedKinked, Bent
Key Advantage in Drug Design Rigidly spans distant binding sitesFits specific, angular binding sites
Primary Application Areas JAK Inhibitors, FXIa Inhibitors, other proteasesNiche applications, less common
CAS Number 192323-07-2866548-92-7
Molecular Weight 228.33 g/mol 228.33 g/mol

Experimental Protocols: Synthesis and Application

The stereoselective synthesis of each isomer is critical. Below are representative protocols for the preparation of each isomer and a subsequent amidation reaction.

Protocol: Stereoselective Synthesis of trans-4-(Boc-aminomethyl)cyclohexylamine

This procedure typically starts from trans-4-(aminomethyl)cyclohexanecarboxylic acid, where the stereochemistry is already set.

Step 1: Curtius Rearrangement

  • Reaction Setup: To a stirred suspension of trans-4-(aminomethyl)cyclohexanecarboxylic acid (1.0 eq) in toluene (10 volumes) at room temperature, add triethylamine (1.2 eq).

  • Azide Formation: Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise, ensuring the temperature does not exceed 30 °C.

  • Rearrangement: Heat the reaction mixture to 90 °C and stir for 3-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material and formation of the intermediate isocyanate.

  • Boc Protection: Cool the mixture to 60 °C. Add tert-butanol (3.0 eq) and continue stirring at 60 °C for 12-16 hours.

  • Work-up: Cool the reaction to room temperature. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure trans isomer.

Protocol: Stereoselective Synthesis of this compound

The synthesis of the cis isomer often requires a stereoselective reduction of a cyclic precursor.

Step 1: Oxime Formation

  • Reaction Setup: Dissolve 4-oxo-N'-(tert-butoxycarbonyl)cyclohexane-1-carbohydrazide (1.0 eq) in ethanol (10 volumes).

  • Oxime Formation: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq). Heat the mixture to reflux and stir for 4-6 hours.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.

Step 2: Stereoselective Reduction

  • Reaction Setup: Dissolve the crude oxime in methanol (15 volumes) in a hydrogenation vessel.

  • Catalyst Addition: Add Raney Nickel (approx. 10% w/w) to the solution.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 16-24 hours. The cis isomer is often favored under these conditions.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography to isolate the desired cis isomer.

Protocol: Representative Amide Coupling Reaction

This protocol demonstrates the use of the Boc-protected diamine as a nucleophile in a standard peptide coupling reaction.

G cluster_workflow Amide Coupling Workflow reagents 1. Carboxylic Acid (1.0 eq) 2. Amine Isomer (1.1 eq) 3. Coupling Agent (e.g., HATU, 1.2 eq) 4. Base (e.g., DIPEA, 2.0 eq) 5. Solvent (e.g., DMF) reaction Stir at RT (2-16 h) reagents->reaction workup Aqueous Work-up (e.g., H2O wash, extract with EtOAc) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Desired Amide Product purification->product

Caption: General workflow for an amide coupling reaction.

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF, 10 volumes), add the cis- or trans-4-(Boc-aminomethyl)cyclohexylamine (1.1 eq), followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Coupling Agent: Add the coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq), portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final Boc-protected amide product. The Boc group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the primary amine for further functionalization.

Alternative Scaffolds

While the 1,4-disubstituted cyclohexane is a privileged scaffold, medicinal chemists have a variety of other linkers at their disposal. The choice of linker can significantly impact a drug's properties, including its pharmacokinetics and toxicity. Alternatives include:

  • Piperidines/Piperazines: Introduce basic nitrogens that can improve solubility and be used for further derivatization.

  • Acyclic Linkers: Offer greater flexibility, which can be advantageous or detrimental depending on the target.

  • Bicyclic Systems: Provide even greater rigidity and novel exit vectors for substituents.

  • Aromatic Linkers: (e.g., phenyl rings) Offer a flat, rigid geometry but with different electronic properties.

The selection of a linker is a multi-parameter optimization problem, balancing potency, selectivity, solubility, metabolic stability, and synthetic tractability.

Conclusion and Future Outlook

The stereochemistry of the 4-(aminomethyl)cyclohexylamine scaffold is a critical design element in modern drug discovery. The trans isomer, with its rigid, linear, and di-equatorial conformation, is a superior building block for applications requiring the precise positioning of pharmacophores over a defined distance, as demonstrated in the development of potent JAK and FXIa inhibitors. The cis isomer, with its inherent "kinked" geometry, represents a tool for more specialized applications where a non-linear arrangement is required to fit a specific protein topography.

The continued exploration of novel, three-dimensional scaffolds is essential for expanding chemical space. However, the foundational principles of conformational analysis and stereochemical control, exemplified by the strategic choice between cis and trans isomers, will remain a cornerstone of rational drug design. Future work will likely focus on fine-tuning the properties of these scaffolds and developing even more efficient and stereoselective synthetic routes to access them.

A Senior Application Scientist's Guide to Benchmarking cis-4-(Boc-aminomethyl)cyclohexylamine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptidomimetics

In the landscape of modern drug discovery and materials science, peptides and peptidomimetics are foundational. Their therapeutic potential, however, is often limited by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. A key strategy to overcome these limitations is the introduction of conformationally restricted building blocks into the peptide backbone.[1] These scaffolds pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding to a biological target.[2]

This guide provides an in-depth performance benchmark of cis-4-(Boc-aminomethyl)cyclohexylamine , a conformationally restricted diamine, in solid-phase peptide synthesis (SPPS). We will objectively compare its performance against a common flexible linker, N-Boc-1,2-diaminoethane, providing the experimental frameworks, expected data, and the scientific rationale behind its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage structural rigidity for enhanced peptide performance.

The Subject: this compound

  • IUPAC Name: 1,1-Dimethylethyl N-[(cis-4-aminocyclohexyl)methyl]carbamate[3]

  • CAS Number: 866548-92-7[3][4]

  • Molecular Formula: C₁₂H₂₄N₂O₂[3][4]

  • Molecular Weight: 228.33 g/mol [3]

At its core, this molecule is a diamine scaffold built upon a cyclohexane ring. The critical features are:

  • Conformational Rigidity: The cyclohexane ring restricts the rotational freedom between the two amine functionalities. This contrasts sharply with flexible aliphatic linkers where free bond rotation allows for a multitude of low-energy conformations.[5][6]

  • 'cis' Stereochemistry: The cis arrangement of the aminomethyl and amino groups places them on the same face of the ring, enforcing a specific spatial orientation. This pre-organization is crucial for inducing defined turns or loops in a peptide sequence.

  • Orthogonal Protection: The molecule is mono-protected with a tert-butyloxycarbonyl (Boc) group on one of the amines. This is essential for directional incorporation during SPPS. The Boc group is acid-labile (removed by TFA), making it compatible with standard Fmoc-based synthesis strategies where the final cleavage is acidic.[7][8]

The Benchmark: A Comparative Experimental Framework

To objectively assess the performance of this compound, we propose a head-to-head comparison with a standard flexible linker, N-Boc-1,2-diaminoethane . This comparison will highlight the distinct advantages conferred by conformational rigidity.

Logical Framework for Comparison

G cluster_0 Building Blocks cluster_1 Experimental Evaluation cluster_2 Performance Metrics A This compound (Rigid Linker) C Experiment 1: Incorporation Efficiency in SPPS A->C Incorporate B N-Boc-1,2-diaminoethane (Flexible Linker) B->C Incorporate D Experiment 2: Impact on Peptide Conformation C->D Synthesize Test Peptide F Coupling Success (Kaiser Test) C->F Monitor E Experiment 3: Cleavage & Purity Analysis D->E Cleave & Deprotect G Conformational Stability (CD/NMR Spectroscopy) D->G Analyze H Final Yield & Purity (HPLC/MS) E->H Analyze

Caption: Comparative workflow for benchmarking linker performance.

Experiment 1: Incorporation into a Peptide Sequence via SPPS

The first critical test is the efficiency of coupling the diamine linker onto a growing peptide chain attached to a solid support.

Methodology: Manual SPPS Protocol

This protocol outlines the manual coupling of the diamine linker to a resin-bound peptide. We assume the synthesis of a model peptide, Ac-Gly-Ala-Val-Linker-Gly-Ala-Val-NH₂ on a Rink Amide resin.

  • Resin Preparation:

    • Swell 100 mg of Rink Amide resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 1 hour in a fritted reaction vessel.[9]

    • Perform standard Fmoc-SPPS cycles to assemble the initial Gly-Ala-Val sequence.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes, drain, and repeat for 10 minutes to ensure complete removal of the N-terminal Fmoc group.[9][10]

    • Wash the resin thoroughly with DMF (5x), Isopropanol (3x), and DMF (3x).

  • Linker Coupling:

    • Prepare the activation solution: In a separate vial, dissolve the diamine linker (3 equivalents, 0.3 mmol), HCTU (3 eq., 0.3 mmol), and DIPEA (6 eq., 0.6 mmol) in 2 mL of DMF.

    • Add the activation solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Monitoring:

    • Take a small sample of resin beads, wash thoroughly with DMF, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates successful coupling to the free amine. A positive result (dark blue beads) indicates incomplete reaction, requiring a second coupling.[11]

  • Chain Elongation:

    • Following successful linker incorporation, the free amine of the linker must be deprotected (if it was protected) or coupled. In our case, the Boc group on the linker remains. The synthesis proceeds by coupling the next Fmoc-amino acid (Fmoc-Gly-OH) to the free amine of the linker.

    • For this compound: The free amine is the primary amine on the cyclohexane ring.

    • For N-Boc-1,2-diaminoethane: The free amine is the terminal primary amine.

    • Continue standard SPPS cycles to complete the peptide sequence.

Expected Performance & Causality
ParameterThis compoundN-Boc-1,2-diaminoethane (Flexible)Rationale
Coupling Time Potentially longer (2-4 hours)Standard (1-2 hours)The rigid, bulky cyclohexane structure may cause steric hindrance, slowing the reaction kinetics compared to the unhindered linear diamine.
Kaiser Test Result May require double couplingExpected to be negative after 1st couplingDue to potential steric hindrance, the first coupling attempt with the rigid linker might be incomplete.
Side Reactions LowLowBoth linkers are generally stable under standard coupling conditions.

Experiment 2: Impact on Peptide Secondary Structure

The primary purpose of a rigid linker is to enforce a specific conformation.[5][6] We hypothesize that the cis-cyclohexane linker will induce a well-defined β-turn structure.

Methodology: Peptide Cleavage, Purification, and Analysis
  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Acetylation: Cap the N-terminus by reacting the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS).[12]

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.[13]

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[12]

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification & Analysis:

    • Purify the crude peptide using reverse-phase HPLC.

    • Confirm the mass of the purified peptide using LC-MS.

    • Analyze the secondary structure of the purified peptide in solution using Circular Dichroism (CD) spectroscopy and potentially 2D-NMR for detailed structural elucidation.

Expected Performance & Causality
ParameterPeptide with Rigid LinkerPeptide with Flexible LinkerRationale
Expected Conformation Defined β-turn or loop structureRandom coil / conformationally heterogeneousThe rigid cis orientation of the linker forces the peptide chain back on itself, nucleating a stable turn.[14] The flexible linker allows the peptide chains to adopt multiple, energetically similar conformations in solution.[15][16]
CD Spectroscopy Signature spectrum indicative of a specific secondary structure (e.g., β-turn).Spectrum characteristic of a random coil.The ensemble of conformations from the flexible linker averages out to a random coil signal, while the single dominant conformation from the rigid linker yields a distinct signal.
Metabolic Stability Expected to be higherExpected to be lowerPre-organized structures are often less susceptible to proteolytic degradation compared to flexible peptides that can more easily fit into enzyme active sites.[1]

Visualizing the Impact of Rigidity

G cluster_0 Flexible Linker (e.g., N-Boc-1,2-diaminoethane) cluster_1 Rigid Linker (this compound) a1 Peptide Strand 1 a2 Peptide Strand 2 a1->a2 Allows multiple conformations (high flexibility) b1 Peptide Strand 1 b2 Peptide Strand 2 b1->b2 Enforces a specific spatial orientation (pre-organized turn)

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. Equally critical, though sometimes overlooked, is the responsible disposal of these compounds. This guide provides a detailed, step-by-step framework for the proper disposal of cis-4-(Boc-aminomethyl)cyclohexylamine, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established principles of chemical safety and regulatory compliance, empowering you to manage your chemical waste with confidence and integrity.

Foundational Principles: Understanding the Compound and Associated Hazards

Before any disposal protocol can be established, a thorough understanding of the chemical's properties and associated hazards is paramount. This compound is a bifunctional molecule, featuring a primary amine and a Boc-protected aminomethyl group on a cyclohexane scaffold.

Hazard Identification:

A comprehensive review of available Safety Data Sheets (SDS) and related chemical literature indicates that this compound should be handled as a hazardous substance.[1] Key hazard classifications often include:

  • Skin Corrosion/Irritation: Like many amines, this compound is expected to be corrosive or irritating to the skin and eyes.[2][3]

  • Serious Eye Damage/Eye Irritation: Direct contact can cause serious eye damage.[2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2]

The presence of the primary amine group imparts a basic character, making the compound corrosive. The Boc (tert-Butyloxycarbonyl) protecting group is stable under basic and nucleophilic conditions but is readily cleaved by acids.[4][5]

Regulatory Considerations:

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6] Waste is generally classified as hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[7]

Based on its chemical nature, this compound waste is likely to be classified as corrosive hazardous waste (D002) due to its amine functionality.[3]

The Disposal Decision Workflow: A Step-by-Step Approach

The following workflow provides a logical pathway for determining the appropriate disposal method for this compound waste. This process should be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.

DisposalWorkflow A Waste Characterization: This compound (Solid or in solution) B Is the waste mixed with other hazardous materials? A->B C Segregate and manage waste according to the most hazardous component. B->C Yes D Pure compound or in non-hazardous solvent. B->D No E Small Quantity (<100g) for disposal D->E F Large Quantity (>100g) for disposal D->F G Option 1: Neutralization (for aqueous solutions) E->G H Option 2: Direct Disposal via EHS E->H I Package, label, and store for licensed hazardous waste pickup. F->I G->I Dispose of neutralized solution as hazardous waste H->I

Caption: Decision workflow for the proper disposal of this compound waste.

Detailed Disposal Protocols

Adherence to proper personal protective equipment (PPE) is mandatory during all handling and disposal steps. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All work should be performed in a well-ventilated fume hood.

For small quantities of this compound, direct disposal through your institution's EHS-approved hazardous waste stream is the most straightforward and recommended approach.

Step-by-Step Procedure:

  • Containerization: Place the solid waste or solution in a designated, compatible hazardous waste container. Ensure the container is in good condition and has a secure lid.

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong acids and oxidizing agents.

  • EHS Pickup: Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.

In some instances, neutralization of dilute aqueous solutions may be considered as a pre-treatment step. However, the neutralized solution must still be disposed of as hazardous waste. This procedure should only be performed by personnel with a strong understanding of the chemical reactivity.

Step-by-Step Procedure:

  • Preparation: In a fume hood, place the dilute aqueous solution of this compound in a suitable container (e.g., a large beaker with a stir bar).

  • Dilution: Further dilute the solution with water to minimize heat generation during neutralization.

  • Neutralization: Slowly add a dilute acid (e.g., 1M hydrochloric acid or citric acid) dropwise while stirring and monitoring the pH with a calibrated pH meter. The goal is to bring the pH to a neutral range (pH 6-8). Be cautious as the neutralization reaction is exothermic.

  • Containerization and Labeling: Once neutralized, transfer the solution to a labeled hazardous waste container. The label should indicate "Neutralized this compound solution" and list the components.

  • Disposal: Dispose of the container through your institution's EHS-approved hazardous waste stream.

Rationale for Neutralization: While the final product is still hazardous waste, neutralization can reduce the corrosivity, making it safer to handle and transport.

For larger quantities, direct disposal through a licensed hazardous waste management company is the only acceptable method.

Step-by-Step Procedure:

  • Waste Characterization: Ensure you have a complete SDS for the compound.

  • Packaging: The waste must be packaged in approved containers (e.g., UN-rated drums) that are compatible with the chemical.

  • Labeling: The container must be labeled in accordance with EPA and Department of Transportation (DOT) regulations. This includes the proper shipping name, hazard class, and waste codes.

  • Manifesting: A hazardous waste manifest must be completed to track the waste from the point of generation to its final disposal facility.

  • Licensed Transporter: Arrange for a licensed hazardous waste transporter to pick up the waste.

Ultimate Disposal Methods:

  • Incineration: High-temperature incineration in a permitted hazardous waste incinerator is a common and effective method for destroying organic chemical waste.[8]

  • Secure Landfill: In some cases, solidified and stabilized waste may be disposed of in a secure hazardous waste landfill.[9][10] These facilities have specialized liners and leachate collection systems to prevent environmental contamination.[11]

Spill Management: Preparedness and Response

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

Spill Response Protocol:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Do not attempt to clean up the spill without the appropriate PPE, including a respirator if necessary.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit for amines) to contain the spill.

  • Cleanup: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, and dispose of all cleanup materials as hazardous waste.

Summary of Key Disposal Parameters
ParameterGuidelineRegulatory Basis
Waste Classification Likely Corrosive (D002)RCRA (40 CFR Part 261)
Primary Disposal Route Licensed Hazardous Waste ContractorEPA, State, and Local Regulations
Recommended PPE Chemical-resistant gloves, safety goggles, lab coatOSHA (29 CFR 1910.1200)
Incompatible Materials Strong acids, oxidizing agentsChemical Reactivity Data
Spill Cleanup Use inert absorbent; dispose of as hazardous wasteInstitutional EHS Protocols

By adhering to these scientifically sound and regulation-aligned procedures, you can ensure the safe and responsible disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling cis-4-(Boc-aminomethyl)cyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with cis-4-(Boc-aminomethyl)cyclohexylamine (CAS No. 866548-92-7). Our objective is to move beyond mere compliance and instill a deep understanding of why specific personal protective equipment (PPE) is critical, ensuring your safety and the integrity of your research.

Foundational Safety: A Hazard-Based Approach

To select the correct PPE, we must first understand the specific risks posed by the chemical. While comprehensive toxicological data for this exact molecule may be limited, professional laboratory practice, as outlined in resources like Prudent Practices in the Laboratory, dictates that we assess hazards based on its chemical class and available data for structurally similar compounds[1][2].

This compound is a primary amine. Amines as a class can be corrosive, irritants, and sensitizers[3][4]. Safety Data Sheets (SDS) for closely related N-Boc protected aminocyclohexane derivatives confirm the primary hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact[5][6].

  • Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation[5][6].

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol[5][6].

Therefore, our PPE strategy is built around creating robust barriers to prevent skin contact, eye exposure, and inhalation.

Core PPE Protocols: Your Last Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that PPE be used to protect employees from chemical and other hazards when engineering and administrative controls are not sufficient to eliminate the risk[7][8]. The following protocols represent the minimum standard for handling this compound in a laboratory setting.

Eye and Face Protection: Shielding Against Splash and Aerosol Hazards

Direct contact with the eyes can cause serious irritation[6]. The required level of protection increases with the potential for splashes or aerosols.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work, even when not directly handling the compound[9].

  • Recommended for Liquid Handling: When handling solutions, preparing dilutions, or performing transfers, chemical splash goggles are required. They form a seal around the eyes, offering superior protection against splashes from any direction.

  • Required for High-Risk Tasks: When pouring large volumes (>1 L) or if there is a significant splash hazard, a face shield must be worn in addition to chemical splash goggles[5][9]. The goggles protect from splashes, while the shield protects the entire face.

Hand Protection: Preventing Dermal Absorption

As a known skin irritant, selecting the correct gloves is critical[5][6]. OSHA standard 29 CFR 1910.138 requires employers to select appropriate hand protection for chemical hazards[7].

  • Glove Type: Nitrile gloves are the standard choice for incidental contact with amine compounds. Always check the manufacturer's compatibility data for breakthrough time and permeation rates if prolonged contact is anticipated.

  • Protocol:

    • Always inspect gloves for tears or pinholes before use.

    • Use proper glove removal techniques (without touching the outer surface) to avoid skin contact.

    • Remove and replace gloves immediately if they become contaminated.

    • Never wear gloves outside of the laboratory or touch "clean" surfaces like doorknobs, keyboards, or phones.

    • Wash hands thoroughly with soap and water after removing gloves[10].

Protective Clothing: Minimizing Body Exposure
  • Lab Coat: A clean, buttoned lab coat is the minimum standard to protect skin and personal clothing from minor spills and contamination[9][11].

  • Apparel: Full-length pants and closed-toe shoes are mandatory in any laboratory where hazardous chemicals are present[9]. Shorts, skirts, and perforated shoes are not permitted.

Operational Guide: Integrating PPE into Your Workflow

Proper PPE is only effective when its selection and use are integrated directly into the experimental workflow.

PPE Selection Workflow

The following decision tree illustrates the logic for selecting appropriate PPE based on the specific task being performed.

PPE_Workflow cluster_start cluster_task cluster_ppe start Start: Handling This compound is_solid Weighing solid or generating dust? start->is_solid is_splash Potential for splash/aerosol? is_solid->is_splash No (in solution) hood_ppe Engineering Control: - Use Chemical Fume Hood or Ventilated Enclosure is_solid->hood_ppe Yes base_ppe Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat is_splash->base_ppe No (e.g., small scale, closed system) goggles_ppe Upgrade Eye Pro: - Chemical Splash Goggles is_splash->goggles_ppe Yes (e.g., transfers, open vessel heating) hood_ppe->is_splash face_shield_ppe Add Face Shield (over goggles) goggles_ppe->face_shield_ppe High Volume or Pressure Risk

Caption: PPE selection workflow for handling the target compound.

PPE Task-Based Summary

This table summarizes the required PPE for common laboratory operations.

TaskEye/Face ProtectionHand ProtectionRespiratory ProtectionBody Protection
Weighing Solid Safety Glasses (Goggles if airy)Nitrile GlovesUse in fume hood or ventilated enclosureLab Coat, Long Pants, Closed-toe Shoes
Small-Scale Solution Handling (<50 mL) Chemical Splash GogglesNitrile GlovesUse in fume hood if volatile solvent is usedLab Coat, Long Pants, Closed-toe Shoes
Large-Scale Liquid Transfer (>1 L) Goggles & Face ShieldNitrile GlovesUse in fume hoodLab Coat, Long Pants, Closed-toe Shoes
Accidental Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesNIOSH-approved respirator (if high vapor/dust)Chemical-resistant Apron over Lab Coat
Donning and Doffing Procedure

The order of donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Protective Clothing: Don lab coat, ensuring it is fully buttoned.

  • Gloves: Select and inspect the correct gloves.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

Doffing Sequence (Taking Off):

  • Gloves: Remove gloves using a skin-to-skin, glove-to-glove technique. Dispose of them immediately in a designated hazardous waste bin.

  • Eye/Face Protection: Remove goggles or face shield from the back to the front.

  • Protective Clothing: Remove the lab coat.

  • Hand Hygiene: Wash hands thoroughly for at least 20 seconds.

Emergency and Disposal Plans

Emergency Response: In Case of Exposure
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists[6][12].

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5][6].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[6].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[12].

Always have the Safety Data Sheet (SDS) available for emergency responders.

Disposal of Contaminated PPE and Chemical Waste
  • Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with this compound must be considered hazardous waste. Dispose of it in a clearly labeled, sealed hazardous waste container in accordance with your institution's and local regulations[13].

  • Chemical Waste: Do not dispose of this chemical down the drain, as amines can be harmful to aquatic life[13]. All waste containing this compound must be collected in a designated, properly labeled hazardous waste container for disposal by a licensed waste management company[13][14].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.